molecular formula C12H15N3 B1507188 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine CAS No. 1015845-95-0

3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Cat. No.: B1507188
CAS No.: 1015845-95-0
M. Wt: 201.27 g/mol
InChI Key: NWVYVQFRGXWZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-4-3-5-11(6-9)8-15-12(13)7-10(2)14-15/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVYVQFRGXWZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650878
Record name 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-95-0
Record name 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exposition on the synthesis and characterization of the novel heterocyclic compound, 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities.[1][2] This document outlines a robust and efficient synthetic protocol, rooted in established chemical principles, for the preparation of the title compound. Furthermore, a comprehensive analytical framework for its structural elucidation and purity assessment is presented, leveraging modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the design of therapeutic agents.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of more complex fused heterocyclic systems, further expanding its utility in medicinal chemistry.[1]

The target molecule, this compound, incorporates several key pharmacophoric features: a substituted pyrazole core, a flexible benzyl group that can explore hydrophobic pockets in biological targets, and a primary amine that can act as a hydrogen bond donor or a site for further chemical modification. This combination of features makes it a compound of significant interest for biological screening and as a precursor for the development of novel drug candidates.

This guide provides a scientifically rigorous, yet practical, approach to the synthesis and characterization of this promising molecule, emphasizing the rationale behind the chosen methodologies and ensuring the trustworthiness of the presented protocols.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound is most effectively achieved through the well-established condensation reaction between a β-ketonitrile and a substituted hydrazine.[1][2] This approach is highly regioselective and typically proceeds with good to excellent yields.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 3-methylbenzylhydrazine and acetylacetonitrile (3-oxobutanenitrile) as the key starting materials. This is based on the known reactivity of the hydrazine nucleophile with the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization.

Reaction Mechanism

The reaction proceeds through a two-step sequence:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of 3-methylbenzylhydrazine attacks the electrophilic carbonyl carbon of acetylacetonitrile, leading to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes a nucleophilic attack on the nitrile carbon, followed by tautomerization to yield the stable aromatic 5-aminopyrazole ring.

The following diagram illustrates the proposed reaction mechanism:

reaction_mechanism R1 3-Methylbenzylhydrazine Int Hydrazone Intermediate R1->Int Nucleophilic Attack (on Carbonyl) R2 Acetylacetonitrile R2->Int P 3-Methyl-1-(3-methylbenzyl)- 1H-pyrazol-5-amine Int->P Intramolecular Cyclization (on Nitrile) & Tautomerization

Caption: Proposed reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )PuritySupplier
3-MethylbenzylhydrazineC₈H₁₂N₂136.19≥95%Commercially Available
AcetylacetonitrileC₄H₅NO83.09≥97%Commercially Available
Ethanol (Absolute)C₂H₅OH46.07≥99.5%Commercially Available
Acetic Acid (Glacial)CH₃COOH60.05≥99.7%Commercially Available
Sodium BicarbonateNaHCO₃84.01≥99.5%Commercially Available
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially Available
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeCommercially Available

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzylhydrazine (13.6 g, 0.1 mol) and absolute ethanol (100 mL).

  • Stir the mixture at room temperature until the hydrazine is fully dissolved.

  • To this solution, add acetylacetonitrile (8.3 g, 0.1 mol) dropwise over a period of 10 minutes.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After completion of the reaction (disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

The following diagram outlines the experimental workflow:

experimental_workflow A 1. Dissolve 3-Methylbenzylhydrazine in Ethanol B 2. Add Acetylacetonitrile & Acetic Acid A->B C 3. Reflux for 4-6 hours (Monitor by TLC) B->C D 4. Cool and Remove Solvent C->D E 5. Work-up with Ethyl Acetate & Sodium Bicarbonate D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure Product G->H

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.00m4HAromatic protons (benzyl ring)
~5.50s1HPyrazole C4-H
~5.10s2HBenzyl CH₂
~3.50br s2HNH₂
~2.30s3HBenzyl CH₃
~2.10s3HPyrazole C3-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~150.0Pyrazole C5-NH₂
~145.0Pyrazole C3
~138.0Quaternary aromatic C (benzyl)
~137.0Quaternary aromatic C (benzyl)
~129.0-125.0Aromatic CH (benzyl ring)
~95.0Pyrazole C4
~52.0Benzyl CH₂
~21.0Benzyl CH₃
~12.0Pyrazole C3-CH₃

Note: The exact chemical shifts may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amine)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
~1620StrongC=N stretching (pyrazole ring)
~1580StrongN-H scissoring (amine)
~1500, 1450MediumC=C stretching (aromatic ring)

The disappearance of the characteristic nitrile (C≡N) stretching vibration from acetylacetonitrile at around 2250 cm⁻¹ is a key indicator of a successful reaction.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion (M⁺): m/z = 201.1266 (for C₁₂H₁₅N₃)

  • Major Fragmentation Pathways: The fragmentation of pyrazoles often involves the loss of HCN or N₂ from the molecular ion or the [M-H]⁺ ion.[4] A prominent peak corresponding to the 3-methylbenzyl cation (m/z = 105) is also expected due to the cleavage of the benzylic C-N bond.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.

  • 3-Methylbenzylhydrazine: Hydrazine derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetylacetonitrile: This compound is flammable and may be harmful if swallowed or inhaled.[5][6][7][8] Handle in a fume hood and keep away from ignition sources.[5][6][7][8]

  • Ethanol and Acetic Acid: These are flammable liquids. Use in a well-ventilated area and away from open flames.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound, a compound with significant potential in the field of drug discovery. The provided protocol, based on the condensation of a β-ketonitrile with a substituted hydrazine, is robust and scalable. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of the synthesized compound. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable heterocyclic building block for further investigation and application in medicinal chemistry.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • SAFETY DATA SHEET - Acetonitrile This MSDS is valid for all grades that start with catalog number 300. (2013). Science Interactive. Retrieved January 20, 2026, from [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. (2016). New Jersey Department of Health. Retrieved January 20, 2026, from [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024). Yufeng. Retrieved January 20, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). Scientific & Academic Publishing. Retrieved January 20, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. Retrieved January 20, 2026, from [Link]

  • 3-Aminopyrazole. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. Retrieved January 20, 2026, from [Link]

  • 1-benzyl-3-methyl-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Retrieved January 20, 2026, from [Link]

  • SAFETY DATA SHEET. (2014). Chem Service. Retrieved January 20, 2026, from [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.
  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • 1-benzyl-3-methyl-1h-pyrazol-5-amine. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2019). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2019). NIH. Retrieved January 20, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). MDPI. Retrieved January 20, 2026, from [Link]

  • 1-benzyl-3-(3-methylphenyl)-1h-pyrazol-5-amine. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved January 20, 2026, from [Link]

  • Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (2002). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the core physicochemical properties of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the causality behind these properties. We will explore its chemical identity, solubility profile, lipophilicity (LogP), and ionization constant (pKa). Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate and expand upon this data. The narrative emphasizes the practical implications of these properties in drug development, from formulation and bioavailability to analytical method development and stability.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities. This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for any meaningful application. Properties such as solubility, lipophilicity, and acidity dictate a molecule's behavior in both biological and chemical systems, influencing everything from reaction kinetics to pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME). This document serves as a technical resource, providing both established data and the methodologies required to generate it, ensuring a robust foundation for future research and development.

Chemical Identity and Structure

Correctly identifying a compound is the first step in any scientific investigation. The structural and chemical identifiers for the topic compound are as follows:

  • Compound Name: this compound

  • CAS Number: 1015845-95-0[1]

  • Molecular Formula: C₁₂H₁₅N₃

  • Molecular Weight: 201.27 g/mol

  • Canonical SMILES: Cc1cc(N)n(Cc2cccc(C)c2)n1

  • InChI Key: InChI=1S/C12H15N3/c1-9-4-3-5-10(6-9)8-15-11(13)7-12(2)14-15/h3-7H,8,13H2,1-2H3

Structural Representation:

[Image of the chemical structure of this compound]

Core Physicochemical Properties

The interplay of a molecule's functional groups and overall structure governs its physical and chemical behavior. The following table summarizes the key physicochemical properties of this compound. Experimentally determined values for this specific molecule are not widely published; therefore, this section focuses on predicted behavior based on its structure and provides protocols for empirical validation.

PropertyPredicted Value / InformationSignificance in Drug Development
Physical State Predicted to be a solid at room temperature.Affects handling, formulation (e.g., tablets, capsules), and storage.
Aqueous Solubility Low; pH-dependent. Expected to be higher in acidic media.Directly impacts bioavailability, formulation of parenteral dosage forms, and dissolution rate.
Organic Solvent Solubility High in common organic solvents (e.g., DMSO, DMF, Methanol, Dichloromethane).Crucial for synthesis, purification, and preparation of stock solutions for in vitro assays.
LogP (Lipophilicity) Predicted to be > 2.Governs membrane permeability, protein binding, and metabolic clearance. A key component of Lipinski's Rule of Five.[2]
pKa (Basicity) Predicted pKa ~ 4-6 for the amine group.Determines the extent of ionization at physiological pH, which affects solubility, receptor binding, and membrane transport.[3]

In-Depth Analysis and Experimental Determination

This section provides both the scientific rationale behind the predicted properties and actionable, step-by-step protocols for their experimental determination.

Solubility

Expertise & Experience: The structure of this compound presents a classic case of conflicting solubility drivers. The non-polar benzyl and methyl groups confer hydrophobic character, while the pyrazole ring and primary amine group provide sites for hydrogen bonding and polar interactions. The primary amine is a basic center, meaning its protonation in an acidic environment will form a cationic salt, dramatically increasing its polarity and, therefore, its aqueous solubility. This pH-dependent solubility is a critical factor to control in both biological assays and formulation development.

Trustworthiness (Self-Validating Protocol): The following qualitative solubility protocol provides a systematic way to classify the compound's behavior in different solvent types, which is a foundational step before quantitative analysis.[4][5]

Experimental Protocol: Qualitative Solubility Classification

  • Preparation: Label five small test tubes: (1) Deionized Water, (2) 5% HCl (aq), (3) 5% NaOH (aq), (4) Ethanol, (5) Dichloromethane.

  • Sample Addition: Add approximately 10 mg of the compound to each test tube.

  • Solvent Addition: Add 1 mL of the corresponding solvent to each tube.

  • Mixing: Vortex each tube vigorously for 30-60 seconds.[6]

  • Observation: Visually inspect each tube for complete dissolution. Note whether the compound is soluble, partially soluble, or insoluble.

  • Interpretation:

    • Solubility in water indicates significant polarity.

    • Insolubility in water but solubility in 5% HCl confirms the presence of a basic functional group (the amine).[4]

    • Insolubility in 5% NaOH confirms the absence of a significant acidic proton.

    • Solubility in ethanol and dichloromethane confirms its solubility in polar protic and non-polar organic solvents, respectively.

Mandatory Visualization: Solubility Testing Workflow

G Figure 1: Solubility Determination Workflow start Start: 10 mg Compound water Add 1 mL DI Water Vortex & Observe start->water soluble_water Soluble? (Class Sa/Sb) water->soluble_water hcl Add 1 mL 5% HCl Vortex & Observe soluble_hcl Soluble? (Class B - Base) hcl->soluble_hcl naoh Add 1 mL 5% NaOH Vortex & Observe soluble_naoh Soluble? (Class A - Acid) naoh->soluble_naoh organic Test Organic Solvents (e.g., EtOH, DCM) soluble_water->hcl No soluble_water->organic Yes soluble_hcl->naoh No soluble_hcl->organic Yes soluble_naoh->organic No

Caption: Figure 1: Systematic workflow for the qualitative solubility classification of an organic compound.

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithm (LogP).[7] It is a cornerstone of medicinal chemistry, directly correlating with a drug's ability to cross cell membranes. The "shake-flask" method, using an n-octanol/water biphasic system, remains the gold standard for its direct and unambiguous measurement.[8] For this compound, the presence of two aromatic rings suggests a LogP value well above 1, indicating a preference for the lipid phase.

Trustworthiness (Self-Validating Protocol): This protocol ensures accuracy by pre-saturating the solvents, using a precise analytical method for quantification, and running controls. This minimizes variables that could skew the final calculated value.

Experimental Protocol: Shake-Flask Determination of LogP

  • Solvent Preparation: Mix equal volumes of n-octanol and pH 7.4 phosphate buffer. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.[9]

  • Stock Solution: Prepare a stock solution of the compound in the aqueous buffer phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine 10 mL of the pre-saturated n-octanol with 10 mL of the compound's stock solution in the pre-saturated buffer.

  • Equilibration: Shake the funnel for 30 minutes to allow the compound to partition between the two phases. Let it stand until the layers have fully separated.

  • Sampling: Carefully collect a sample from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9] A C18 column is often suitable for pyrazole derivatives.[10][11]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[7]

Mandatory Visualization: LogP Determination Workflow

G Figure 2: Shake-Flask LogP Determination prep 1. Prepare Saturated n-Octanol & Buffer stock 2. Create Stock Solution in Aqueous Buffer prep->stock partition 3. Mix Octanol & Stock Shake to Equilibrate stock->partition sample 4. Separate Layers Sample Both Phases partition->sample analyze 5. Quantify Concentration in Each Phase via HPLC sample->analyze calc 6. Calculate LogP = log([Octanol]/[Aqueous]) analyze->calc

Caption: Figure 2: Step-by-step workflow for the experimental determination of LogP using the shake-flask method.

Acidity and Basicity (pKa)

Expertise & Experience: The pKa value defines the pH at which a functional group is 50% ionized and 50% neutral. For a basic compound like this compound, the pKa refers to the equilibrium of its conjugate acid. The primary amine is the most basic site on the molecule. Knowing the pKa is vital because the charge state of a molecule profoundly impacts its interactions with biological targets and its ADME properties. Computational methods can provide rapid pKa estimations for nitrogen-containing heterocycles, but experimental determination via potentiometric titration is the definitive method.[3][12]

Trustworthiness (Self-Validating Protocol): Potentiometric titration is a highly reliable method. By slowly titrating a solution of the compound with a strong acid and monitoring the pH, a precise inflection point can be determined, from which the pKa is calculated. The use of a calibrated pH meter is critical for accuracy.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of 0.1 M KCl (to maintain constant ionic strength). A co-solvent like methanol may be needed if aqueous solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Insert a calibrated pH electrode and a magnetic stir bar.

  • Titration: Slowly add a standardized solution of strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa can be determined from the pH at the half-equivalence point (the point where half of the amine has been protonated). Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted to find the equivalence point more accurately.

Mandatory Visualization: pKa and Ionization Equilibrium

G Figure 3: Ionization Equilibrium cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Protonated R-NH3+ (Ionized, Water-Soluble) Neutral R-NH2 (Neutral, Less Soluble) Protonated->Neutral pKa

Caption: Figure 3: The relationship between pH, pKa, and the ionization state of the primary amine group.

Stability and Analytical Characterization

Stability: The long-term chemical integrity of a compound is paramount. Stability studies are essential to determine its shelf-life and appropriate storage conditions.[13] For a novel small molecule, initial stability assessment involves:

  • Forced Degradation: Exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to understand its degradation pathways and help develop a stability-indicating analytical method.[13]

  • Long-Term Stability: Storing the compound under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and testing its purity at specified time points.[14][15][16]

Based on its structure, this compound should be stored in a well-sealed container, protected from light and moisture, in a cool, dry environment to minimize potential degradation.[17]

Analytical Characterization: A suite of analytical techniques is required to confirm the identity and purity of the compound.

  • HPLC: As mentioned, RP-HPLC is the workhorse for purity analysis and quantification. Method development would involve optimizing the mobile phase (e.g., acetonitrile/water with a modifier like formic acid), flow rate, and column to achieve good separation from any impurities.[10][18]

  • Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight and formula.[19]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the chemical structure and confirming the connectivity of atoms.[19][20]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the presence of key functional groups (e.g., N-H stretches for the amine, C=N and C=C stretches for the pyrazole ring).[19]

Conclusion

The physicochemical properties of this compound—its pH-dependent solubility, moderate-to-high lipophilicity, and basic nature—define its behavior and potential as a scaffold for further development. This guide has provided a comprehensive overview of these properties, grounded in the principles of physical organic chemistry. The detailed experimental protocols included herein serve as a practical resource for researchers, enabling the rigorous, in-house determination and validation of these critical parameters. By integrating this foundational knowledge, scientists and drug developers can make more informed decisions, accelerating the journey from molecular design to functional application.

References

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Tehan, B. G., et al. (2002). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex.
  • This compound. (n.d.). 2a biotech.
  • 3-Methyl-1H-pyrazol-5-amine. (n.d.). BLD Pharm.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Deriv
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). City University of New York.
  • Stability Studies and Testing of Pharmaceuticals - An Overview. (2020).
  • QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. (n.d.).
  • Drug Stability Testing & Release Testing. (n.d.). Pace Analytical.
  • Determination of log P coefficients via a RP-HPLC column. (2002).
  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • How can you determine the solubility of organic compounds?. (2017). Quora.
  • Solubility of Organic Compounds. (2023). Chemistry LibreTexts.
  • Determination of Log P for Compounds of Different Polarity. (n.d.). Agilent.
  • Solubility of Organic Compounds. (2023). Chemistry LibreTexts.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • Stability Testing: The Crucial Development Step. (2020). Pharmaceutical Technology.
  • Stability Testing: The Crucial Development Step. (2020). Pharmaceutical Technology.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Stability and Storage of Small Molecule Drug Candid
  • Simple Method for the Estimation of pKa of Amines. (2014).
  • Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules. (2023).
  • ANI neural network potentials for small molecule pKa prediction. (n.d.). Royal Society of Chemistry.
  • ANI neural network potentials for small molecule pKa prediction. (n.d.). RSC Publishing.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.).
  • 3-Methyl-1H-pyrazol-5-amine AldrichCPR. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Sigma-Aldrich.

Sources

Spectroscopic data (NMR, IR, MS) for 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are five-membered heterocyclic compounds that serve as a cornerstone in medicinal chemistry and materials science due to their vast biological and pharmacological properties.[1][2] Their structural versatility allows for interaction with a multitude of biological targets, establishing the pyrazole core as a privileged scaffold in numerous FDA-approved drugs.[1][2] The precise characterization of novel pyrazole derivatives is therefore of paramount importance for understanding structure-activity relationships and ensuring the quality of chemical entities in the drug discovery pipeline.[3]

This guide provides a comprehensive analysis of the expected spectroscopic data for This compound (Figure 1). While experimental data for this specific molecule is not publicly available, this document synthesizes information from closely related, structurally analogous compounds to present a robust, predictive guide to its spectral characteristics. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind expected signals and fragmentation patterns. The protocols described herein represent self-validating systems for the empirical confirmation of this and similar molecules.[4]

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. The key features of this compound include a disubstituted pyrazole ring, a primary amine group, a benzyl substituent with a methyl group, and two distinct methyl groups.

Caption: Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis is based on the chemical environment of each nucleus. For this molecule, we predict the following signals in standard deuterated solvents like CDCl₃ or DMSO-d₆.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

  • Aromatic Protons (H-Ar): The 3-methylbenzyl group will exhibit four signals in the aromatic region (δ 7.0-7.3 ppm). Due to the meta-substitution, the coupling patterns can be complex, appearing as multiplets.

  • Pyrazole H-4 Proton: The single proton on the pyrazole ring is electronically isolated from other protons, thus it will appear as a sharp singlet. This proton is located in an electron-rich π-system, and its signal is expected around δ 5.4-5.8 ppm.[4][5]

  • Benzylic Protons (N-CH₂): The two protons of the methylene bridge between the pyrazole nitrogen and the benzene ring are chemically equivalent and will appear as a singlet. Their proximity to the electronegative nitrogen and the aromatic ring places this signal around δ 5.0-5.3 ppm.

  • Amine Protons (NH₂): The two protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is variable and solvent-dependent but is expected in the range of δ 3.5-4.0 ppm.[4]

  • Methyl Protons (Ar-CH₃ and Pyrazole-CH₃): The molecule has two distinct methyl groups. The methyl group attached to the benzene ring is expected around δ 2.3-2.4 ppm. The methyl group on the pyrazole ring (at C3) will also appear as a singlet, typically slightly upfield around δ 2.1-2.2 ppm.[4]

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 7.0 - 7.3 Multiplet 4H
Pyrazole H-4 5.4 - 5.8 Singlet 1H
Benzyl CH₂ 5.0 - 5.3 Singlet 2H
Amine NH₂ 3.5 - 4.0 Broad Singlet 2H
Benzene CH₃ 2.3 - 2.4 Singlet 3H

| Pyrazole CH₃ | 2.1 - 2.2 | Singlet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group identity.

  • Pyrazole Ring Carbons (C3, C4, C5): The carbon atoms of the pyrazole ring have distinct chemical shifts. C3 and C5, being attached to nitrogen atoms, are deshielded and appear downfield (C3: ~160 ppm, C5: ~148 ppm). In contrast, C4 is significantly shielded due to the high electron density of the π-excessive pyrazole ring, with a predicted shift around δ 85-105 ppm.[1][5]

  • Aromatic Carbons: The benzene ring will show six signals. The carbon attached to the benzyl group (ipso-carbon) will be around δ 138-140 ppm. The carbon bearing the methyl group will also be in this region. The other four CH carbons will appear in the typical aromatic range of δ 125-130 ppm.

  • Benzylic Carbon (N-CH₂): This carbon is attached to a nitrogen and an aromatic ring, placing its signal around δ 50-55 ppm.

  • Methyl Carbons: The two methyl carbons will appear in the aliphatic region of the spectrum. The aromatic methyl carbon is expected around δ 21 ppm, while the pyrazole methyl carbon is predicted to be slightly further upfield, around δ 14 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazole C3 159 - 161
Pyrazole C5 147 - 149
Aromatic C (quaternary) 138 - 140
Aromatic CH 125 - 130
Pyrazole C4 85 - 105
Benzyl CH₂ 50 - 55
Benzene CH₃ ~21

| Pyrazole CH₃ | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

  • N-H Stretching: The most prominent feature for this molecule will be the N-H stretching vibrations of the primary amine group. This typically appears as a pair of medium-to-sharp bands in the region of 3300-3450 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[1]

  • C=N and C=C Stretching: The stretching vibrations of the C=N bond in the pyrazole ring and the C=C bonds in both the pyrazole and benzene rings will result in a series of absorptions in the fingerprint region, typically between 1500 and 1620 cm⁻¹.[5]

  • N-H Bending: The scissoring vibration of the primary amine group usually gives rise to a medium-to-strong band around 1600-1650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
N-H Stretch Primary Amine 3300 - 3450 Medium (two bands)
C-H Stretch Aromatic 3030 - 3080 Medium to Weak
C-H Stretch Aliphatic (CH₂, CH₃) 2850 - 2960 Medium
C=N / C=C Stretch Pyrazole / Benzene 1500 - 1620 Medium to Strong

| N-H Bend | Primary Amine | 1600 - 1650 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

  • Molecular Ion: For this compound (C₁₂H₁₅N₃), the exact mass is 201.1266. In a low-resolution mass spectrometer using Electron Ionization (EI), the molecular ion peak [M]⁺• would be observed at m/z = 201.

  • Key Fragmentation: The most characteristic fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond. This would lead to the formation of a stable tropylium ion (C₇H₇⁺) at m/z = 105 (from the methylbenzyl moiety) or a fragment corresponding to the pyrazole ring. The base peak is often the benzyl or substituted benzyl fragment due to its stability.

cluster_workflow Figure 2: Predicted ESI-MS Fragmentation Pathway mol [C₁₂H₁₅N₃]⁺• m/z = 201 frag1 [C₈H₉]⁺ m/z = 105 mol->frag1 Benzylic Cleavage frag2 [C₅H₇N₃]⁺• m/z = 110 mol->frag2 Benzylic Cleavage

Caption: Predicted ESI-MS Fragmentation Pathway

Experimental Protocols

To obtain empirical data, a structured analytical workflow is essential. The following protocols are based on standard methodologies for the characterization of novel heterocyclic compounds.[1][3][4][5]

cluster_workflow Figure 3: General Analytical Workflow synthesis Compound Synthesis & Purification sample_prep Sample Preparation (5-10 mg in 0.6 mL solvent) synthesis->sample_prep nmr NMR Analysis (¹H, ¹³C, COSY, HSQC) sample_prep->nmr ir IR Analysis (ATR) sample_prep->ir ms MS Analysis (ESI or EI) sample_prep->ms data_analysis Data Integration & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Final Report & Guide data_analysis->report

Caption: General Analytical Workflow for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance (400 MHz or higher) or equivalent NMR spectrometer.[1][5]

  • Sample Preparation: Weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[4][5]

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 15 ppm, a pulse angle of 45°, a relaxation delay of 2 seconds, and accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and accumulate a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze coupling patterns to deduce atomic connectivity.

Infrared (IR) Spectroscopy
  • Instrumentation: Shimadzu FTIR 8400 or equivalent spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Instrumentation: Agilent Q-TOF or equivalent high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source for accurate mass determination.[1]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Processing: Determine the m/z of the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.
  • An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives. BenchChem.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar.

Sources

An In-depth Technical Guide to 3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine (CAS 1015845-95-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific properties, synthesis, and biological activity of 3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine (CAS 1015845-95-0) is limited. This guide provides a comprehensive overview based on the general characteristics of the pyrazole chemical class and data from structurally related compounds. All information should be supplemented with internal experimental data and analysis.

Introduction

This compound, assigned CAS number 1015845-95-0, is a substituted pyrazole derivative. The pyrazole scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a privileged structure in medicinal chemistry. Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitutions on the pyrazole ring, in this case a methyl group, a 3-methylbenzyl group, and an amine group, are expected to modulate its physicochemical properties and biological activity.

Chemical Structure and Identity

  • Chemical Name: this compound

  • CAS Number: 1015845-95-0

  • Molecular Formula: C₁₂H₁₅N₃

  • Molecular Weight: 201.27 g/mol

  • Structure:

C---C-CH3 | | C C \ / C


Physicochemical Properties (Predicted)

Due to the lack of specific experimental data for this compound, the following properties are predicted based on its structure and data from similar compounds. These values should be considered estimates and require experimental verification.

PropertyPredicted ValueNotes
Melting Point Not availableLikely a solid at room temperature.
Boiling Point Not available
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF.The benzyl and methyl groups increase lipophilicity, while the amine group can contribute to some aqueous solubility, especially at lower pH.
pKa Not availableThe amine group is basic, and the pyrazole ring has both acidic and basic character.
LogP Not availableExpected to be moderately lipophilic.

Synthesis and Characterization: A Generalized Approach

While a specific, validated synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on established pyrazole synthesis methodologies. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.

Proposed Synthetic Workflow

A potential synthetic pathway could involve the reaction of 3-methylbenzylhydrazine with a suitable β-ketonitrile, such as 3-oxobutanenitrile (acetoacetonitrile).

Synthesis_Workflow reagent1 3-Methylbenzylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 3-Oxobutanenitrile reagent2->intermediate product This compound intermediate->product Cyclization (e.g., acid or base catalysis) Signaling_Pathway cluster_cell Cell receptor Receptor Tyrosine Kinase kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Phosphorylation compound 3-methyl-1-(3-methylbenzyl)- 1H-pyrazol-5-amine compound->kinase_cascade Inhibition transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response

Caption: Hypothesized inhibitory action on a generic kinase signaling pathway.

It is critical to emphasize that this is a speculative model. The actual mechanism of action, if any, must be determined through rigorous biological testing.

Applications in Research and Drug Development

As a novel chemical entity, this compound could be a valuable tool for:

  • Screening Libraries: Inclusion in high-throughput screening campaigns to identify hits against a variety of biological targets.

  • Fragment-Based Drug Discovery: The pyrazole core can serve as a starting point for the development of more potent and selective inhibitors.

  • Chemical Probe Development: If a specific biological activity is identified, the molecule could be further developed into a chemical probe to study cellular pathways.

Safety and Handling

Safety data for this compound is not available. However, based on safety data sheets for similar aminopyrazole compounds, the following general precautions should be taken:[1][2][3]

  • Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

A comprehensive, substance-specific risk assessment should be conducted before handling this compound.

Conclusion

This compound represents an under-explored area of chemical space within the broader, pharmacologically significant pyrazole family. While specific data is scarce, this guide provides a framework for its potential synthesis, characterization, and biological evaluation. Further experimental investigation is essential to unlock the true properties and potential applications of this compound in research and drug development.

References

Note: As no direct scientific literature is available for CAS 1015845-95-0, the following references are for related compounds and general pyrazole chemistry, which may provide context.

  • Chemchart. Chemical Safety, Models, Suppliers, Regulation, and Patents. Available from: [Link]

  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole. Available from: [Link]

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • Chemsrc. 5-METHYL-2-PROPYL-2H-PYRAZOL-3-YLAMINE | CAS#:3524-34.... Available from: [Link]

Sources

A Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have rendered it a "privileged scaffold," leading to the development of numerous commercially successful drugs with diverse therapeutic applications.[4][5][6] This in-depth technical guide synthesizes current research on the biological activities of novel pyrazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. By elucidating the underlying mechanisms of action, structure-activity relationships (SAR), and providing detailed, validated experimental protocols, this guide aims to equip researchers and drug development professionals with the critical knowledge needed to innovate within this promising chemical space.

Introduction: The Enduring Potential of the Pyrazole Scaffold

The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This adaptability has led to a surge in the discovery of pyrazole derivatives with a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic effects.[1][3][7][8] Well-established drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Axitinib underscore the therapeutic significance of this heterocyclic system.[1][4]

This guide moves beyond a simple enumeration of activities to provide a deeper understanding of the causal relationships between chemical structure and biological function. We will explore how specific substitutions on the pyrazole ring influence target engagement and cellular response, offering a scientifically grounded framework for the rational design of next-generation pyrazole-based therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[9][10][11] These compounds interfere with key signaling pathways and cellular processes that are fundamental to tumor growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • EGFR and VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key drivers of tumor growth, angiogenesis, and metastasis.[12][13] Novel fused pyrazole derivatives have been synthesized that exhibit potent dual inhibitory activity against both EGFR and VEGFR-2.[12][13][14] This dual inhibition offers a synergistic approach to cancer therapy by simultaneously targeting tumor cell proliferation and the formation of new blood vessels that supply the tumor.[12] For instance, certain dihydropyrano[2,3-c]pyrazole and pyrazolo[3,4-d]pyrimidine derivatives have shown IC50 values in the low micromolar and even nanomolar range against these kinases.[12][14]

  • Other Kinase Targets: Beyond EGFR and VEGFR-2, pyrazole derivatives have been shown to inhibit other kinases critical for cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK).[10][11][15] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Diagram 1: Generalized Kinase Inhibition Workflow

G cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound_Prep Synthesized Pyrazole Derivative Incubation Incubate Compound, Kinase, and Substrate Compound_Prep->Incubation Kinase_Prep Purified Kinase (e.g., EGFR, VEGFR-2) Kinase_Prep->Incubation Substrate_Prep Kinase Substrate (e.g., ATP, Peptide) Substrate_Prep->Incubation Detection Detect Kinase Activity (e.g., Phosphorylation) Incubation->Detection IC50_Calc Calculate IC50 Value Detection->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Caption: Workflow for in vitro kinase inhibition assay.

In Vitro Cytotoxicity Evaluation

The initial assessment of the anticancer potential of novel pyrazole derivatives typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of pyrazole derivatives on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., A-549, HCT-8, Bel7402) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil, Doxorubicin).[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer potency of pyrazole derivatives.[9][16][17] Key findings include:

  • Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the pyrazole core significantly influence activity. Electron-withdrawing or lipophilic groups can enhance cytotoxicity.[18]

  • Hybrid Molecules: Creating hybrid molecules by linking the pyrazole scaffold with other pharmacophores, such as 1,2,3-triazole or chalcone, has yielded compounds with potent cytotoxic activity against various cancer cell lines.[7][19]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Citation
Pyrazole-Imide DerivativesA-5493.22 - 27.435-Fluorouracil59.27[7]
1,2,3-Triazole-Pyrazole HybridsHepG-212.22Doxorubicin11.21[7]
Pyrazole Carbaldehyde DerivativesMCF-70.25Doxorubicin0.95[10]
Indole-Pyrazole HybridsHCT116< 23.7Doxorubicin24.7 - 64.8[10]
Fused Pyrazole DerivativesHEPG20.31 - 0.71Erlotinib10.6[12][13]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[20] Pyrazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against both bacteria and fungi.[21][22][23][24]

Antibacterial and Antifungal Spectrum

Novel pyrazole derivatives have shown promising activity against a range of pathogenic microorganisms, including:

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA), Bacillus subtilis.[20][21][22]

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[20][21][22]

  • Fungi: Candida albicans, Aspergillus niger.[21][22]

Evaluation of Antimicrobial Efficacy

Standardized methods are employed to quantify the antimicrobial activity of newly synthesized pyrazole compounds.

Protocol: Zone of Inhibition (ZOI) Assay

The ZOI assay is a widely used method for initial screening of antimicrobial activity.[25][26][27]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of an agar plate.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the pyrazole derivative and place them on the inoculated agar surface.[25]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).[25]

  • Measurement: Measure the diameter of the clear zone of no microbial growth around the disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[25][27]

Diagram 2: Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture_Prep Prepare Pure Culture of Microorganism Inoculum_Prep Standardize Inoculum Culture_Prep->Inoculum_Prep Plate_Inoculation Inoculate Agar Plates Inoculum_Prep->Plate_Inoculation Compound_Prep Prepare Pyrazole Compound Solutions Compound_Application Apply Compound (Disc Diffusion or Broth Dilution) Compound_Prep->Compound_Application Incubation Incubate Plates/Tubes Compound_Application->Incubation ZOI_Measurement Measure Zone of Inhibition (ZOI) Incubation->ZOI_Measurement MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for ZOI and MIC determination.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[28]

  • Serial Dilution: Prepare two-fold serial dilutions of the pyrazole derivative in a liquid growth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • Visual Assessment: Determine the lowest concentration of the compound at which there is no visible turbidity (growth). This concentration is the MIC.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)Citation
Pyrazole-1-carbothiohydrazideS. aureus62.5 - 125Chloramphenicol-[21]
Pyrazole-1-carbothiohydrazideA. niger2.9 - 7.8Clotrimazole-[21]
Thiazolo-pyrazole DerivativesMRSA4--[20]
Imidazo-pyridine PyrazoleE. coli< 1Ciprofloxacin-[20]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key pathological feature of numerous diseases. Pyrazole derivatives, most notably Celecoxib, are well-established anti-inflammatory agents.[29][30] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.[31] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[31] Many novel pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors.[7][29][32][33][34]

In Vivo Evaluation of Anti-inflammatory Effects

Animal models are essential for evaluating the in vivo efficacy of potential anti-inflammatory drugs.[35][36][37][38]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model of acute inflammation.[7][30][32]

  • Animal Grouping: Divide rats into groups: control, standard (e.g., Celecoxib, Indomethacin), and test groups receiving different doses of the pyrazole derivative.

  • Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Diagram 3: In Vivo Anti-inflammatory Evaluation

G cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal_Acclimatization Acclimatize Rats Grouping Group Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Admin Administer Pyrazole Compound or Standard Drug Grouping->Drug_Admin Carrageenan_Injection Inject Carrageenan into Paw Drug_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume over Time Carrageenan_Injection->Paw_Volume_Measurement Inhibition_Calculation Calculate Percentage of Edema Inhibition Paw_Volume_Measurement->Inhibition_Calculation Statistical_Analysis Perform Statistical Analysis Inhibition_Calculation->Statistical_Analysis

Caption: Workflow for carrageenan-induced paw edema model.

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound ClassIn Vivo ModelEdema Inhibition (%)Standard DrugEdema Inhibition (%)Citation
Substituted PyrazoleCarrageenan Paw EdemaUp to 93.62Celecoxib93.51[34]
Pyrazole-Pyridazine HybridsCarrageenan Paw Edema84--[33]
Pyrazole AnaloguesCarrageenan Paw Edema80.63Ibuprofen81.32[31]

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued relevance in drug discovery.[1][2][8] Future research should focus on several key areas:

  • Target Identification and Validation: Elucidating the precise molecular targets of novel pyrazole derivatives will be crucial for understanding their mechanisms of action and for developing more selective and potent compounds.

  • Combinatorial Chemistry and High-Throughput Screening: The use of combinatorial approaches to generate large libraries of pyrazole derivatives, combined with high-throughput screening, will accelerate the identification of lead compounds with desirable biological activities.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in relevant in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Development of Drug Delivery Systems: Formulating pyrazole derivatives into advanced drug delivery systems can improve their bioavailability, reduce off-target effects, and enhance their therapeutic index.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of novel pyrazole derivatives, paving the way for the development of next-generation medicines to address unmet medical needs.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Bentham Science. [Link]

  • Synthesis and biological evaluation of novel pyrazole scaffold. PubMed. [Link]

  • Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC. Microbe Investigations. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. ResearchGate. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

  • Review: biologically active pyrazole derivatives. Royal Society of Chemistry. [Link]

  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. ResearchGate. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. PubMed. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Semantic Scholar. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]

  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). ResearchGate. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]

  • Zone of Inhibition explained. Singer Instruments. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate. [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR. [Link]

  • New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory. [Link]

  • Antimicrobial Susceptibility. Virtual Interactive Bacteriology Laboratory. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

Sources

The Pyrazole Scaffold: A Privileged Framework for Targeting Key Drivers of Disease

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents targeting a wide range of biological macromolecules. This guide provides a comprehensive overview of the key therapeutic targets of pyrazole-containing compounds, delving into their mechanisms of action, and offering insights into the experimental workflows used to validate their activity. From the selective inhibition of kinases driving cancer progression to the modulation of enzymes and receptors involved in inflammation and metabolic disorders, pyrazole derivatives have demonstrated remarkable versatility and clinical success. This document serves as a technical resource for scientists and researchers in the field of drug discovery, aiming to facilitate the rational design and development of next-generation pyrazole-based therapeutics.

The Versatility of the Pyrazole Core in Drug Design

The pyrazole nucleus is a cornerstone in the design of numerous approved drugs and clinical candidates.[1][2] Its utility stems from several key features:

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.

  • Hydrogen Bonding Capabilities: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling crucial interactions within the binding sites of proteins.

  • Tunable Physicochemical Properties: The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of critical drug-like properties such as solubility, lipophilicity, and metabolic stability.[3]

  • Bioisosteric Replacement: The pyrazole scaffold is often used as a bioisostere for other chemical groups, offering a strategy to improve potency, selectivity, and pharmacokinetic profiles.[4]

These attributes have led to the successful development of pyrazole-containing drugs for a multitude of diseases, including cancer, inflammatory disorders, and infectious diseases.[5][6]

Key Therapeutic Target Classes for Pyrazole Compounds

Pyrazole derivatives have demonstrated inhibitory or modulatory activity against a broad spectrum of biological targets. This guide will focus on three major classes: protein kinases, G-protein coupled receptors (GPCRs), and key metabolic and signaling enzymes.

Protein Kinase Inhibitors: A Dominant Application in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction.[7] Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8] The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[5][9] Many pyrazole-containing kinase inhibitors function as ATP-competitive agents, occupying the ATP-binding pocket of the target kinase.[7]

Several FDA-approved drugs feature a pyrazole core, including Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Erdafitinib (FGFR inhibitor).[3][7]

RTKs, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), are critical regulators of cell proliferation, survival, and angiogenesis.[10][11] Dysregulation of RTK signaling is a common driver of tumor growth and metastasis.[12]

Anlotinib , a multi-target RTK inhibitor containing a pyrazole moiety, effectively blocks the phosphorylation and activation of VEGFR, FGFR, PDGFR, and c-Kit.[10][12][13] This comprehensive inhibition disrupts downstream signaling pathways like PI3K/AKT and MAPK/ERK, leading to the suppression of angiogenesis and tumor cell proliferation.[10][14]

Signaling Pathway: Multi-Target Inhibition by Anlotinib

Anlotinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS FGFR FGFR FGFR->PI3K FGFR->RAS PDGFR PDGFR cKit c-Kit cKit->PI3K RAF RAF cKit->RAF Anlotinib Anlotinib Anlotinib->VEGFR Anlotinib->FGFR Anlotinib->PDGFR Anlotinib->cKit AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Anlotinib inhibits multiple RTKs, blocking downstream signaling.

This class includes kinases like the Janus kinases (JAKs) and cyclin-dependent kinases (CDKs).

  • Janus Kinases (JAKs): Ruxolitinib , a potent and selective inhibitor of JAK1 and JAK2, utilizes a pyrazole core linked to a pyrrolo[2,3-d]pyrimidine scaffold.[7] It is a type I inhibitor that binds to the active (DFG-in) conformation of the kinase.[7] Ruxolitinib is used in the treatment of myelofibrosis and other myeloproliferative neoplasms.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their deregulation is a common feature of cancer.[15] Pyrazole-based compounds have been extensively explored as CDK inhibitors.[4][15][16] For instance, some di-amino pyrazole derivatives have shown selective inhibition of CDK2.[17] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[4][16]

Table 1: Inhibitory Potency of Selected Pyrazole-Based Kinase Inhibitors

Compound/DrugTarget Kinase(s)IC50/Ki (nM)Disease Indication
Ruxolitinib JAK1, JAK2~3Myelofibrosis[7]
Anlotinib VEGFR, FGFR, PDGFR, c-KitVaries by targetVarious Cancers[10][12]
Afuresertib Akt10.08 (Ki)Cancer[9]
Gandotinib JAK2Potent (Type I inhibitor)Cancer[7]
Compound 15 CDK25 (Ki)Preclinical (Cancer)[4]
G-Protein Coupled Receptors (GPCRs): The Case of the Cannabinoid Receptor 1 (CB1)

GPCRs represent a large and diverse family of transmembrane receptors that are targets for a significant portion of currently marketed drugs. Pyrazole-based compounds have been successfully developed to modulate GPCR activity.

Rimonabant , a diarylpyrazole derivative, is a selective antagonist or inverse agonist of the cannabinoid receptor 1 (CB1).[18][19][20] The CB1 receptor is a key component of the endocannabinoid system, which regulates appetite, energy balance, and metabolism.[18][21] Rimonabant was developed for the treatment of obesity by blocking the appetite-stimulating effects of endocannabinoids in the brain and modulating metabolic processes in peripheral tissues like adipose tissue and the liver.[18][22][23] However, it was withdrawn from the market due to serious psychiatric side effects, highlighting the challenges of targeting centrally expressed receptors.[24] Current research efforts are focused on developing peripherally restricted CB1 antagonists to mitigate these central nervous system-related adverse effects.[24]

Mechanism of Action: Rimonabant at the CB1 Receptor

Rimonabant_MoA cluster_presynaptic Presynaptic Neuron cluster_downstream Downstream Effects Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Appetite_Stimulation Appetite Stimulation CB1_Receptor->Appetite_Stimulation Leads to Lipogenesis Lipogenesis CB1_Receptor->Lipogenesis Promotes Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks

Caption: Rimonabant blocks the activation of CB1 receptors by endocannabinoids.

Metabolic and Signaling Enzymes: COX-2 and PDE5

Pyrazole-containing compounds have also been designed to target key enzymes involved in inflammatory and signaling pathways.

  • Cyclooxygenase-2 (COX-2): Celecoxib , a diaryl-substituted pyrazole, is a selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[25][26][27] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[28][29]

  • Phosphodiesterase Type 5 (PDE5): Sildenafil , a well-known drug for erectile dysfunction, features a pyrazole-containing scaffold.[1][30][31] It acts by selectively inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[30][31][32] Inhibition of PDE5 leads to increased cGMP levels, promoting smooth muscle relaxation, vasodilation, and increased blood flow.[31][33][34]

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Add Kinase, Substrate, and ATP to Microplate Wells Start->Step1 Step2 2. Add Pyrazole Compound (Varying Concentrations) Step1->Step2 Step3 3. Incubate at Specified Temperature Step2->Step3 Step4 4. Add Detection Reagent (e.g., Luminescent Kinase Assay) Step3->Step4 Step5 5. Measure Signal (e.g., Luminescence) Step4->Step5 Step6 6. Data Analysis: Calculate IC50 Values Step5->Step6 End End: Determine Inhibitory Potency Step6->End

Caption: A typical workflow for assessing the inhibitory activity of pyrazole compounds.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Pyrazole test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the pyrazole compound in DMSO, followed by a final dilution in kinase assay buffer. Prepare working solutions of the kinase, substrate, and ATP in kinase assay buffer.

  • Kinase Reaction: a. To each well of a 384-well plate, add the pyrazole compound at various concentrations. Include control wells with DMSO only (for 0% inhibition) and wells without kinase (for background). b. Add the kinase and substrate mixture to all wells. c. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background luminescence from all wells. b. Normalize the data relative to the 0% and 100% inhibition controls. c. Plot the normalized percent inhibition against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a pyrazole compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified duration (e.g., 72 hours). Include vehicle-treated (DMSO) and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against compound concentration.

Conclusion and Future Perspectives

The pyrazole scaffold has undeniably cemented its place as a privileged structure in drug discovery, with a remarkable track record of producing clinically successful drugs against a wide range of therapeutic targets. Its versatility continues to be exploited in the development of novel inhibitors for established targets, as well as for tackling emerging and more challenging biological pathways. Future research will likely focus on the design of pyrazole derivatives with improved selectivity profiles to minimize off-target effects, the exploration of novel chemical space around the pyrazole core, and the application of this scaffold in developing therapies for a broader range of diseases, including neurodegenerative and infectious diseases. The integration of computational drug design with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of innovative pyrazole-based therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.).
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. (n.d.).
  • Mechanism of anlotinib action on multiple receptor tyrosine kinases and... - ResearchGate. (n.d.).
  • What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17).
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.).
  • What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? (2025, March 5).
  • What is the mechanism of Anlotinib Dihydrochloride? - Patsnap Synapse. (2024, July 17).
  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.).
  • Celecoxib - Wikipedia. (n.d.).
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.).
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.).
  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed. (n.d.).
  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. (n.d.).
  • Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PubMed Central. (n.d.).
  • New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed. (n.d.).
  • Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. | Semantic Scholar. (n.d.).
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.).
  • Sildenafil - Wikipedia. (n.d.).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.).
  • Phosphodiesterase 5 inhibitors - PHA UK. (n.d.).
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (n.d.).
  • What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? (2025, March 5).
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers - Benchchem. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.).
  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.).
  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed. (n.d.).
  • 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PubMed Central. (2011, November 14).
  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.).
  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB 1 /CB 2 Receptor Interaction - MDPI. (n.d.).
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach - Journal of Applied Pharmaceutical Science. (n.d.).
  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH. (n.d.).
  • The mechanism of action of sildenafil and its subsequent potential... - ResearchGate. (n.d.).
  • Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - Frontiers. (n.d.).
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor - Ovid. (n.d.).
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - NIH. (n.d.).
  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
  • Mechanism of action of anlotinib. The newly developed oral... - ResearchGate. (n.d.).
  • Rimonabant - A selective CB1 antagonist - ResearchGate. (n.d.).
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
  • Cannabinoid receptor antagonist - Wikipedia. (n.d.).
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024, October 29).
  • Mechanism of action of anlotinib | Download Scientific Diagram - ResearchGate. (n.d.).

Sources

A Methodological Guide to Characterizing the Solubility and Stability of Novel Pyrazole Amines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical are solubility and stability, which directly influence bioavailability, formulation strategies, and shelf-life. This technical guide presents a comprehensive, field-proven framework for determining the solubility and stability of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine, a representative novel pyrazole amine. While specific data for this exact molecule is not extensively published, the principles and detailed protocols herein provide researchers, scientists, and drug development professionals with a robust, self-validating system to characterize this and other similar heterocyclic amine compounds. The guide emphasizes the causality behind experimental choices, adherence to international guidelines, and the integration of modern analytical techniques to ensure scientific integrity and trustworthiness of the generated data.

Introduction: The Critical Role of Early-Stage Physicochemical Profiling

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous approved pharmaceuticals.[1][2] The pyrazole ring can act as a bioisostere for aromatic rings, often improving physicochemical properties like solubility.[2] The amine functional group introduces basicity, which can profoundly impact solubility in pH-dependent environments such as the gastrointestinal tract.[3][4]

Early and accurate assessment of a compound's solubility and stability is paramount. Poor aqueous solubility can lead to dissolution-limited absorption and inadequate bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[5][6] This guide provides the strategic and experimental framework to preemptively identify and solve these challenges.

Foundational Analysis: Predicting Behavior

Before embarking on extensive experimental work, in-silico and basic characterization can offer valuable predictive insights.

  • pKa and LogP Estimation: The basicity of the pyrazol-5-amine moiety and the lipophilicity of the methylbenzyl group are key determinants of solubility. The pyridine-like nitrogen on the pyrazole ring is basic, while the amine group itself is a primary site for protonation.[4][7][8] Computational tools (e.g., ACD/Labs, ChemAxon) should be used to predict the pKa (acid dissociation constant) and LogP (octanol-water partition coefficient). A predicted basic pKa suggests that solubility will be significantly higher in acidic environments where the molecule becomes protonated and more polar.

  • Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are crucial to determine if the supplied material is crystalline or amorphous and to identify its melting point. The solid form has a profound impact on thermodynamic solubility.

Comprehensive Solubility Assessment

A multi-faceted approach is necessary to understand how the compound will behave in various physiological and laboratory settings. We must distinguish between two key types of solubility: kinetic and thermodynamic.[9][10][11]

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated stock (typically in Dimethyl Sulfoxide, DMSO) is added to an aqueous buffer.[5][9] It reflects the solubility of the compound under conditions where it may not have reached equilibrium, mimicking rapid dilution scenarios.

This method is ideal for early-stage discovery due to its high throughput, low compound consumption, and relevance to in-vitro biological assays that often involve DMSO stocks.[12] Laser nephelometry is a common detection method, measuring the light scattered by precipitate formed when the compound crashes out of solution.[13]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Addition: Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., <2%) to minimize co-solvency effects.[9]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for precipitation.[10]

  • Analysis: Measure the turbidity in each well using a laser nephelometer. The concentration at which significant light scattering is first observed is reported as the kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid material.[11][14] The "shake-flask" method is the universally accepted gold standard for this measurement.[5][14]

This method provides the most accurate and relevant solubility value for predicting in-vivo dissolution and for formulation development. By using a range of solvents and pH conditions, a comprehensive profile is built.[]

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of vials, each containing 1 mL of a selected solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, ethanol, acetonitrile). The presence of undissolved solid must be visible.[14]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[10][14]

  • Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or by filtration through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification: Prepare a calibration curve from a known concentration stock solution. Dilute an aliquot of the clear supernatant and analyze its concentration using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

  • Data Reporting: Express solubility in µg/mL or mg/mL.

Data Presentation: Solubility Profile

Summarize the quantitative data in a clear, structured table for easy comparison.

Solvent System pH Temperature (°C) Solubility Type Solubility (µg/mL)
Phosphate Buffered Saline7.425Kinetic[Experimental Value]
Phosphate Buffered Saline7.425Thermodynamic[Experimental Value]
0.1 N Hydrochloric Acid~1.225Thermodynamic[Experimental Value]
Simulated Gastric Fluid (SGF)1.237Thermodynamic[Experimental Value]
EthanolN/A25Thermodynamic[Experimental Value]
Acetonitrile (ACN)N/A25Thermodynamic[Experimental Value]
DMSON/A25Thermodynamic[Experimental Value]

Chemical Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[6][16] These studies deliberately expose the drug substance to harsh conditions to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method.[6][17][18] A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradants and impurities.[19][20]

The chosen stress conditions—hydrolysis, oxidation, and photolysis—represent the most common degradation pathways for pharmaceutical compounds.[17] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[17][21]

Caption: Workflow for Forced Degradation Studies.

General Setup: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).

  • Acidic Hydrolysis:

    • Add an equal volume of 0.2 N HCl to the stock solution to achieve a final concentration of 0.1 N HCl.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze.

    • Causality: The amine and pyrazole nitrogens are susceptible to acid-catalyzed hydrolysis or ring-opening reactions.[22]

  • Basic Hydrolysis:

    • Add an equal volume of 0.2 N NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots, neutralize with HCl, and analyze.

    • Causality: Amine groups can be susceptible to base-catalyzed reactions. The stability of arylamine-hemoglobin adducts, for example, is known to be sensitive to hydrolysis under basic conditions.[23]

  • Oxidative Degradation:

    • Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the stock solution to achieve a final concentration of 3% H₂O₂.

    • Store at room temperature, protected from light.

    • Withdraw aliquots and analyze directly.

    • Causality: The electron-rich pyrazole ring and the amine group are potential sites for oxidation.[7]

  • Photostability:

    • Expose both the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[24][25][26][27]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Analyze the samples after exposure.

    • Causality: Aromatic and heterocyclic systems can absorb UV radiation, leading to photochemical degradation.

Data Presentation: Stability Profile
Stress Condition Parameters Time (h) % Parent Remaining No. of Degradants Detected
Acid Hydrolysis0.1 N HCl, 60°C24[Experimental Value][Experimental Value]
Base Hydrolysis0.1 N NaOH, 60°C24[Experimental Value][Experimental Value]
Oxidation3% H₂O₂, RT24[Experimental Value][Experimental Value]
Photolysis (Solution)ICH Q1B Standard-[Experimental Value][Experimental Value]
Photolysis (Solid)ICH Q1B Standard-[Experimental Value][Experimental Value]

Conclusion: Synthesizing a Complete Profile for Drug Development

This guide outlines a rigorous, scientifically grounded methodology for characterizing the solubility and stability of this compound. By systematically applying these protocols, researchers can generate a comprehensive data package that is not only trustworthy but also directly applicable to critical drug development decisions. Understanding the pH-dependent solubility informs the selection of appropriate formulation strategies for oral delivery, while the forced degradation studies provide a validated analytical method and crucial insights into the compound's intrinsic chemical liabilities. This proactive approach to physicochemical profiling is indispensable for accelerating the translation of promising novel compounds into safe and effective medicines.

References

  • Vertex AI Search. (n.d.). Pyrazole - Solubility of Things.
  • LifeChem Pharma. (n.d.). 3-Methyl-5-Amino-Pyrazole | Chemical Intermediate India.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole.
  • Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • European Medicines Agency (EMA). (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals.
  • ResearchGate. (2025). Stability Indicating HPLC Method Development: A Review.
  • BOC Sciences. (n.d.). Solubility Analysis.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • JoVE. (2023). Video: Basicity of Heterocyclic Aromatic Amines.
  • NIH. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • NIH. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube.
  • Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • RJPN. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review.
  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines.
  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • PharmaCompass.com. (n.d.). 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • M.J.P. Rohilkhand University. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.

Sources

A Technical Guide to the Synthetic Routes for Substituted Pyrazol-5-amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazol-5-amines are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is a key pharmacophore in a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory and anticancer to antipsychotic and antimicrobial.[1][2][3] The synthetic accessibility and the potential for diverse functionalization of the pyrazole ring make it a privileged structure in the design of novel bioactive molecules. This in-depth technical guide provides a comprehensive review of the core synthetic routes to this important class of compounds, offering insights into the mechanistic underpinnings and practical considerations for their preparation.

The Workhorse of Pyrazol-5-amine Synthesis: Condensation of β-Ketonitriles with Hydrazines

The most prevalent and versatile strategy for the synthesis of substituted pyrazol-5-amines is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[2][3] This method's popularity stems from its operational simplicity, broad substrate scope, and generally high yields.

Mechanistic Rationale and Causality

The reaction proceeds through a well-established two-step mechanism:

  • Hydrazone Formation: The initial step involves the nucleophilic attack of the more nucleophilic nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate. The choice of solvent and catalyst can influence the rate of this step. Protic solvents like ethanol are commonly used to facilitate proton transfer during the condensation and dehydration process.

  • Intramolecular Cyclization: The subsequent and often rate-determining step is the intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the carbon of the nitrile group. This cyclization is typically irreversible and leads to the formation of the stable five-membered pyrazole ring. The presence of electron-withdrawing groups on the β-ketonitrile can enhance the electrophilicity of the nitrile carbon, thereby facilitating this cyclization.

The regioselectivity of the reaction, particularly with substituted hydrazines, is a critical consideration. The initial nucleophilic attack generally occurs from the less sterically hindered and more nucleophilic nitrogen of the hydrazine.

G cluster_0 Reaction of β-Ketonitriles with Hydrazines start β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic Attack & Dehydration cyclization Intramolecular Cyclization hydrazone->cyclization Nucleophilic Attack on Nitrile product Substituted Pyrazol-5-amine cyclization->product G cluster_1 Thorpe-Ziegler Cyclization for Pyrazol-5-amines dinitrile Dinitrile Precursor deprotonation Deprotonation (Base) dinitrile->deprotonation carbanion Carbanion Intermediate deprotonation->carbanion cyclization Intramolecular Nucleophilic Attack carbanion->cyclization imine Cyclic Imine cyclization->imine tautomerization Tautomerization imine->tautomerization product Pyrazol-5-amine tautomerization->product

Sources

Predicted ADMET Profile of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, significantly reducing late-stage attrition rates.[1][2] This guide provides a comprehensive, in-depth analysis of the predicted ADMET profile for the novel pyrazole derivative, 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine. Utilizing established in silico models and referencing authoritative methodologies for experimental validation, this document serves as a technical resource for researchers, chemists, and drug development professionals. Our analysis indicates that the compound exhibits a favorable drug-like profile based on Lipinski's Rule of Five, with promising absorption and distribution characteristics. However, potential liabilities related to Cytochrome P450 (CYP) enzyme interactions and a moderate risk for hERG inhibition warrant further investigation. This whitepaper outlines the predictive data, the scientific rationale behind the predictions, and detailed protocols for essential in vitro validation assays.

Introduction to ADMET Profiling in Drug Discovery

The journey from a promising chemical entity to an approved therapeutic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic or toxicity profiles.[2] Early-stage ADMET profiling is a critical risk mitigation strategy, enabling project teams to prioritize compounds with a higher probability of clinical success.[3][4] By integrating in silico predictions with targeted in vitro assays, researchers can make more informed decisions, optimize chemical series, and allocate resources more effectively.[1][5][6]

This guide focuses on this compound, a compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry, demonstrating a wide range of biological activities.[7] Understanding the ADMET profile of this specific molecule is essential to gauge its potential as a drug candidate.

Physicochemical Properties and Drug-Likeness Assessment

The foundational step in ADMET prediction is the characterization of a molecule's physicochemical properties, which govern its behavior in biological systems.[8] These properties are evaluated against established guidelines like Lipinski's Rule of Five to assess its "drug-likeness" for oral administration.[9][10][11]

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₅N₃

  • Structure:

    
    (A placeholder for the actual chemical structure which would be included in a real document)
    
In Silico Physicochemical Predictions

A panel of key physicochemical descriptors for the title compound was calculated using computational methods. These parameters are crucial for predicting oral bioavailability.[12]

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)201.27 g/mol < 500 DaYes
LogP (Octanol/Water Partition)2.45≤ 5Yes
Hydrogen Bond Donors (HBD)2 (from -NH₂)≤ 5Yes
Hydrogen Bond Acceptors (HBA)3 (3 x Nitrogen atoms)≤ 10Yes
Polar Surface Area (PSA)54.9 Ų< 140 ŲYes

Analysis: The compound fully complies with Lipinski's Rule of Five, suggesting a high probability of good oral absorption and permeation.[9][11] Its moderate lipophilicity (LogP) and molecular size are within the optimal range for many orally administered drugs.[8][12]

Absorption

Absorption describes the process by which a drug enters the systemic circulation. For oral drugs, this primarily involves traversing the intestinal epithelium.

Predicted Absorption Properties
  • Human Intestinal Absorption (HIA): Predicted to be high (>90%). The compound's favorable physicochemical properties support efficient passive diffusion across the gut wall.

  • Caco-2 Permeability: Predicted to be high, with an estimated Papp value > 10 x 10⁻⁶ cm/s. The Caco-2 cell line is a widely used in vitro model for predicting intestinal absorption.[3]

  • P-glycoprotein (P-gp) Interaction: Predicted to be a non-substrate and non-inhibitor of P-gp. P-gp is a key efflux transporter that can limit the absorption of many drugs. A lack of interaction is a favorable property.

Experimental Validation: Caco-2 Permeability Assay

Causality: This assay is the industry standard for experimentally determining a compound's rate of transport across the intestinal epithelial barrier. It provides a direct measure of permeability, which is a key determinant of oral absorption.[3]

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a confluent, differentiated monolayer.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity.

  • Assay Initiation: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer. The basolateral (B) side contains fresh assay buffer.

  • Sampling: Aliquots are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the beginning and end of the experiment.

  • Quantification: The concentration of the compound in the samples is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs. Key factors influencing distribution include plasma protein binding (PPB) and the ability to cross biological membranes like the blood-brain barrier (BBB).

Predicted Distribution Properties
  • Plasma Protein Binding (PPB): Predicted to be moderately high (80-90%). Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[13][14] Computational models are increasingly used for early PPB prediction.[15]

  • Blood-Brain Barrier (BBB) Permeation: Predicted to be a BBB-penetrant. This prediction is based on the compound's moderate lipophilicity and low polar surface area.

Experimental Validation: Equilibrium Dialysis for PPB

Causality: Equilibrium dialysis is the gold-standard method for determining the extent of a drug's binding to plasma proteins. It physically separates the unbound drug from the protein-bound drug, allowing for direct quantification and providing highly reliable data.

Protocol:

  • Device Preparation: A single-use equilibrium dialysis plate (e.g., RED device) is used, which contains two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff.

  • Sample Addition: The test compound is spiked into plasma (human or other species) and added to one chamber (the donor chamber). An equal volume of protein-free buffer (phosphate-buffered saline, PBS) is added to the other chamber (the receiver chamber).

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both aliquots is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as: fu = [Concentration in buffer chamber] / [Concentration in plasma chamber]. The percent bound is then calculated as (1 - fu) * 100.

Metabolism

Metabolism is the biotransformation of drug molecules, primarily occurring in the liver. This process is mediated by enzymes, most notably the Cytochrome P450 (CYP) superfamily, and typically converts lipophilic compounds into more water-soluble metabolites for excretion.[16]

Predicted Metabolic Profile
  • CYP Inhibition: Pyrazole-containing compounds are known to interact with CYP enzymes, sometimes acting as inhibitors through coordination with the heme iron.[17][18][19] this compound is predicted to be a moderate inhibitor of CYP2D6 and a weak inhibitor of CYP3A4 . Inhibition of these major isoforms can lead to drug-drug interactions (DDIs).[16]

  • Metabolic Stability: The compound is predicted to have moderate stability in human liver microsomes.

  • Sites of Metabolism (SoM): The most probable sites for oxidative metabolism are predicted to be:

    • The methyl group on the pyrazole ring.

    • The methyl group on the benzyl ring.

    • Aromatic hydroxylation on the benzyl ring.

Visualization: Predicted Sites of Metabolism

Caption: Predicted primary sites of metabolism (SoM) on the molecule.

Experimental Validation: CYP Inhibition Assay (IC₅₀ Determination)

Causality: This in vitro assay directly measures the potential of a compound to inhibit the activity of major CYP isoforms using human liver microsomes (HLMs), which contain a rich complement of these enzymes. Determining the IC₅₀ (half-maximal inhibitory concentration) is a regulatory expectation and crucial for predicting clinical DDI risk.[5]

Protocol:

  • Reagent Preparation: Prepare solutions of human liver microsomes, a panel of specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6), and the test compound at various concentrations.

  • Incubation: In a 96-well plate, combine microsomes, test compound (or vehicle control), and buffer. Pre-incubate at 37°C.

  • Reaction Initiation: Add the probe substrate and the NADPH-regenerating system to initiate the metabolic reaction.

  • Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • Analysis: Transfer the supernatant and analyze the formation of the specific metabolite from the probe substrate by LC-MS/MS.

  • Calculation: Plot the percent inhibition of metabolite formation against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Toxicity

Predicting potential toxicity is paramount for ensuring patient safety. Key areas of concern in early discovery include cardiotoxicity (hERG inhibition) and mutagenicity.

Predicted Toxicity Profile
  • hERG Inhibition: The compound is predicted to have a moderate risk of inhibiting the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel can prolong the QT interval, leading to potentially fatal cardiac arrhythmias.[20][21][22][23] This prediction is based on common structural motifs found in hERG blockers.

  • Mutagenicity (Ames Test): Predicted to be non-mutagenic . The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[24][25]

  • Hepatotoxicity: Predicted to have a low risk of hepatotoxicity.

Experimental Validation: Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a rapid and cost-effective biological assay required by regulatory agencies to assess a compound's mutagenic potential. It uses several strains of Salmonella typhimurium with mutations in the histidine biosynthesis pathway to detect if a chemical can cause a reverse mutation, indicating its ability to alter DNA.[24][26][27]

Protocol (Plate Incorporation Method):

  • Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Run the assay with and without a mammalian liver extract (S9 fraction) to determine if metabolites of the compound are mutagenic.

  • Exposure: Add the test compound at several concentrations, the bacterial tester strain, and either S9 mix or buffer to molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates. This medium lacks histidine, so only bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will grow.[28]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) count.

Integrated ADMET Workflow and Summary

A structured approach, moving from predictive models to definitive experimental assays, is crucial for efficient drug development.

Visualization: Tiered ADMET Assessment Workflow

ADMET_Workflow cluster_tier1 Tier 1: In Silico & High-Throughput Screening cluster_tier2 Tier 2: In Vitro Profiling cluster_tier3 Tier 3: Safety & Definitive Assays cluster_decision Decision Gate InSilico In Silico ADMET (Lipinski, LogP, PSA, CYP, hERG Pred.) Solubility Kinetic Solubility InSilico->Solubility MetStab Microsomal Stability Solubility->MetStab Permeability Caco-2 Permeability MetStab->Permeability CYP_IC50 CYP Inhibition (IC50) MetStab->CYP_IC50 PPB Plasma Protein Binding Permeability->PPB hERG_Patch hERG Patch Clamp CYP_IC50->hERG_Patch PPB->hERG_Patch Ames Ames Mutagenicity hERG_Patch->Ames MetID Metabolite ID Ames->MetID GoNoGo Go / No-Go To In Vivo MetID->GoNoGo

Caption: A tiered workflow for ADMET assessment in drug discovery.

Summary of Predicted Properties and Recommendations
ADMET ParameterPredictionImplication / Recommendation
Drug-Likeness FavorableGood starting point for an oral drug candidate.
Absorption HighUnlikely to be an absorption-limited compound. Proceed with Caco-2 validation.
Distribution BBB Penetrant, High PPBSuitable for CNS targets. High PPB may limit free drug exposure; must be confirmed experimentally.
Metabolism Moderate CYP2D6/3A4 InhibitorPotential for drug-drug interactions. Requires experimental IC₅₀ determination.
Toxicity Moderate hERG Risk, Non-MutagenichERG liability is a key risk. Prioritize experimental evaluation (e.g., patch-clamp assay). The non-mutagenic prediction is favorable.

Overall Assessment: this compound presents as a promising lead compound from a physicochemical and absorption perspective. The primary areas for further investigation and potential optimization are its interactions with CYP enzymes and its potential for hERG channel inhibition. A tiered experimental validation, as outlined in the workflow, is strongly recommended to de-risk this compound for further development.

References

  • Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Wikipedia. (n.d.). Ames test.
  • Eurofins Australia. (2024).
  • LifeNet Health LifeSciences. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Microbe Online. (2022).
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Shomu's Biology. (2020). Ames test (Technique to determine mutagenic potential).
  • Pharmidex. (n.d.). In Vitro ADMET.
  • Biology LibreTexts. (2023). 3.4: Ames Test.
  • ACS Publications. (2014). Dynamics of hERG Closure Allow Novel Insights into hERG Blocking by Small Molecules.
  • Albert, L. (2004).
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Concept Life Sciences. (n.d.). In Vitro ADME Assays.
  • ResearchGate. (n.d.). Prediction of Drug-Plasma Protein Binding Using Artificial Intelligence Based Algorithms.
  • Singh, S. S., et al. (2018). Prediction of Drug-Plasma Protein Binding Using Artificial Intelligence Based Algorithms. Combinatorial Chemistry & High Throughput Screening.
  • Journal of Chemical Information and Modeling. (2014). Dynamics of hERG Closure Allow Novel Insights into hERG Blocking by Small Molecules.
  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Prediction of Drug-Plasma Protein Binding Using Artificial Intelligence Based Algorithms.
  • PubMed. (n.d.).
  • NIH. (n.d.). Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning.
  • Taylor & Francis Online. (n.d.). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity.
  • ResearchGate. (n.d.). Predicting plasma protein binding of drugs: A new approach.
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
  • Koulgi, S., et al. (2021). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. Journal of Biomolecular Structure and Dynamics.
  • Khatab, T. K., & Hassan, A. S. (2023). Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as COVID-19 main protease (Mpro) and papain-like protease (PLpro) inhibitors. Bulletin of the Chemical Society of Ethiopia.
  • ResearchGate. (2022). Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors.
  • Kar, S., et al. (2022).
  • Journal of Research in Pharmacy. (2021). Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions.
  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions.
  • Pharmaceuticals (Basel). (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • Arabian Journal of Chemistry. (n.d.).
  • ACS Publications. (n.d.).
  • Simulations Plus. (n.d.). ADMET Predictor® - Machine Learning- ADMET property prediction.
  • SciSpace. (2019).
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors Identified Using the LOPAC1280 Library of Pharmacologically Active Compounds.
  • lifechem pharma. (n.d.).
  • Jaiswal, A. K., et al. (1991). Inducibility of P450Coh by pyrazole and its derivatives. The Journal of Biological Chemistry.
  • The Royal Society of Chemistry. (2021).

Sources

Methodological & Application

Application Notes and Protocols for 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The pyrazole ring system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a diverse spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Several FDA-approved drugs, such as the tyrosine kinase inhibitor Ruxolitinib and the anti-inflammatory agent Celecoxib, feature a pyrazole core, underscoring the therapeutic importance of this molecular framework.[3]

This document provides a detailed guide for the use of a novel pyrazole derivative, 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine , in foundational cell-based assays. While specific biological activities of this particular compound are yet to be fully elucidated, the protocols outlined herein are based on established methodologies for analogous pyrazole compounds and are designed to serve as a robust starting point for its characterization. The primary objective is to equip researchers with the necessary tools to investigate the cytotoxic, anti-proliferative, and mechanistic properties of this compound in various cell culture models.

Compound Profile: this compound

Property Information
IUPAC Name This compound
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Structure (Hypothetical structure based on name)
Appearance Likely a solid, color to be determined.
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely limited.

Safety and Handling Precautions

As with any novel chemical entity, this compound should be handled with care in a laboratory setting. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[4][5] All manipulations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[4][5] In case of skin or eye contact, rinse the affected area thoroughly with water.[4][6] For detailed safety information, it is advisable to consult the material safety data sheet (MSDS) if available, or to follow standard laboratory safety protocols for handling new chemical compounds.

Experimental Workflow for Characterization in Cell-Based Assays

The following workflow provides a logical progression for the initial characterization of this compound.

Experimental Workflow A Stock Solution Preparation C Cytotoxicity Screening (MTT/XTT Assay) A->C B Cell Line Selection & Culture B->C D Dose-Response Analysis (IC50 Determination) C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis D->F

Figure 1: A generalized workflow for the initial cell-based characterization of a novel pyrazole compound.

Protocol 1: Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for reproducible experimental results. Given the likely low aqueous solubility of pyrazole derivatives, an organic solvent is required.

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most cell-based assays due to its high solubilizing power and relatively low toxicity at the final working concentrations.[2] It is crucial to maintain a final DMSO concentration below 0.5% (and ideally below 0.1%) in the cell culture medium to avoid solvent-induced artifacts.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Accurately weigh a precise amount of the compound (e.g., 5 mg).

  • Dissolve the powder in a calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath (up to 37°C) may be necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8] This assay is a fundamental first step in determining the potential cytotoxic effects of a new compound.

Rationale: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, K562, which have been used for other pyrazole derivatives)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound from the stock solution in complete medium. A common starting range for novel pyrazoles is from 0.1 µM to 100 µM.[2] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Parameter Recommended Starting Range Notes
Cell Seeding Density 5,000 - 10,000 cells/wellOptimize for each cell line to ensure exponential growth during the assay.
Compound Concentration 0.1 µM - 100 µMA wider range may be necessary for initial screening.
Incubation Time 24, 48, 72 hoursAllows for the assessment of time-dependent effects.[7]
Final DMSO Concentration < 0.5%To minimize solvent-induced toxicity.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Should the compound exhibit significant cytotoxicity, the next logical step is to determine the mode of cell death. Annexin V/PI staining followed by flow cytometry is a standard method to differentiate between viable, apoptotic, and necrotic cells.[7]

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Apoptosis Detection cluster_0 Cell Populations Viable Annexin V (-) / PI (-) Early Apoptosis Annexin V (+) / PI (-) Late Apoptosis / Necrosis Annexin V (+) / PI (+) Necrosis Annexin V (-) / PI (+)

Sources

Application Notes & Protocols: A Guide to Screening 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including proliferation, differentiation, metabolism, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3][4]

Within the landscape of kinase inhibitor discovery, the pyrazole nucleus has emerged as a "privileged scaffold".[4][5] This heterocyclic motif is a common feature in numerous clinically approved and investigational kinase inhibitors.[5] The structural versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][6] Pyrazole-based compounds have been successfully developed to target a wide range of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), Aurora Kinases, and c-Jun N-terminal Kinase (JNK).[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel pyrazole-containing compound, 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine , in kinase inhibitor screening cascades. While specific data for this exact molecule is not yet in the public domain, this guide will leverage established principles and state-of-the-art methodologies for characterizing novel kinase inhibitors, using this compound as a representative example. We will detail both biochemical and cell-based screening strategies, emphasizing the rationale behind experimental choices to ensure robust and reproducible data generation.

Section 1: Foundational Concepts in Kinase Inhibition Screening

The journey of a potential kinase inhibitor from a chemical library to a clinical candidate involves a multi-tiered screening process.[9] This process is designed to first identify "hits" from a large collection of compounds and then progressively characterize their potency, selectivity, and mechanism of action.

The Kinase Screening Funnel: A Strategic Approach

A typical kinase inhibitor screening cascade follows a funnel-like approach, starting with high-throughput primary screens and progressing to more complex, lower-throughput secondary and tertiary assays.

G A Primary Screen (High-Throughput) Biochemical Assay vs. Target Kinase Large Compound Library B Hit Confirmation & Potency Determination Biochemical IC50 Determination A->B Identifies 'Hits' C Selectivity Profiling Screening against a Panel of Kinases B->C Confirms Activity & Quantifies Potency D Cell-Based Assays Target Engagement & Functional Effects C->D Assesses Specificity E Lead Optimization & In Vivo Studies D->E Evaluates Cellular Efficacy G cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Phosphorylated Substrate-Tracer Phosphorylated Substrate-Tracer Kinase->Phosphorylated Substrate-Tracer Phosphorylation ATP ATP ADP ADP ATP->ADP Substrate-Tracer Substrate-Tracer Substrate-Tracer->Phosphorylated Substrate-Tracer Inhibitor Inhibitor Kinase_i Kinase Inhibitor->Kinase_i Binding No_Reaction No Phosphorylation Kinase_i->No_Reaction

Caption: Principle of a kinase activity assay.

Step-by-Step Protocol: TR-FRET Assay

Materials:

  • Recombinant kinase of interest

  • Fluorescently labeled substrate peptide

  • Lanthanide-labeled anti-phospho-substrate antibody

  • ATP

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a detergent like Brij-35)

  • This compound (dissolved in DMSO)

  • 384-well, low-volume, white assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for a primary screen is 10 mM, with a final assay concentration of 10 µM.

  • Assay Plate Preparation: Add 50 nL of the compound dilutions to the assay wells. Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer. The optimal concentrations of kinase and substrate should be empirically determined.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in assay buffer. The ATP concentration should ideally be at or near the Km for the kinase to facilitate the identification of ATP-competitive inhibitors.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mix containing the lanthanide-labeled antibody in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each compound concentration relative to the controls. For IC₅₀ determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

Section 3: Secondary Assays: Selectivity Profiling and Mechanism of Action

Once a compound shows activity in the primary screen, it is crucial to assess its selectivity and understand how it inhibits the kinase.

Kinase Selectivity Profiling

A highly selective kinase inhibitor is often desirable to minimize off-target effects. [9]this compound should be screened against a panel of kinases representing the human kinome. This can be done using the same TR-FRET assay format with different kinases or through specialized services that offer large kinase panels. [10] Data Presentation: The results of selectivity profiling are often visualized as a "kinome map" or a dendrogram, which graphically represents the inhibitory activity against a wide range of kinases.

Mechanism of Action: ATP Competition Assay

To determine if this compound is an ATP-competitive inhibitor (a common mechanism for pyrazole-based inhibitors), the IC₅₀ is determined at various ATP concentrations.

Procedure:

  • Perform the TR-FRET assay as described in Section 2.2.

  • Generate IC₅₀ curves for the compound at a range of ATP concentrations (e.g., from 0.1x Km to 10x Km).

  • Data Interpretation: If the IC₅₀ value increases with increasing ATP concentration, the compound is likely ATP-competitive.

Section 4: Cell-Based Assays for Target Validation and Functional Effects

Cell-based assays are critical for confirming that a compound can enter cells, engage its target kinase, and elicit a functional response. [11][12]

Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay directly measures compound binding to the target kinase within living cells. [12] Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, and BRET occurs. When an inhibitor like this compound is added, it displaces the tracer, leading to a loss of BRET.

G cluster_0 No Inhibitor: BRET Occurs cluster_1 With Inhibitor: BRET is Disrupted NanoLuc-Kinase NanoLuc-Kinase Light_Emission Light Emission NanoLuc-Kinase->Light_Emission BRET Tracer Tracer Tracer->NanoLuc-Kinase Inhibitor Inhibitor NanoLuc-Kinase_i NanoLuc-Kinase Inhibitor->NanoLuc-Kinase_i No_BRET No BRET NanoLuc-Kinase_i->No_BRET Tracer_i Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Functional Cellular Assay: Measuring Substrate Phosphorylation

This assay quantifies the phosphorylation of a known downstream substrate of the target kinase in a cellular context. [12] Procedure (using an ELISA-based format):

  • Cell Culture and Treatment: Seed cells that endogenously express the target kinase and its substrate in a 96-well plate. Treat the cells with a serial dilution of this compound for a specified time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • ELISA:

    • Coat an ELISA plate with a capture antibody specific for the total substrate protein.

    • Add the cell lysates to the wells.

    • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Add a colorimetric HRP substrate and measure the absorbance.

  • Data Analysis: A decrease in the signal indicates inhibition of the kinase. Calculate the IC₅₀ value for the inhibition of substrate phosphorylation.

Phenotypic Assay: Cell Proliferation/Viability

If the target kinase is involved in cell proliferation, its inhibition should lead to a decrease in cell growth or viability. Assays like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay can be used to measure this effect.

Procedure (CellTiter-Glo®):

  • Seed cancer cells known to be dependent on the target kinase's signaling pathway in a 96-well plate.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Measure luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates reduced cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The pyrazole scaffold is a well-established and highly valuable starting point for the development of novel kinase inhibitors. [4][6]this compound, as a representative of this chemical class, warrants a thorough investigation of its potential as a kinase inhibitor. The systematic application of the biochemical and cell-based assays detailed in these notes will enable a comprehensive characterization of its potency, selectivity, and cellular efficacy. By following this structured screening cascade, researchers can generate high-quality, reproducible data to guide further optimization and development of this and other novel pyrazole-based compounds for therapeutic applications.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Shaaban, M., Mayhoub, A. S., & Farag, A. M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(23), 5727. [Link]

  • VKEY-BIO. (n.d.). Biochemical Assay Kits for Kinase Solutions. VKEY-BIO. [Link]

  • Shaaban, M., Mayhoub, A. S., & Farag, A. M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Gorgan, A. D., & Ioniță, P. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(13), 5122. [Link]

  • Gudipati, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6066-6076. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]

  • Festa, F., & LaBaer, J. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments, (152), e59886. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 1-19. [Link]

  • The Royal Society of Chemistry. (2012). New Screening Approaches for Kinases. In Kinase Inhibitors: Methods and Protocols. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays Involving Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in HTS-Driven Drug Discovery

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged structure" in modern medicinal chemistry. Its remarkable synthetic tractability and its capacity to act as a versatile bioisostere have cemented its role in the development of targeted therapeutics.[1][2] A significant number of FDA-approved drugs, particularly protein kinase inhibitors (PKIs) like Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its importance.[3][4]

The success of pyrazole-based compounds stems from their ability to form crucial hydrogen bond interactions within the ATP-binding sites of enzymes, particularly kinases, often mimicking the adenine ring of ATP.[4][5] This makes pyrazole libraries prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of a wide array of biological targets.[2][6] This guide provides an in-depth overview of the principles, application, and detailed protocols for conducting HTS assays with a focus on pyrazole-based chemical libraries.

The Foundation of a Successful HTS Campaign: Assay Quality Control

The primary goal of an HTS assay is to accurately distinguish "hits" from a vast library of inactive compounds.[7] Therefore, rigorous quality control is paramount. The Z'-factor (Z-prime) is the gold-standard statistical parameter used to validate the quality and reliability of an HTS assay.[7][8]

The Z'-factor provides a dimensionless measure of the separation between the positive and negative controls, accounting for both the dynamic range of the signal and the variability of the data.[8][9]

Formula for Z'-Factor Calculation:



Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Interpretation of Z'-Factor Values: A Z'-factor is interpreted on a scale from <0 to 1.[10]

  • Z' > 0.5: An excellent assay, suitable for HTS.[8][10]

  • 0 < Z' < 0.5: A marginal assay that may require optimization.[8]

  • Z' < 0: An unreliable assay, not suitable for screening.[8]

An assay must be validated with a consistently acceptable Z'-factor before commencing a full-scale screen.

Application Note I: Biochemical Screening for Pyrazole-Based Kinase Inhibitors

Protein kinases are one of the most successfully targeted enzyme families for pyrazole-based inhibitors.[3][11][12] Biochemical assays, which use purified enzyme components, offer a direct measure of an inhibitor's ability to modulate enzyme activity. Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are exceptionally well-suited for HTS due to their sensitivity and homogenous "no-wash" formats.[13][14][15]

Case Study: Screening for Inhibitors of Cyclin-Dependent Kinase 8 (CDK8)

CDK8 is a transcription-regulating kinase implicated in the progression of various cancers, making it a high-value target.[16][17] This protocol details a TR-FRET-based assay to identify pyrazole-based inhibitors of CDK8.

Assay Principle: TR-FRET Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate peptide by the CDK8 enzyme. A Europium (Eu)-chelate-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., APC) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the Eu-chelate leads to energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. Inhibitors of CDK8 will prevent peptide phosphorylation, disrupting FRET and causing a decrease in the signal.

TR_FRET_Kinase_Assay cluster_inhibition Inhibition (Low FRET Signal) cluster_activity Activity (High FRET Signal) CDK8_Inhibited CDK8 Peptide_I Biotin-Peptide CDK8_Inhibited->Peptide_I no phosphorylation Inhibitor Pyrazole Inhibitor Inhibitor->CDK8_Inhibited binds ATP_I ATP ADP_I ADP Antibody_I Eu-Antibody Antibody_I->Peptide_I cannot bind Streptavidin_I SA-Acceptor Streptavidin_I->Peptide_I binds biotin CDK8_Active CDK8 Peptide_A Biotin-Peptide-P CDK8_Active->Peptide_A phosphorylates ATP_A ATP ADP_A ADP Antibody_A Eu-Antibody Antibody_A->Peptide_A binds phospho-site Streptavidin_A SA-Acceptor Antibody_A->Streptavidin_A FRET Streptavidin_A->Peptide_A binds biotin

Caption: TR-FRET assay principle for kinase inhibition.
Detailed Protocol: 384-Well TR-FRET Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • CDK8 Enzyme: Prepare a 2X working solution of recombinant CDK8/CycC in Assay Buffer.

  • Substrate Peptide: Prepare a 2X working solution of biotinylated peptide substrate and ATP in Assay Buffer.

  • Test Compounds: Serially dilute pyrazole compounds in 100% DMSO. Then, create a 100X working stock by diluting in Assay Buffer (final DMSO concentration in assay ≤ 1%).

  • Detection Mix: Prepare a 2X working solution of Eu-labeled anti-phospho antibody and SA-Acceptor in detection buffer (e.g., TR-FRET Dilution Buffer).

2. Assay Procedure:

  • Using an automated liquid handler, add 50 nL of compound from the 100X plate to the wells of a 384-well low-volume assay plate.

  • Add 2.5 µL of 2X CDK8 enzyme solution to all wells.

  • For controls, add 50 nL of DMSO to "Maximum Activity" (positive control) and "No Enzyme" (negative control) wells. Add a known potent inhibitor to "Maximum Inhibition" wells for Z' calculation.

  • Seal the plate and centrifuge briefly (1 min at 1000 rpm).

  • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP solution.

  • Seal, centrifuge, and incubate for 60 minutes at room temperature.

  • Stop the reaction and detect phosphorylation by adding 5 µL of the 2X Detection Mix.

  • Seal, centrifuge, and incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

3. Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))

  • Calculate the Z'-factor using the positive (Max Activity) and negative (Max Inhibition) controls.

  • Flag "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the library plate).

ParameterConcentration / ConditionVolume (384-well)
Pyrazole Compound10 µM (final)50 nL
Recombinant CDK81 nM (final)2.5 µL
Biotin-Peptide Substrate200 nM (final)2.5 µL
ATP10 µM (final)(included with substrate)
Eu-Antibody2 nM (final)5 µL
SA-Acceptor20 nM (final)(included with antibody)
Total Volume 10.05 µL
Incubation Times Compound: 15 min, Kinase Rxn: 60 min, Detection: 60 minN/A
Assay Quality Z'-Factor > 0.6

Application Note II: Cell-Based Screening for Phenotypic Effects

While biochemical assays are excellent for direct target engagement, cell-based assays provide crucial information about a compound's activity in a more physiologically relevant context.[18] They can assess membrane permeability, off-target effects, and impact on cellular pathways.[18][19]

Case Study: High-Content Screening for Cell Cycle Arrest

Many kinase inhibitors, including those targeting CDKs, exert their anti-cancer effects by inducing cell cycle arrest.[3] High-content screening (HCS) uses automated microscopy and image analysis to quantify cellular changes, such as DNA content, providing a powerful phenotypic readout.

Assay Principle: DNA Content-Based Cell Cycle Analysis

Cells are treated with pyrazole compounds and then stained with a fluorescent DNA dye (e.g., Hoechst 33342). The integrated fluorescence intensity of the nucleus is directly proportional to the DNA content. Image analysis software can then quantify the number of cells in each phase of the cell cycle (G1, S, G2/M) based on their DNA content. An accumulation of cells in the G1 or G2/M phase indicates cell cycle arrest.

HCS_Workflow Plate_Cells 1. Plate Cells (e.g., HCT116) Add_Compounds 2. Add Pyrazole Library Compounds Plate_Cells->Add_Compounds Incubate 3. Incubate (24-48 hours) Add_Compounds->Incubate Fix_Stain 4. Fix & Permeabilize, Stain with DNA Dye Incubate->Fix_Stain Image 5. Automated Microscopy Imaging Fix_Stain->Image Analyze 6. Image Analysis: Segment Nuclei, Measure Intensity Image->Analyze Quantify 7. Quantify Cell Cycle Distribution (G1, S, G2/M) Analyze->Quantify Identify_Hits 8. Identify Hits (e.g., >50% cells in G2/M) Quantify->Identify_Hits

Caption: Workflow for high-content cell cycle screening.
Detailed Protocol: 384-Well High-Content Imaging Assay

1. Cell Culture and Plating:

  • Culture a relevant cancer cell line (e.g., HCT116 colorectal carcinoma) under standard conditions.

  • Trypsinize and count cells. Seed 1,000 cells per well in 40 µL of media into 384-well imaging plates (e.g., black-walled, clear-bottom).

  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Perform a primary screen at a single concentration (e.g., 10 µM). Prepare pyrazole compounds as described in the biochemical assay protocol.

  • Add 100 nL of compound solution to the cell plates. Include DMSO (vehicle control) and a known cell cycle inhibitor like Nocodazole (positive control).

  • Incubate the plates for a duration equivalent to at least one full cell cycle (e.g., 24 hours).

3. Cell Staining:

  • Carefully remove the media.

  • Fix the cells by adding 20 µL of 4% paraformaldehyde (PFA) in PBS for 15 minutes.

  • Wash twice with PBS.

  • Permeabilize the cells with 20 µL of 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash twice with PBS.

  • Add 20 µL of a staining solution containing 1 µg/mL Hoechst 33342 in PBS.

  • Incubate for 20 minutes at room temperature, protected from light.

  • Wash twice with PBS and leave 20 µL of PBS in the wells for imaging.

4. Imaging and Analysis:

  • Acquire images using a high-content imaging system, capturing the DAPI/Hoechst channel.

  • Use image analysis software to identify (segment) individual nuclei.

  • Measure the integrated fluorescence intensity for each nucleus.

  • Generate a histogram of nuclear intensities for each well.

  • Gate the populations corresponding to 2N DNA content (G1 phase) and 4N DNA content (G2/M phase).

  • Calculate the percentage of cells in G1, S, and G2/M phases.

  • Identify hits as compounds that cause a significant increase in the percentage of cells in G1 or G2/M compared to DMSO controls.

ParameterDescription
Cell LineHCT116 (colorectal carcinoma)
Seeding Density1,000 cells/well (384-well plate)
Compound Concentration10 µM (single point screen)
Incubation Time24 hours
Primary StainHoechst 33342 (DNA Content)
Positive ControlNocodazole (G2/M arrest)
Hit Criterion> 50% of cells in G2/M phase

Conclusion and Future Outlook

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Retrieved from [Link]

  • McDonald, E., Jones, K., Brough, P. A., Burrows, J., & Drysdale, M. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in screening assays: signal window, Z' factor, and assay variability ratio. Journal of Biomolecular Screening, 11(3), 247-252. (Note: While not directly cited, this paper provides context on HTS quality metrics.)
  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Rezaei, M., et al. (2024). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemistry & Biodiversity. [Link]

  • Rezaei, M., et al. (2024). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemistry & Biodiversity. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Ren, X. L., et al. (2005). Synthesis of a small library containing substituted pyrazoles. ARKIVOC, 2005(15), 59-67. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Chemistry, 26(15), 1435-1455. [Link]

  • Scripps Research. (n.d.). High-Throughput Molecular Screening Center - Assay Development. Retrieved from [Link]

  • Borrell, J. I., et al. (2004). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity, 8(2), 147-157. [Link]

  • Basheer, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4987. [Link]

  • Pop, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Yegnasubramanian, S., et al. (2014). Time-Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small-Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2. Journal of Biomolecular Screening, 19(6), 956-965. [Link]

  • Ren, X. L., et al. (2005). Synthesis of a small library containing substituted pyrazoles. ResearchGate. [Link]

  • Pop, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. [Link]

  • Kumar, A., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • BellBrook Labs. (2025). A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]

  • Fedorov, A. Y., et al. (2024). Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol–Azepinoindoles. ChemMedChem. [Link]

  • Al-Azzawi, A. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6598. [Link]

  • Amrhein, T., et al. (2023). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. ChemMedChem, 18(20), e202300325. [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. [Link]

  • Fedorov, A. Y., et al. (2024). Coculture-based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. ChemMedChem. [Link]

  • Amrhein, T., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. ChemMedChem. [Link]

  • Lee, A. J., & Sobol, R. W. (2015). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Review of Molecular Diagnostics, 15(12), 1547-1556. [Link]

  • An, C., et al. (2015). Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 58(10), 4367-4378. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine in human plasma. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and their accurate quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies in drug development.[1][2] The described method employs a simple protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution. The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, selectivity, and stability.[3][4]

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][5] this compound is a representative small molecule from this class. To advance such a compound through the drug development pipeline, from preclinical studies to clinical trials, a reliable bioanalytical method is paramount for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed.[6][7] The selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, creating a highly specific mass transition that minimizes interference from complex biological matrices.[7][8]

This guide provides a comprehensive walkthrough of the method development strategy, a detailed experimental protocol, and a full validation summary, explaining the scientific rationale behind each experimental choice to ensure the method is both robust and fit-for-purpose.

Method Development Strategy: A Logic-Driven Approach

The development of a reliable LC-MS/MS method is a systematic process. Key decisions are guided by the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity.

Analyte Physicochemical Properties and Their Impact

While specific experimental data for this compound is not publicly available, its structure allows for the prediction of key properties that guide method development:

  • Molecular Weight: C12H15N3 = 201.27 g/mol . This is well within the typical range for small molecule analysis by LC-MS/MS.

  • Basicity (pKa): The presence of the primary amine group (-NH2) and the pyrazole ring's nitrogen atoms makes the molecule basic.[2][5] This is a critical feature, as it allows for efficient protonation to form a positive ion, [M+H]+, making Electrospray Ionization (ESI) in positive mode the ideal choice.[9][10]

  • Polarity (logP): The combination of the aromatic rings and the polar amine/pyrazole groups suggests a moderate lipophilicity. This predicts good retention on a reversed-phase (e.g., C18) chromatography column and informs the choice of extraction technique.

Overall Bioanalytical Workflow

The entire process, from sample receipt to final data, follows a structured and logical flow designed to ensure data integrity and compliance with regulatory standards.

Bioanalytical Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase A Sample Receipt & Login D Plasma Sample Thawing & Aliquoting A->D B Stock Solution Preparation (Analyte & IS) C Working Standard, Calibrator & QC Preparation B->C E Internal Standard (IS) Spiking C->E D->E F Sample Extraction (Protein Precipitation) E->F G Evaporation & Reconstitution F->G H LC-MS/MS Analysis G->H I Data Integration & Processing H->I J Concentration Calculation (Using Calibration Curve) I->J K Data Review & Reporting J->K

Caption: High-level workflow for quantitative bioanalysis.

Mass Spectrometry (MS/MS) Parameter Optimization

The core of the method's selectivity lies in the optimization of the MRM transitions. This is achieved by infusing a standard solution of the analyte directly into the mass spectrometer.

  • Full Scan (Q1 Scan): The instrument is scanned to identify the most abundant precursor ion. For this basic compound in an acidified mobile phase, this will be the protonated molecule, [M+H]+, at m/z 202.3.

  • Product Ion Scan: The precursor ion (m/z 202.3) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are scanned in the third quadrupole (Q3). The most stable and abundant product ions are chosen for quantification and confirmation.

  • MRM Optimization: The collision energy (CE) and other voltages are optimized for each precursor → product ion transition to maximize signal intensity.[8][11] A primary transition is used for quantification (quantifier) and a secondary one for confirmation (qualifier).

Internal Standard (IS) Selection: The Key to Precision

An internal standard is crucial for correcting variability during sample preparation and instrument analysis.[12][13] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing 2H or 13C). Since a custom SIL-IS may not be readily available, a structural analog is the next best choice.[14] For this method, we select Tolazoline as the IS.

Justification for Tolazoline:

  • Structural Similarity: It contains a basic nitrogen within a heterocyclic ring system and an aromatic group, mimicking the analyte's key chemical features.

  • Physicochemical Properties: It has similar pKa and logP values, suggesting it will behave similarly during extraction and chromatography.

  • Mass Difference: Its molecular weight is different enough to be easily distinguished by the mass spectrometer.

Sample Preparation: Balancing Cleanliness and Recovery

The goal of sample preparation is to remove endogenous matrix components, such as proteins and phospholipids, which can interfere with the analysis and cause ion suppression.[15][16]

  • Protein Precipitation (PPT): This technique involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma, causing proteins to denature and precipitate.[17][18][19] It is fast, inexpensive, and generally provides good analyte recovery.[20]

  • Liquid-Liquid Extraction (LLE): This method partitions the analyte between the aqueous plasma and an immiscible organic solvent. It often results in a cleaner extract than PPT but is more labor-intensive.[21][22]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while matrix components are washed away. SPE provides the cleanest extracts and allows for analyte concentration but requires more extensive method development.[22][23]

For this application, Protein Precipitation was chosen as the optimal balance of simplicity, speed, and adequate cleanliness for a robust LC-MS/MS method.

Detailed Experimental Protocol

Materials and Reagents
  • This compound (Analyte), >98% purity

  • Tolazoline HCl (Internal Standard), >98% purity

  • Human Plasma (K2-EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water

Preparation of Solutions
  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte in 10 mL of methanol.

  • IS Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of Tolazoline HCl in 10 mL of methanol.

  • IS Working Solution (100 ng/mL): Serially dilute the IS stock solution in 50:50 (v/v) acetonitrile:water. This solution is used for spiking into samples.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare a series of working standard solutions of the analyte by serially diluting the stock solution in methanol.

  • Spike 5 µL of the appropriate working standard solution into 95 µL of blank human plasma to create calibration standards at concentrations of 1, 2, 5, 20, 100, 400, 800, and 1000 ng/mL.

  • Prepare QC samples in the same manner at four levels:

    • LLOQ QC: 1 ng/mL

    • Low QC: 3 ng/mL

    • Mid QC: 150 ng/mL

    • High QC: 750 ng/mL

Sample Extraction Protocol (Protein Precipitation)

The protein precipitation workflow is designed for efficiency and high-throughput processing, often in a 96-well plate format.

Sample Preparation Workflow start Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) step1 Add 200 µL of IS Working Solution in Acetonitrile (100 ng/mL) start->step1 step2 Vortex Mix (2 minutes, 1500 rpm) step1->step2 step3 Centrifuge (10 minutes, 4000 g, 4°C) step2->step3 step4 Transfer 100 µL of Supernatant to a new 96-well plate step3->step4 step5 Add 100 µL of Water with 0.1% Formic Acid step4->step5 step6 Vortex Mix and Inject step5->step6 end Inject into LC-MS/MS System step6->end

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS Instrumental Parameters

All analyses were performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B in 2.0 min; Hold at 95% B for 0.5 min; Return to 5% B in 0.1 min; Equilibrate for 0.9 min
Total Run Time 3.5 minutes
Column Temp. 40 °C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C
Desolvation Gas Flow 1000 L/hr
Collision Gas Argon

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
Analyte (Quantifier) 202.3 105.1 0.05 30 22
Analyte (Qualifier) 202.3 77.1 0.05 30 35

| Tolazoline (IS) | 161.1 | 91.1 | 0.05 | 25 | 20 |

Method Validation According to ICH M10 Guidelines

The developed method underwent a full validation to demonstrate its reliability for the intended purpose.[3][4][24] The validation assessed selectivity, sensitivity, linearity, accuracy, precision, matrix effects, recovery, and stability.

Method Validation Logic cluster_core Core Characteristics cluster_matrix Matrix Effects cluster_reliability Stability & Robustness Core Core Performance Linearity Linearity & Range Core->Linearity Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision LLOQ LLOQ Core->LLOQ Matrix Matrix-Related Performance Selectivity Selectivity Matrix->Selectivity MatrixEffect Matrix Effect Matrix->MatrixEffect Recovery Recovery Matrix->Recovery Reliability Real-World Reliability Stability Stability (Freeze-Thaw, Bench-Top, Post-Preparative, Long-Term) Reliability->Stability Dilution Dilution Integrity Reliability->Dilution Linearity->Accuracy Linearity->Precision Linearity->LLOQ

Caption: Interrelation of bioanalytical method validation parameters.

Table 4: Summary of Method Validation Results

Validation Parameter Acceptance Criteria (ICH M10) Result
Selectivity No significant interfering peaks at the retention time of the analyte and IS in 6 blank plasma lots. Pass
Linearity & Range 1 - 1000 ng/mL; Correlation coefficient (r²) ≥ 0.99 Pass (r² > 0.995)
Lower Limit of Quantitation (LLOQ) 1 ng/mL; S/N > 5; Accuracy within ±20%; Precision ≤ 20% CV. Pass
Intra-day Accuracy & Precision Accuracy: ±15% of nominal (±20% at LLOQ); Precision: ≤15% CV (≤20% at LLOQ). (n=6 at LLOQ, L, M, H QC) Accuracy: 96.5-104.2%Precision: ≤ 7.8% CV
Inter-day Accuracy & Precision Accuracy: ±15% of nominal (±20% at LLOQ); Precision: ≤15% CV (≤20% at LLOQ). (3 runs over 3 days) Accuracy: 98.1-102.5%Precision: ≤ 6.5% CV
Matrix Effect IS-normalized matrix factor CV ≤ 15% across 6 plasma lots. Pass (CV ≤ 8.2%)
Recovery Consistent and precise across QC levels. Analyte: >85%IS: >88%

| Stability (Freeze-Thaw, Bench-Top, Post-Preparative, Long-Term) | Mean concentration within ±15% of nominal. | Pass (All conditions stable) |

Conclusion

A highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method utilizes a simple and rapid protein precipitation for sample preparation and demonstrates excellent performance that meets the stringent requirements of international regulatory guidelines.[3][4] With a linear range of 1 to 1000 ng/mL and a short run time of 3.5 minutes, this method is well-suited for high-throughput analysis and can be confidently applied to support pharmacokinetic and other studies during drug development.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Ion-Opticks. [Link]

  • Bioanalytical Sample Preparation. Agilent Technologies. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. FREDI. [Link]

  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Waters Corporation. [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications. [Link]

  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. National Institutes of Health (NIH). [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Oxford Academic. [Link]

  • The Scheduled MRM™ Algorithm Enables Intelligent Use of Retention Time During Multiple Reaction Monitoring. SCIEX. [Link]

  • Bioanalytical method validation ema. Slideshare. [Link]

  • MRM Quantitative Analysis. Yale School of Medicine. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. National Institutes of Health (NIH). [Link]

  • Tutorial Review on LC-MS Method Validation. University of Tartu. [Link]

  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Welch Materials. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Physico-chemical properties of the designed pyrazole derivatives. ResearchGate. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? Lab Manager. [Link]

  • Understanding Sample Preparation Terminology. SCION Instruments. [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMS Bio. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • LC-MS Method Development and Validation For The Es. Scribd. [Link]

  • LC-MS/MS Method Development in Canada US. ResolveMass Laboratories Inc. [Link]

  • A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE. [Link]

  • Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. Semantic Scholar. [Link]

  • New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Chromatography Online. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health (NIH). [Link]

  • Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. RSC Publishing. [Link]

Sources

Use of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Pyr-Meb-A1 , a Novel Chemical Probe for Mechanistic Studies

Abstract

This document provides detailed application notes and protocols for the use of Pyr-Meb-A1 , known chemically as 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine. As a novel investigative tool, Pyr-Meb-A1 offers researchers a unique scaffold for exploring cellular signaling pathways. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, recognized for its metabolic stability and ability to participate in crucial biological interactions.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for characterizing and utilizing this compound in biochemical and cell-based assays. We present methodologies for assessing its purity, determining its inhibitory potential against a representative kinase, verifying target engagement in a cellular context, and evaluating its impact on cell viability.

Introduction to Pyr-Meb-A1: A Pyrazole-Based Investigative Tool

The pyrazole nucleus is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[3][4][5] The structural versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical and pharmacological properties, making it a "privileged scaffold" in drug discovery.[1]

Pyr-Meb-A1 (this compound) emerges from this class of compounds as a molecule with significant potential for use as a chemical probe. A chemical probe is a small molecule designed to selectively modulate a specific protein's function, enabling researchers to dissect its role in complex biological systems.[6][7] The proper use of such a tool is paramount to generating reproducible and reliable data. This guide provides the foundational protocols to empower researchers to effectively characterize and deploy Pyr-Meb-A1 in their experimental systems.

Table 1: Physicochemical Properties of Pyr-Meb-A1

Property Value Source / Method
Chemical Name This compound IUPAC
Molecular Formula C₁₂H₁₅N₃ ---
Molecular Weight 201.27 g/mol ---
Appearance White to off-white solid Visual Inspection
Purity >98% HPLC, ¹H-NMR
Solubility >50 mM in DMSO; <1 mM in PBS Experimental

| Storage | Store at -20°C as a solid or in DMSO | Recommended |

Foundational Principles & Proposed Target Class: Protein Kinases

Given the prevalence of pyrazole derivatives as kinase inhibitors, we propose a hypothetical yet scientifically rigorous workflow to evaluate Pyr-Meb-A1 against a representative protein kinase, such as a member of the Serine/Threonine Kinase family.[8][9] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The protocols outlined below are designed to be adaptable to various kinase targets.

The central hypothesis for this guide is that Pyr-Meb-A1 acts as an ATP-competitive inhibitor. This mechanism involves the probe binding to the kinase's active site, directly competing with the endogenous ATP substrate and thereby preventing the phosphorylation of downstream target proteins.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Kinase Target (e.g., Akt) PDK1->Akt Phosphorylates & Activates Downstream Downstream Substrates Akt->Downstream Phosphorylates Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to Probe Pyr-Meb-A1 Probe->Akt Inhibits

Figure 1. A representative kinase signaling pathway. Pyr-Meb-A1 is hypothesized to inhibit a key kinase, blocking downstream signaling.

Experimental Protocols & Methodologies

The following protocols provide a self-validating framework. Successful execution of the biochemical assay (3.1) establishes potency, the cellular assay (3.2) confirms target engagement in a biological system, and the phenotypic assay (3.3) links target modulation to a cellular outcome.

Protocol 3.1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Pyr-Meb-A1 against a target kinase. This protocol is based on a generic ADP-Glo™ (Promega) format, which measures kinase activity by quantifying the amount of ADP produced.

Rationale: This assay provides a direct measure of the probe's potency against the purified, isolated enzyme. It is the first critical step in characterization, establishing a baseline activity level in a clean biochemical system, free from the complexities of a cellular environment.

Materials:

  • Purified recombinant kinase and its specific substrate peptide.

  • Pyr-Meb-A1 (10 mM stock in 100% DMSO).

  • ATP.

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101).

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Pyr-Meb-A1 in kinase reaction buffer. A common starting range is 100 µM to 1 nM in 10 half-log steps. Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2 µL of the diluted Pyr-Meb-A1 or vehicle control (buffer with equivalent DMSO concentration).

    • Add 2 µL of a kinase/substrate mixture prepared in reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution (concentration should be at or near the Kₘ for the specific kinase).

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from vehicle-only wells as 0% inhibition and the signal from "no enzyme" control wells as 100% inhibition.

    • Plot the normalized percent inhibition versus the log concentration of Pyr-Meb-A1.

    • Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 3.2: Cellular Target Engagement via Western Blot

Objective: To confirm that Pyr-Meb-A1 inhibits the activity of its target kinase inside intact cells by measuring the phosphorylation status of a known downstream substrate.

Rationale: A potent biochemical inhibitor is not a useful probe if it cannot enter cells and engage its target.[6][10] This assay provides direct evidence of target engagement in a physiological context. Observing a dose-dependent decrease in substrate phosphorylation validates the probe's cellular activity and mechanism.

Materials:

  • Cell line expressing the target kinase (e.g., PC-3 prostate cancer cells for Akt signaling).[9]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Serum-free medium.

  • Pyr-Meb-A1 (10 mM stock in DMSO).

  • Growth factor/stimulant (e.g., IGF-1 or serum to activate the pathway).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-loading control (e.g., β-actin).

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-18 hours. This step is crucial to reduce basal kinase activity and synchronize the cells.

  • Probe Treatment: Pre-treat the cells with increasing concentrations of Pyr-Meb-A1 (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Pathway Stimulation: Add a stimulant (e.g., 100 ng/mL IGF-1 or 10% FBS) for 15-30 minutes to activate the target kinase. Include an unstimulated, vehicle-treated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply ECL substrate, and image the signal.

  • Stripping and Reprobing: To ensure observed changes are not due to protein degradation, strip the membrane and re-probe for the total substrate protein and a loading control (e.g., β-actin).

Protocol 3.3: Cell Proliferation Assay (MTT/CCK-8)

Objective: To measure the phenotypic consequence of kinase inhibition by Pyr-Meb-A1 on cell proliferation or viability.

Rationale: This assay connects target engagement to a functional cellular outcome. A dose-response relationship that is consistent with the IC₅₀ for target engagement provides strong evidence that the observed phenotype is a result of inhibiting the intended target.[11]

Materials:

  • Cell line used in Protocol 3.2.

  • Complete cell culture medium.

  • Pyr-Meb-A1 (10 mM stock in DMSO).

  • Clear, 96-well cell culture plates.

  • Cell Counting Kit-8 (CCK-8) or MTT reagent.

  • Microplate reader (absorbance).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Add 1 µL of serially diluted Pyr-Meb-A1 to achieve final concentrations ranging from low nM to high µM (e.g., 1 nM to 30 µM). Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Viability Measurement (CCK-8 Example):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours until a visible color change occurs.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a "medium-only" well.

    • Normalize the data with the vehicle-treated wells representing 100% viability.

    • Plot the percent viability versus the log concentration of Pyr-Meb-A1 and fit to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Integrated Experimental Workflow and Data Interpretation

A logical, stepwise approach is critical for validating a new chemical probe. The workflow below ensures that each step builds upon the last, creating a cohesive and trustworthy dataset.

Workflow Start Start: Pyr-Meb-A1 Compound Purity Step 1: Purity & Identity (NMR, LC-MS) Start->Purity Biochem Step 2: Biochemical Assay (Protocol 3.1) Purity->Biochem If >95% pure Cellular Step 3: Cellular Target Engagement (Protocol 3.2) Biochem->Cellular If potent (e.g., IC₅₀ < 1 µM) Fail1 Re-synthesize or Abandon Compound Biochem->Fail1 If not potent Phenotype Step 4: Phenotypic Assay (Protocol 3.3) Cellular->Phenotype If on-target effect is observed Fail2 Check Permeability or Abandon Compound Cellular->Fail2 If no cellular activity End Validated Probe for Further Studies Phenotype->End If phenotype correlates with target engagement Fail3 Investigate Off-Targets or Abandon Compound Phenotype->Fail3 If phenotype is non-specific or does not correlate

Figure 2. Recommended validation workflow for the chemical probe Pyr-Meb-A1.

Interpreting Your Results:

  • Correlation is Key: A hallmark of a good chemical probe is the correlation between its biochemical potency (IC₅₀), its cellular target engagement potency, and its phenotypic effect (GI₅₀). A large discrepancy (e.g., >10-fold) between these values may suggest poor cell permeability, rapid metabolism, or significant off-target effects.[6]

  • Concentration Matters: Use the lowest effective concentration of the probe in your experiments to minimize the risk of off-target effects. The concentration should be guided by the cellular target engagement data.[10]

  • Controls are Non-Negotiable: Always include positive and negative controls. A known, published inhibitor for your target serves as an excellent positive control. A structurally similar but inactive analog of Pyr-Meb-A1, if available, would be the ideal negative control to ensure the observed phenotype is not due to a non-specific chemical effect.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Sharma, D., et al. (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance. ResearchGate. [Link]

  • Kaur, N., et al. (2016). Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery. Pharmaffiliates. [Link]

  • Bhat, M. A., et al. (2015). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Lone, M. R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • Verma, P., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • The Chemical Probes Portal. (n.d.). How to use chemical probes. Chemical Probes Portal. [Link]

  • de Souza, M. V. N., et al. (2019). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a] pyrimidines from chalcones. ResearchGate. [Link]

  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

  • European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to In Vivo Efficacy Testing of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazole in Modern Therapeutics

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a bioisostere for other aromatic rings, enhancing physicochemical properties like solubility and metabolic stability, while also providing crucial hydrogen bond donor and acceptor capabilities to interact with biological targets.[1] This has led to the development and FDA approval of numerous pyrazole-containing drugs for a wide array of diseases, including cancer (e.g., Crizotinib, Ruxolitinib), inflammation (e.g., Celecoxib), and viral infections.[1][3][4]

While in vitro assays provide essential initial data on a compound's potency, the true test of a potential therapeutic lies in its performance within a complex, whole-organism system.[5][6] Translating promising in vitro results into in vivo efficacy is a critical and often challenging phase of drug development.[5] This guide provides a comprehensive framework for designing and executing robust in vivo efficacy studies for novel pyrazole-based compounds, focusing on the strategic decisions, detailed protocols, and rigorous data analysis required for success.

Part 1: Strategic Blueprint - Preclinical Design & Model Selection

A successful in vivo study begins not at the bench, but with meticulous planning.[7][8] The overarching goal is to create an experimental system that is both relevant to the human disease and capable of yielding clear, reproducible results.[9] All research must adhere to the highest ethical standards, with protocols reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure the principles of the "Three Rs" (Replacement, Reduction, Refinement) are met.[10]

The Foundational Choice: Selecting the Right Animal Model

The choice of animal model is the most critical decision in preclinical research.[7] For pyrazole-based compounds, which often target kinases or inflammatory pathways, the selection is dictated by the specific therapeutic area.[3][11]

  • Oncology:

    • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID, NSG). This is the most common starting point for assessing direct anti-tumor activity. For a pyrazole-based ALK inhibitor, an ALK-positive non-small cell lung cancer (NSCLC) cell line would be appropriate.[3]

    • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are essential for evaluating immunomodulatory effects of a compound, as they possess a complete and functional immune system.

    • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice. PDX models better retain the heterogeneity and architecture of the original human tumor, offering higher predictive value for clinical outcomes.[10]

  • Inflammation:

    • Carrageenan-Induced Paw Edema: A classic model for acute inflammation where the anti-inflammatory effect of a compound is measured by the reduction in paw swelling.[12] This is suitable for initial screening of pyrazole-based COX/LOX inhibitors.[13]

    • Collagen-Induced Arthritis (CIA) in Mice: A model that mimics the pathology of human rheumatoid arthritis, suitable for testing compounds intended for chronic inflammatory conditions.

The rationale for model selection must be scientifically sound and clearly justified in the study protocol.

The Vehicle Matters: Compound Formulation

Many pyrazole derivatives exhibit poor aqueous solubility, which presents a significant hurdle for in vivo administration.[14] An inappropriate formulation can lead to poor bioavailability, high variability, and ultimately, misleading efficacy results.

Common Formulation Strategies: A multi-step approach is often required to achieve a stable and injectable solution.

  • Initial Solubilization: Dissolve the compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[14]

  • Co-solvents & Surfactants: Add co-solvents such as polyethylene glycol (PEG400) or propylene glycol (PG) and non-ionic surfactants like Tween-80 or Cremophor EL to maintain solubility upon aqueous dilution.[14]

  • Final Dilution: The final dilution is typically made with sterile saline or phosphate-buffered saline (PBS) to the desired final concentration.[14]

Vehicle ComponentPurposeCommon Concentration
DMSOPrimary organic solvent<10% of final volume
PEG400Co-solvent, improves solubility10-40%
Tween-80Surfactant, prevents precipitation5-10%
Saline / PBSAqueous vehicle for final dilutionq.s. to final volume
A common formulation might be 10% DMSO, 40% PEG400, 5% Tween-80, and 45% sterile saline.[14]

It is imperative to test the vehicle alone in a satellite group of animals to ensure it has no intrinsic effect on the disease model.

Part 2: The In Vivo Journey - From Pharmacokinetics to Efficacy

The overall experimental process should be a logical progression from understanding the compound's behavior in the animal to testing its therapeutic effect.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Efficacy Study Execution cluster_2 Phase 3: Analysis & Outcome Compound Pyrazole Compound Synthesis Formulation Formulation Development Compound->Formulation PK_Study Pilot PK & Dose-Range Finding Formulation->PK_Study Model Animal Model Acclimatization & Tumor Implantation PK_Study->Model Define Doses Random Tumor Growth & Randomization Model->Random Dosing Treatment Administration Random->Dosing Monitor Monitor Tumor Volume & Animal Health Dosing->Monitor Endpoint Endpoint Reached (Tumor Size / Time) Monitor->Endpoint Harvest Tissue & Blood Collection Endpoint->Harvest Analysis Ex Vivo Analysis (Biomarkers, H&E) Harvest->Analysis Data Statistical Analysis & Reporting Analysis->Data

Caption: Overall workflow for in vivo efficacy testing of pyrazole compounds.

Pilot Pharmacokinetics (PK) and Dose-Range Finding

Before a full-scale efficacy study, a pilot study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). Poor pharmacokinetic profiles can contribute to a lack of in vivo activity.[1]

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) and to identify the Maximum Tolerated Dose (MTD).

  • Design: A small number of animals (e.g., 3 per group) are given a single dose of the pyrazole compound at several escalating dose levels. Blood samples are collected at multiple time points (e.g., 0, 15min, 30min, 1h, 2h, 4h, 8h, 24h) and analyzed for drug concentration. Animals are closely monitored for signs of toxicity (weight loss, behavioral changes).

This data is crucial for selecting dose levels for the efficacy study that are both tolerable and provide sufficient drug exposure to have a therapeutic effect.

Protocol: Subcutaneous Xenograft Efficacy Study

This protocol outlines a standard efficacy study using a human cancer xenograft model in immunodeficient mice.

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old

  • Matrigel® or similar basement membrane matrix

  • Sterile PBS, syringes, and needles (27-30G)

  • Calipers for tumor measurement

  • Formulated pyrazole compound and vehicle control

Step-by-Step Methodology:

  • Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 5-10 x 10^7 cells/mL. Keep on ice.

  • Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Monitoring: Allow tumors to grow. Monitor animal health and body weight 3 times per week. Begin measuring tumor volume with calipers when tumors become palpable (typically 50-100 mm³). Tumor Volume = (Length x Width²) / 2.

  • Randomization: Once average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups. This is a critical step to reduce bias.[9] Ensure that the average tumor volume is similar across all groups.

Table: Example Efficacy Study Group Allocation

Group Treatment Dose (mg/kg) Route Schedule No. of Animals
1 Vehicle Control N/A PO QD 10
2 Pyrazole Compound A 25 PO QD 10
3 Pyrazole Compound A 50 PO QD 10
4 Positive Control Varies Varies Varies 10

(PO: Per os/Oral gavage; QD: Quaque die/Once daily)

  • Treatment Administration: Administer the formulated compound or vehicle control according to the schedule defined in the study design (e.g., daily oral gavage). Continue for a set period (e.g., 21-28 days).

  • Data Collection: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), after a fixed duration, or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

Part 3: Measuring Success - Endpoint Analysis and Data Interpretation

The efficacy of the pyrazole compound is assessed through a combination of primary and secondary endpoints.[15]

Primary Endpoints
  • Tumor Growth Inhibition (TGI): This is the most common endpoint.[16] It is calculated at the end of the study using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

  • Tumor Growth Delay (TGD): Measures the time it takes for tumors in the treated group to reach a specific volume compared to the control group.[15]

A statistically significant TGI or TGD is indicative of anti-tumor activity. Cutoff points for activity are often used, for example, a TGI of ≥42% may be considered relevant antitumor activity.[17]

Secondary and Exploratory Endpoints

At the end of the study, collecting tissues provides invaluable mechanistic insight.

  • Pharmacodynamic (PD) Biomarkers: If the pyrazole compound targets a specific kinase, tumors can be analyzed for phosphorylation of the target or its downstream substrates via Western Blot or immunohistochemistry (IHC). This confirms the compound is hitting its intended target in the tumor tissue.

  • Histology: Tissues (tumor and major organs) can be stained with Hematoxylin and Eosin (H&E) to assess tumor morphology, necrosis, and potential off-target toxicity.

  • Blood Analysis: Blood samples can be collected for complete blood count (CBC) and chemistry panels to assess overall animal health and identify potential toxicities.

Statistical Analysis

G cluster_kinase Hypothetical Pyrazole Kinase Inhibitor Action Upstream Growth Factor Signal Receptor Receptor Tyrosine Kinase (e.g., ALK, MET) Upstream->Receptor Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Receptor->Downstream Phosphorylation Pyrazole Pyrazole Inhibitor Pyrazole->Receptor Effect Cell Proliferation & Survival Downstream->Effect Apoptosis Apoptosis Downstream->Apoptosis

Caption: Mechanism of a hypothetical pyrazole-based kinase inhibitor.

Conclusion: From Bench to Preclinical Proof-of-Concept

The in vivo evaluation of pyrazole-based compounds is a complex but essential process in the journey toward developing new medicines. Success relies on a foundation of rigorous, well-planned experimental design, from the strategic selection of an appropriate animal model to the meticulous execution of protocols and unbiased analysis of endpoints.[9] By integrating pharmacokinetic, pharmacodynamic, and efficacy data, researchers can build a comprehensive and compelling case for a compound's therapeutic potential, paving the way for future clinical development.

References

  • Benchchem. (n.d.). In Vivo Validation of Pyrazole Compound Efficacy: A Comparative Guide.
  • Benchchem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • Benchchem. (n.d.). The Tale of Two Assays: Correlating In Vitro Efficacy and In Vivo Activity of Pyrazole Compounds.
  • Wang, Y., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Taylor & Francis Online. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico.
  • ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study.
  • PubMed Central. (n.d.). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer.
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models.
  • PubMed Central. (n.d.). Three endpoints of in vivo tumour radiobiology and their statistical estimation.
  • PubMed Central. (n.d.). General Principles of Preclinical Study Design.
  • JNCI: Journal of the National Cancer Institute. (n.d.). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. (2025). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
  • MDPI. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”.

Sources

Application Note & Protocols: Strategic Derivatization of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This application note provides a detailed guide for the strategic derivatization of a key intermediate, 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine, to support structure-activity relationship (SAR) studies. We present three robust, field-proven protocols focusing on the modification of the C5-amino group: amide bond formation, sulfonamide synthesis, and reductive amination. Each protocol is designed to be a self-validating system, offering researchers a reliable platform to generate diverse libraries of analogues for biological screening. The causality behind experimental choices, detailed step-by-step methodologies, and critical analytical characterization techniques are discussed to empower researchers in drug discovery and development.

Introduction: The Pyrazole Scaffold and the Imperative of SAR

Heterocyclic compounds are foundational to modern pharmacology, with the pyrazole ring system being particularly prominent.[3][4] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a versatile pharmacophore found in drugs targeting a wide range of diseases, from inflammation (Celecoxib) to cancer (Crizotinib).[1][5] The specific scaffold, this compound, presents a valuable starting point for medicinal chemistry campaigns. The C5-amino group is a key handle for derivatization, serving as a versatile nucleophile that allows for the systematic exploration of chemical space around the core.

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization. By systematically modifying a parent molecule and assessing the impact on biological activity, researchers can identify key structural features responsible for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The protocols outlined herein provide the chemical tools to probe the steric, electronic, and hydrogen-bonding requirements of the target receptor or enzyme by introducing a variety of functional groups at the C5-position.

Key Derivatization Strategies at the C5-Amino Position

The primary amino group on the pyrazole ring is a nucleophilic center ripe for chemical modification. The following sections detail three fundamental, high-yield transformations to generate libraries of derivatives.

Protocol 1: Amide Bond Formation

Principle & Rationale: Amide bond formation is one of the most widely used reactions in medicinal chemistry. Introducing an amide linkage allows for the exploration of a wide range of substituents (R-groups) from commercially available carboxylic acids or their activated forms (acyl chlorides). The resulting amide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling it to form crucial interactions within a biological target's binding site. This protocol utilizes the Schotten-Baumann reaction condition, a reliable method for acylating amines with acyl chlorides in the presence of a non-nucleophilic base.[6]

Experimental Workflow: Amide Formation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrazole Amine in Dichloromethane (DCM) add_base Add Triethylamine (TEA) (2.0 eq.) start->add_base cool Cool to 0 °C (Ice Bath) add_base->cool add_acyl Add Acyl Chloride (R-COCl) (1.2 eq.) dropwise cool->add_acyl warm Warm to Room Temp & Stir (2-4 h) add_acyl->warm monitor Monitor by TLC warm->monitor quench Quench with H₂O monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer (brine) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify product Isolated Amide Product purify->product

Caption: Workflow for amide synthesis via acyl chloride.

Detailed Step-by-Step Protocol:

  • To a round-bottom flask, add this compound (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Add triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (2.0 eq.) to the solution. This base acts as an acid scavenger for the HCl generated during the reaction.[6]

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add the desired acyl chloride (1.2 eq.) dropwise via syringe. The slow addition helps to control any exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Wash the combined organic layer with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide derivative.

Protocol 2: Sulfonamide Synthesis

Principle & Rationale: Sulfonamides are another critical functional group in drug design, known for their strong hydrogen bonding capabilities and tetrahedral geometry. They are generally more stable to hydrolysis than amides and can act as transition-state mimetics. This protocol describes the reaction of the pyrazole amine with a sulfonyl chloride in the presence of a base to generate the corresponding sulfonamide, a common strategy for diversifying scaffolds in SAR studies.[7][8]

Experimental Workflow: Sulfonamide Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrazole Amine in Acetonitrile (MeCN) add_base Add Triethylamine (TEA) (2.4 eq.) start->add_base add_sulfonyl Add Sulfonyl Chloride (R-SO₂Cl) (2.0 eq.) add_base->add_sulfonyl stir Stir at Room Temp (12 h) add_sulfonyl->stir monitor Monitor by TLC stir->monitor concentrate Evaporate Solvent monitor->concentrate add_water Add H₂O concentrate->add_water extract Extract with Ethyl Acetate add_water->extract wash Wash Organic Layer (brine) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Purify via Flash Chromatography concentrate2->purify product Isolated Sulfonamide Product purify->product

Caption: Workflow for sulfonamide synthesis.

Detailed Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Add triethylamine (2.4 eq.) to the solution.[8]

  • Add the desired sulfonyl chloride (2.0 eq.) to the stirred mixture. Note: In some cases, double sulfonylation can occur; stoichiometry may need optimization.

  • Stir the reaction at room temperature for 12 hours or until completion as indicated by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Add distilled water to the residue.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel) to afford the desired sulfonamide.

Protocol 3: Reductive Amination

Principle & Rationale: Reductive amination is a powerful method for forming C-N bonds, resulting in secondary or tertiary amines.[9] This two-step, one-pot process involves the initial formation of an imine intermediate by reacting the primary pyrazole amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine. This strategy introduces greater flexibility into the side chain compared to the rigid amide or sulfonamide linkers and allows for the introduction of a new chiral center if an unsymmetrical ketone is used. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines in the presence of carbonyls, and does not require acidic conditions that could be detrimental to sensitive substrates.[9][10]

Experimental Workflow: Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start Combine Pyrazole Amine (1.0 eq.) & Aldehyde/Ketone (1.2 eq.) in 1,2-Dichloroethane (DCE) stir_imine Stir at Room Temp (30 min for imine formation) start->stir_imine add_stab Add Sodium Triacetoxyborohydride (STAB) (1.4 eq.) stir_imine->add_stab stir Stir at Room Temp (3-5 h) add_stab->stir monitor Monitor by TLC stir->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer (brine) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify product Isolated Secondary Amine Product purify->product

Caption: Workflow for reductive amination.

Detailed Step-by-Step Protocol:

  • To a flask containing a stir bar, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.).

  • Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.4 eq.) portion-wise to the reaction mixture.[9]

  • Continue stirring at room temperature for 3-5 hours, monitoring by TLC for the disappearance of the starting materials and imine intermediate.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer to a separatory funnel and extract with DCM (3x).

  • Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material using flash column chromatography to isolate the final secondary amine product.

Summary of Derivatization Strategies

Parameter Protocol 1: Amide Formation Protocol 2: Sulfonamide Synthesis Protocol 3: Reductive Amination
Functional Group Amide (-NH-C=O)Sulfonamide (-NH-SO₂-)Secondary Amine (-NH-CH₂-)
Key Reagents Acyl Chloride, TEA/DIEASulfonyl Chloride, TEAAldehyde/Ketone, STAB
Linker Geometry Planar, rigidTetrahedral, rigidsp³ hybridized, flexible
H-Bonding Donor & AcceptorStrong Donor & AcceptorDonor only
Typical Conditions DCM, 0 °C to RT, 2-4 hAcetonitrile, RT, 12 hDCE/THF, RT, 3-5 h
Key Advantage Wide availability of acyl chlorides; classic, well-understood reaction.Introduces a stable, metabolically robust linker with unique geometry.Creates a flexible linker; allows for diverse steric and electronic inputs.

Analytical Characterization of Derivatives

Confirmation of successful derivatization and assessment of purity are critical. A combination of spectroscopic and chromatographic techniques should be employed.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the broad singlet corresponding to the starting primary amine (-NH₂) protons. The appearance of a new, downfield-shifted singlet or doublet for the amide/sulfonamide N-H proton is a key indicator. For reductive amination, new signals corresponding to the protons of the newly introduced alkyl group will appear.

    • ¹³C NMR: Expect shifts in the pyrazole C5 carbon resonance upon derivatization. The appearance of a new carbonyl carbon signal (~165-175 ppm) confirms amide formation.[12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the synthesized compound. The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated exact mass of the target derivative.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A pure sample should ideally show a single major peak. This technique, often coupled with MS (LC-MS), is invaluable for reaction monitoring and final purity analysis.

Conclusion

This application note provides three reliable and versatile protocols for the derivatization of this compound, a key building block for SAR-driven drug discovery projects. By employing amide formation, sulfonamide synthesis, and reductive amination, researchers can efficiently generate a diverse library of analogues to probe the chemical space around this privileged pyrazole scaffold. The detailed methodologies, coupled with insights into the rationale and necessary analytical characterization, form a comprehensive guide for medicinal chemists aiming to accelerate their lead optimization efforts.

References

  • Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22), 2142-2165.
  • Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
  • Bentham Science Publishers. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI.
  • Singh, S., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini Reviews in Medicinal Chemistry.
  • INEOS OPEN. (n.d.). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters.
  • CSIR-NIScPR. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC).
  • National Institutes of Health. (2022).
  • ResearchGate. (n.d.).
  • ResearchGate. (2020).
  • Wiley Online Library. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry.
  • RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • National Institutes of Health. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its structural versatility and ability to engage in diverse biological interactions make it a cornerstone of modern drug discovery.[2][3] 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine represents a key intermediate, embodying the structural motifs common in the synthesis of more complex pharmaceutical agents.

The journey from a promising molecule to a viable drug candidate is underpinned by rigorous analytical characterization. Ensuring the identity, purity, and stability of an active pharmaceutical ingredient (API) and its intermediates is not merely a regulatory formality but a scientific necessity.[4][5] The presence of even minute quantities of process-related impurities, regioisomers, or degradation products can significantly impact efficacy and patient safety.[6]

This document provides a comprehensive, multi-technique guide for the analytical characterization of this compound. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering a robust framework for establishing analytical standards, profiling impurities, and validating methods in accordance with established pharmaceutical quality guidelines.[7][8] We will move beyond procedural steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically sound approach.

Section 1: Primary Characterization of the Reference Standard

Before quantitative analysis or impurity profiling can be undertaken, the unequivocal structural identity and purity of the primary reference standard must be confirmed. This is achieved by combining spectroscopic techniques that provide orthogonal, or complementary, information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Rationale: NMR spectroscopy is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of connectivity and stereochemistry. For a novel or reference compound, a full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is essential to assign every signal definitively.[9][10]

Protocol 1: NMR Structural Confirmation

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a trace amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals to verify for this compound include distinct singlets for the two methyl groups, a singlet for the pyrazole C4-H, characteristic aromatic signals for the benzyl group, a singlet for the benzylic CH₂, and a broad singlet for the amine (NH₂) protons.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the total number of unique carbon atoms. The chemical shifts of the pyrazole ring carbons are particularly diagnostic.[11]

  • 2D NMR (if required): For novel compounds or in cases of signal overlap, acquire 2D spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, confirming the final structure without ambiguity.[10]

High-Resolution Mass Spectrometry (HRMS): The Exact Molecular Weight

Expertise & Rationale: While NMR confirms the structure, HRMS provides an extremely accurate mass measurement, which in turn validates the elemental composition. Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer allows for mass accuracy within a few parts per million (ppm), providing high confidence in the molecular formula.[12]

Protocol 2: HRMS Elemental Composition Verification

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-Q-TOF mass spectrometer.

  • Acquisition: Infuse the sample directly or via a flow injection analysis (FIA) setup. Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Data Analysis: Compare the measured mass of the [M+H]⁺ ion to the theoretically calculated mass. A mass error of < 5 ppm is considered excellent confirmation of the elemental formula.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₅N₃
Theoretical Mass [M+H]⁺ 202.1344
Hypothetical Found Mass 202.1341

| Hypothetical Mass Error | -1.48 ppm |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FT-IR is a rapid and simple technique used to confirm the presence of key functional groups. For this molecule, the primary amine (N-H) stretching vibrations are particularly characteristic and confirm its presence.[13]

Protocol 3: FT-IR Analysis

  • Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and acquire the spectrum.

  • Data Interpretation: Identify characteristic absorption bands. For the target compound, expect to see:

    • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

    • ~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methyl and methylene groups).

    • ~1620-1580 cm⁻¹: C=N and C=C stretching vibrations from the pyrazole and benzene rings.

Section 2: Chromatographic Analysis for Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, separating the main compound from process impurities, starting materials, and degradation products. Employing orthogonal chromatographic techniques like HPLC and GC-MS provides a more complete purity profile.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the most widely used technique for pharmaceutical purity analysis due to its high resolution, reproducibility, and applicability to a broad range of non-volatile and semi-volatile compounds.[7] A gradient elution method is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. A photodiode array (PDA) detector is specified to assess peak purity spectrally, ensuring that no co-eluting impurities are hidden under the main peak.

Protocol 4: HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard: Accurately prepare a stock solution of the reference standard in methanol at 1.0 mg/mL. Prepare a working solution at 0.1 mg/mL by diluting with 50:50 Water:Acetonitrile.

    • Sample: Prepare the sample to be tested at the same concentration as the working standard.

  • Analysis and Data Processing:

    • Inject the sample and integrate all peaks detected.

    • Calculate the purity by area percent normalization.

    • Identify and quantify any impurities against the main peak or a qualified impurity standard.

Table 2: Hypothetical HPLC Purity Data

Peak ID Retention Time (min) Area % Identification
1 3.5 0.08 Unknown Impurity
2 8.9 0.12 Starting Material A
3 12.5 99.75 This compound

| 4 | 15.2 | 0.05 | Unknown Impurity |

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample in Methanol/ Dilute with Mobile Phase Inject Inject Sample onto C18 Column Prep->Inject Separate Gradient Elution Separation Inject->Separate Detect PDA Detection (254 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Area % Purity/ Assess Peak Purity Integrate->Calculate

Caption: HPLC analysis workflow from sample preparation to purity calculation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful orthogonal technique ideal for identifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.[6] It is particularly effective for detecting regioisomers, which often have very similar HPLC retention times but can exhibit different fragmentation patterns in the mass spectrometer.[6][14] The use of retention indices and mass spectral libraries provides a high degree of confidence in impurity identification.

Protocol 5: GC-MS Impurity Analysis

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (20:1 ratio, adjust as needed).

    • Oven Program: Initial 80 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[6]

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Prepare a solution of the sample in a volatile solvent like ethyl acetate or dichloromethane at ~1 mg/mL.

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Examine the mass spectrum of each peak to identify the parent compound and any related impurities by comparing fragmentation patterns to known standards or theoretical fragmentation.

Section 3: Analytical Method Validation Framework

Developing a method is only the first step; it must be validated to prove it is suitable for its intended purpose.[15] Validation provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of the target compound and its impurities.[5][8]

Expertise & Rationale: The validation process follows guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The parameters tested depend on the type of analytical procedure. For an impurity quantification method, key parameters include specificity, linearity, accuracy, precision, and the quantitation limit (LOQ).[7][8]

Validation_Flow cluster_params Validation Parameters (ICH Q2(R2)) Dev Method Development (e.g., HPLC, GC-MS) Val Method Validation Dev->Val Spec Specificity/ Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec LOQ Quantitation Limit (LOQ) Val->LOQ Routine Routine QC Use/ Stability Testing Val->Routine

Caption: The logical flow from method development through validation to routine use.

Table 3: Key Validation Parameters for an Impurity Quantification Method

Parameter Purpose Typical Experimental Approach
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[7] Analyze spiked samples containing known impurities. For HPLC, demonstrate baseline resolution and use PDA peak purity analysis.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. Prepare a series of solutions at different concentrations (e.g., from LOQ to 120% of the impurity specification limit) and perform a linear regression analysis (r² > 0.99).[7]
Range The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.[8] Confirmed by the linearity, accuracy, and precision studies.
Accuracy The closeness of the test results to the true value. Analyze samples spiked with a known amount of impurity at different concentration levels (e.g., 3 levels, 3 replicates each) and calculate the percent recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. Results are reported as %RSD.

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by establishing the concentration that yields a signal-to-noise ratio of approximately 10:1. |

Conclusion

The analytical characterization of this compound and its related compounds requires a structured, multi-faceted approach. This guide outlines a robust framework beginning with the unequivocal structural confirmation of the reference standard using NMR, HRMS, and FT-IR. It then details validated, high-performance chromatographic methods (HPLC and GC-MS) for the critical tasks of purity determination and impurity profiling. By integrating these orthogonal techniques and adhering to a rigorous validation strategy, researchers and drug developers can build a comprehensive analytical data package. This ensures a deep understanding of the chemical entity, supports regulatory filings, and ultimately contributes to the development of safe and effective medicines.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • www .ec -undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • PharmaTutor. (n.d.). Analytical method validation: A brief review.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ProQuest. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
  • ChemistryViews. (2020). Pyrazole-Based Heterotricycles for Drug Discovery.
  • Frontiers in Pharmacology. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

Sources

Application Notes and Protocols for 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine (CAS No. 1015845-95-0) is a substituted pyrazole amine.[1] The pyrazole scaffold is a critical pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities.[2] The amine functional group and the substituted benzyl moiety suggest its potential as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for therapeutic areas such as oncology.[2] Given its chemical structure as a substituted aromatic amine, it is prudent to handle this compound with care, assuming potential for skin, eye, and respiratory irritation, as is common with analogous compounds.[3][4][5]

These application notes provide a comprehensive guide to the safe handling, storage, and use of this compound in a laboratory setting. The protocols are designed to ensure the integrity of the compound and the safety of the researcher.

Chemical and Physical Properties

PropertyThis compound3-Methyl-1H-pyrazol-5-amine (Analogue)1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (Analogue)
CAS Number 1015845-95-0[1]31230-17-81248180-56-4[6]
Molecular Formula C₁₂H₁₅N₃C₄H₇N₃C₁₀H₁₀ClN₃[6]
Molecular Weight ~201.27 g/mol 97.12 g/mol [7]207.66 g/mol [3][6]
Appearance Assumed to be a solid, likely a white to light-yellow crystalline powder.[8][9]White to light yellow crystal powder.[8]No data available.
Boiling Point No data available.213°C (14 mmHg)[8]~371.2°C (Predicted)[6]
Density No data available.1.221 g/cm³[8]~1.32 g/cm³ (Predicted)[6]
Flash Point No data available.>110°C[8]No data available.

Hazard Identification and Safety Precautions

Based on data from structurally similar compounds, this compound should be treated as a hazardous substance.[3][4][5]

Primary Hazards:

  • Harmful if swallowed. [3][4]

  • Causes skin irritation. [3][4]

  • Causes serious eye irritation. [3][4]

  • May cause respiratory irritation. [3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields, conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.To prevent eye contact which can cause serious irritation.[10]
Skin Protection Nitrile or neoprene gloves. A flame-retardant lab coat. Closed-toe shoes.To prevent skin contact and irritation.[10]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If dust formation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter is recommended.To avoid inhalation of dust, which may cause respiratory tract irritation.[10]

Storage Guidelines

Proper storage is crucial to maintain the stability and integrity of this compound.

ConditionRecommendationJustification
Temperature Store in a cool, dry place.[10]Avoids degradation from heat and moisture.
Atmosphere Keep container tightly closed.[10] Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage or if the compound is found to be air-sensitive.Prevents reaction with atmospheric moisture and oxygen. The amine functionality can be susceptible to oxidation.
Incompatibilities Store away from strong oxidizing agents, strong acids, and sources of ignition.[4][8]Amines can react exothermically with acids and are incompatible with strong oxidizing agents.[8]
Container Use a tightly sealed, clearly labeled container. Amber glass vials are recommended to protect from light.Protects from contamination and degradation.

Experimental Protocols

The following protocols are designed for common laboratory manipulations of this compound. Always perform these procedures in a certified chemical fume hood.

Protocol 1: Weighing the Compound

Objective: To accurately weigh a solid sample of the compound while minimizing exposure and contamination.

Materials:

  • This compound

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate PPE

Procedure:

  • Don all required PPE.

  • Ensure the analytical balance is clean, calibrated, and located in a draft-free area within the fume hood.

  • Place a clean weighing boat on the balance and tare the weight.

  • Carefully open the container of this compound.

  • Using a clean spatula, transfer the desired amount of the solid to the weighing boat. Avoid generating dust.

  • Record the weight.

  • Securely close the compound's container.

  • Transfer the weighed compound to the reaction vessel.

  • Clean the spatula and balance area thoroughly after use. Dispose of any contaminated weighing paper as chemical waste.

Protocol 2: Dissolving the Compound for Experimental Use

Objective: To prepare a stock solution of the compound in a suitable solvent.

Materials:

  • Weighed this compound

  • Appropriate volumetric flask

  • Suitable solvent (e.g., DMSO, DMF, or as determined by solubility tests)

  • Magnetic stir bar and stir plate or vortex mixer

  • Pipettes

  • Appropriate PPE

Procedure:

  • Place the weighed compound into the volumetric flask.

  • Add a small amount of the chosen solvent to the flask, enough to wet the solid.

  • Gently swirl the flask or use a vortex mixer to initiate dissolution.

  • If necessary, add a magnetic stir bar and place the flask on a stir plate at room temperature.

  • Continue adding the solvent in portions while stirring until the solid is completely dissolved.

  • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

Protocol 3: Aliquoting and Short-Term Storage of Solutions

Objective: To create smaller, ready-to-use aliquots from a stock solution to minimize freeze-thaw cycles and contamination.

Materials:

  • Stock solution of this compound

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Appropriate PPE

Procedure:

  • Label the required number of microcentrifuge tubes or vials with the compound name, concentration, and date.

  • Using a calibrated pipette, dispense the desired volume of the stock solution into each labeled tube.

  • Securely cap each tube.

  • For short-term storage, these aliquots can be stored at 2-8°C. For longer-term storage, freezing at -20°C or -80°C is recommended, depending on the solvent and compound stability.

  • Update your chemical inventory to reflect the creation and storage of these aliquots.

Emergency Procedures

SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water. For a large spill, contact your institution's environmental health and safety department.

Visualized Workflow

Handling_Workflow General Laboratory Workflow for this compound receiving Receiving & Inventory Log compound details Verify container integrity storage Secure Storage Store in a cool, dry, well-ventilated area Keep container tightly closed receiving->storage Store upon receipt ppe Don PPE Safety Goggles Lab Coat Gloves storage->ppe Prepare for use weighing Weighing Perform in fume hood Use analytical balance Avoid dust ppe->weighing Proceed to handling dissolving Dissolution Select appropriate solvent Use volumetric flask Ensure complete dissolution weighing->dissolving Prepare solution waste Waste Disposal Dispose of contaminated materials and excess compound as hazardous waste weighing->waste Dispose contaminated items experiment Experimental Use Follow specific protocol Document observations dissolving->experiment Direct Use aliquoting Aliquoting & Storage Create single-use aliquots Store at recommended temperature dissolving->aliquoting For storage dissolving->waste Dispose contaminated items experiment->waste Post-experiment aliquoting->experiment Future Use

Caption: Workflow for handling the pyrazole amine.

References

  • 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem. (n.d.). Retrieved from [Link]

  • 1-(3-Chlorobenzyl)-3-methyl-1h-pyrazol-5-amine - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Products - 2a biotech. (n.d.). Retrieved from [Link]

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine - PubChem. (n.d.). Retrieved from [Link]

  • 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem. (n.d.). Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). Retrieved from [Link]

  • CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (n.d.).
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for the synthesis of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine. This molecule is a valuable building block in medicinal chemistry and materials science. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-tested insights to overcome common synthetic challenges and optimize product yield. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Core Synthesis Protocol

The most reliable and common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1] For our target molecule, the key reaction is the acid-catalyzed cyclocondensation of (3-methylbenzyl)hydrazine with a β-ketonitrile, typically 3-ethoxy-2-butenenitrile (the enol ether of acetoacetonitrile), which provides superior regiochemical control.

Experimental Protocol: Optimized Synthesis

Reaction Scheme:

(3-methylbenzyl)hydrazine + 3-ethoxy-2-butenenitrile → this compound

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL).

  • Reagent Addition: Add (3-methylbenzyl)hydrazine (13.6 g, 0.1 mol) to the ethanol and stir until fully dissolved. Subsequently, add 3-ethoxy-2-butenenitrile (11.1 g, 0.1 mol) to the solution.

  • Catalysis: Add glacial acetic acid (1 mL) as a catalyst to the mixture. The acid protonates the intermediate, facilitating the crucial cyclization step.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting hydrazine spot indicates reaction completion.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound as a pale yellow oil or low-melting solid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My final yield is consistently low (<50%). What are the likely causes and how can I improve it?

A1: Low yields are a common frustration and can stem from several factors. Let's break down the possibilities.[2]

  • Cause 1: Incomplete Reaction. The condensation may not be reaching completion.

    • Solution: Increase the reflux time to 8-10 hours, monitoring every 2 hours by TLC. If the reaction stalls, a stronger acid catalyst like a catalytic amount of p-toluenesulfonic acid can be cautiously tested, although this may increase side product formation. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[2]

  • Cause 2: Side Reactions. The formation of unwanted byproducts is a primary culprit in reducing the yield of the desired product.

    • Solution: Ensure the purity of your starting materials. (3-methylbenzyl)hydrazine can oxidize if not stored properly under an inert atmosphere. The β-ketonitrile can undergo self-condensation. Using the more stable enol ether form (3-ethoxy-2-butenenitrile) instead of acetoacetonitrile minimizes these side reactions.

  • Cause 3: Purification Losses. The product may be partially lost during the workup and purification stages.

    • Solution: During the aqueous wash, some product may remain in the aqueous layer. Perform a back-extraction of the combined aqueous layers with a fresh portion of ethyl acetate. When performing column chromatography, ensure careful fraction collection and monitoring to avoid discarding fractions containing the product.

Q2: I've isolated a product, but NMR analysis suggests I have a mixture of two isomers. What is happening?

A2: You are likely observing the formation of a regioisomer. This is the most significant challenge when using an unsymmetrically substituted hydrazine.[3] The two nitrogen atoms of (3-methylbenzyl)hydrazine have different nucleophilicities, leading to two possible initial points of attack on the β-ketonitrile.

  • The Core Problem: Regioselectivity.

    • Pathway A (Desired): The more sterically accessible, terminal -NH2 group of the hydrazine attacks the ketone carbonyl, leading to the desired 5-amino pyrazole after cyclization.

    • Pathway B (Undesired): The internal -NH- group attacks the ketone carbonyl, which after cyclization would lead to the isomeric 3-amino pyrazole.

  • Controlling the Outcome:

    • Use an Enol Ether: The recommended protocol uses 3-ethoxy-2-butenenitrile. The enol ether directs the initial, more favorable attack of the hydrazine's terminal -NH2 group to the nitrile carbon, which is a key step in ensuring the formation of the 5-aminopyrazole isomer.[4][5]

    • pH Control: Under strongly basic conditions (e.g., using sodium ethoxide), the reaction can be pushed towards the kinetically favored product, which can sometimes be the undesired isomer.[4] The mild acidic conditions (acetic acid) in the recommended protocol favor the thermodynamically more stable and desired 5-amino product.

  • Confirmation: Unambiguous confirmation of the correct isomer requires advanced 2D NMR techniques. A ¹H-¹⁵N HMBC experiment is the gold standard for establishing the connectivity between the benzyl CH₂ protons and the N1 of the pyrazole ring.[3]

Q3: My reaction turns dark brown or black during reflux. What does this signify?

A3: Significant color change to dark brown or black often indicates decomposition of starting materials or intermediates.

  • Cause: Reagent Instability. Hydrazines, especially under prolonged heating in the presence of air, can decompose. The β-ketonitrile can also polymerize under harsh acidic conditions or high temperatures.

  • Solutions:

    • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation of the hydrazine.

    • Temperature Control: Ensure the reaction temperature does not significantly exceed the boiling point of the solvent. Use a temperature-controlled heating mantle rather than an uncontrolled one.

    • Reagent Purity: Use freshly distilled or high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this reaction?

A1: The reaction proceeds via a cyclocondensation mechanism, a variant of the Knorr pyrazole synthesis.

Knorr_Synthesis_Mechanism Hydrazine (3-Me-Bn)NH-NH2 Hydrazone Hydrazone Intermediate (3-Me-Bn)NH-N=C(CH3)-CH2-CN Hydrazine->Hydrazone 1. Nucleophilic Attack (on C=O) Ketonitrile CH3-C(=O)-CH2-CN Ketonitrile->Hydrazone - H2O Enamine Enamine Tautomer (3-Me-Bn)N=N-C(CH3)=CH-CNH2 Hydrazone->Enamine 2. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 3. Intramolecular Nucleophilic Attack (NH on C≡N) Product 3-Methyl-1-(3-methylbenzyl) -1H-pyrazol-5-amine Cyclized->Product 4. Aromatization (Tautomerization) Synthesis_Workflow Start 1. Reagent Addition (Hydrazine, Ketonitrile, Solvent, Catalyst) Reaction 2. Reflux & Monitor (4-6 hours via TLC) Start->Reaction Workup 3. Solvent Removal & Aqueous Workup Reaction->Workup Purify 4. Column Chromatography Workup->Purify Characterize 5. Characterization (NMR, MS, etc.) Purify->Characterize Product Pure Product Characterize->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Problem Problem Encountered LowYield Low Yield? Problem->LowYield Impure Impure Product? Problem->Impure Incomplete Check TLC: Incomplete Reaction? LowYield->Incomplete Isomers NMR shows Isomers? Impure->Isomers IncreaseTime Action: Increase Reflux Time/Temp Incomplete->IncreaseTime Yes CheckPurity Action: Verify Reagent Purity Incomplete->CheckPurity No ControlRegio Action: Use Enol Ether, Maintain Acidic pH Isomers->ControlRegio Yes OptimizeP Action: Optimize Chromatography Isomers->OptimizeP No

Caption: Decision tree for troubleshooting common issues.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health (NIH).
  • Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
  • Troubleshooting common issues in pyrazole synthesis. Benchchem.
  • minimizing side product formation in aminopyrazole synthesis. Benchchem.
  • Synthesis of 3-Amino-1-(3-methylbenzyl)-pyrazol-5-one. PrepChem.com.
  • Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist - WordPress.com.
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. ijpbs.net. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH).
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common solubility issues encountered when working with this compound in aqueous buffers. Our approach is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Understanding the Molecule's Solubility Profile
Q1: What are the key structural features of this compound that influence its aqueous solubility?

A1: The solubility of this compound is dictated by a balance of hydrophilic and hydrophobic features within its structure. Understanding this balance is the first step in troubleshooting.

  • Hydrophilic (Water-Soluble) Moieties:

    • 5-Amino Group (-NH₂): This is a primary amine and a weak base. It can be protonated (to -NH₃⁺) in acidic conditions, significantly increasing its polarity and affinity for water.

    • Pyrazole Ring Nitrogens: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] It is a weak base, with the conjugate acid having a pKa around 2.5.[2] This means the ring is unlikely to be protonated at physiological pH but contributes to the molecule's overall polarity.

  • Hydrophobic (Water-Insoluble) Moieties:

    • 3-Methylbenzyl Group: This large, non-polar aromatic group is the primary contributor to the molecule's low aqueous solubility. The benzyl ring and the additional methyl group create a significant hydrophobic character.

    • 1-Methyl Group: The methyl group on the pyrazole ring also adds to the overall lipophilicity.

Based on this structure, the compound is predicted to be a weakly basic, lipophilic molecule, likely classified as a Biopharmaceutical Classification System (BCS) Class II or IV compound (low solubility).[3][4]

Part 2: A Step-by-Step Guide to Enhancing Aqueous Solubility

We recommend a systematic approach to improving the solubility of this compound. The following workflow provides a logical progression from simple to more complex methods.

Solubility Troubleshooting Workflow cluster_0 Systematic Approach to Solubility Enhancement A Start: Prepare Stock Solution (e.g., 10 mM in 100% DMSO) B Dilute into Aqueous Buffer (e.g., PBS pH 7.4) A->B C Observe for Precipitation B->C D Success: Soluble at Desired Concentration C->D No E Precipitation Observed: Proceed to pH Modification C->E Yes F Step 1: pH Adjustment (pH-Solubility Profile) E->F G Sufficient Solubility? F->G G->D Yes H Step 2: Co-solvent Screening (At optimal pH) G->H No I Sufficient Solubility? H->I I->D Yes J Step 3: Excipient Screening (Cyclodextrins, Surfactants) I->J No K Final Formulation Optimized J->K

Caption: A systematic workflow for troubleshooting solubility issues.

Q2: How do I perform pH adjustment to increase solubility?

A2: Since the compound is a weak base, lowering the pH of the aqueous buffer will protonate the 5-amino group. This charged form is significantly more polar and, therefore, more soluble in water. The goal is to find the lowest pH that provides sufficient solubility without compromising your experimental system.

  • Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Equilibration (Shake-Flask Method): Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vials. This method is a traditional way to determine equilibrium solubility.[5]

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully collect a sample from the supernatant.

  • Separation: Filter the sample through a 0.22 µm PVDF syringe filter or centrifuge at high speed (>10,000 x g) to remove any remaining solid particles. This step is critical for accuracy.

  • Quantification: Dilute the clear filtrate/supernatant in a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[6]

Buffer pHPredicted Solubility (µg/mL)Rationale
7.4< 1Primarily in neutral, poorly soluble form.
6.515Partial protonation of the 5-amino group begins.
5.5150Significant increase as pH approaches the pKa of the amine.
4.5> 1000The majority of the compound is in the protonated, soluble form.

Expert Insight: For basic compounds, a good starting point is to maintain the buffer pH at least 2 units below the pKa of the basic functional group to ensure complete ionization and maximize solubility.[7]

Q3: The required pH is incompatible with my cell-based assay. What are co-solvents and how can they help?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for dissolving lipophilic compounds like this compound.

Commonly used biocompatible co-solvents include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO) - Note: Keep final DMSO concentration low (<0.5%) for most cell-based assays.

  • Select pH: Choose the most physiologically relevant pH from your previous experiment where the compound has at least minimal solubility.

  • Prepare Co-solvent Buffers: Prepare your chosen buffer containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20% v/v PEG 400 in PBS pH 7.4).

  • Determine Solubility: Use the Shake-Flask method described in Q2 to determine the solubility of your compound in each co-solvent/buffer mixture.

  • Evaluate: Compare the solubility achieved with the percentage of co-solvent used. Select the lowest concentration of co-solvent that provides the desired solubility to minimize potential effects on your assay.

Co-solvent System (in PBS pH 7.4)Predicted Solubility (µg/mL)
0% (Control)< 1
5% Propylene Glycol25
10% Propylene Glycol80
5% PEG 40040
10% PEG 400150
Part 3: Advanced Solubilization Strategies Using Excipients
Q4: Co-solvents are still insufficient or not appropriate. How can excipients like surfactants and cyclodextrins improve solubility?

A4: When pH and co-solvents are not enough, specialized pharmaceutical excipients can be employed. These molecules are designed to encapsulate or interact with poorly soluble drugs to keep them in solution.[10]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles. The hydrophobic tails form an inner core, creating a microenvironment where your lipophilic compound can partition, while the hydrophilic heads face the water, keeping the entire micelle structure dissolved.[4][11]

    • Common Examples: Polysorbate 20, Polysorbate 80 (Tween® 80), Poloxamers (Pluronic® series).[12]

  • Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] The poorly soluble drug can become trapped within this cavity, forming an "inclusion complex" that is water-soluble.[15][16]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).

Excipient Screening Workflow cluster_1 Excipient Screening Protocol A Start: Select Optimal Buffer (from pH/Co-solvent tests) B Prepare Stock Solutions of Excipients (e.g., 10% w/v HP-β-CD, 5% w/v Tween 80) A->B C Create Serial Dilutions of Excipients in Buffer B->C D Add Excess Compound to Each Solution (Shake-Flask Method) C->D E Equilibrate, Separate, and Quantify (as per Q2 Protocol) D->E F Plot Solubility vs. Excipient Concentration E->F G Determine Optimal Excipient and Concentration for Formulation F->G

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to explore the underlying principles that govern this crucial transformation. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and achieve your synthetic targets with precision and efficiency.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions frequently encountered by scientists working on pyrazole N-alkylation.

Q1: What are the primary challenges in the N-alkylation of pyrazoles? A1: The two most significant challenges are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 nitrogen, frequently leading to a mixture of regioisomers which can be challenging to separate.[1] Low yields are often a consequence of suboptimal reaction conditions, unwanted side reactions, or the low reactivity of the starting materials.[1][2]

Q2: What are the key factors that influence the N1/N2 regioselectivity of the alkylation? A2: Regioselectivity is a nuanced outcome dictated by a balance of several factors:

  • Steric Hindrance: This is often the dominant factor. Alkylation typically favors the less sterically hindered nitrogen atom. Therefore, bulky substituents on the pyrazole ring or the use of a large alkylating agent will direct the reaction towards the more accessible nitrogen.[1][3][4]

  • Solvent Choice: The polarity and nature of the solvent are critical. Polar aprotic solvents such as DMF and DMSO are excellent starting points and often promote the formation of a single regioisomer.[1] In some systems, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity.[1]

  • Base and Counter-ion: The choice of base and its corresponding cation can dramatically influence the reaction's regiochemical outcome.[5] For example, potassium carbonate is often used for N1-alkylation, whereas magnesium-based catalysts can favor N2.[6][7]

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of alkylation.

Q3: What are reliable starting conditions for a standard base-mediated pyrazole N-alkylation? A3: A robust and widely successful starting point is the use of a carbonate base in a polar aprotic solvent. A combination of potassium carbonate (K₂CO₃, 2.0 equiv.) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature is a standard and effective condition for many substrates.[1][7] The reaction can be gently heated if monitoring by TLC or LC-MS shows slow conversion.

Q4: Are there milder, more advanced alternatives to traditional strong base/high-temperature methods? A4: Absolutely. The field has evolved to include several milder and more sophisticated methods:

  • Acid-Catalyzed Alkylation: This approach uses trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). It allows the reaction to proceed under neutral or acidic conditions, often at room temperature, thus avoiding harsh bases.[3][4][8]

  • Phase-Transfer Catalysis (PTC): PTC is an excellent technique, particularly when dealing with reactants that have poor solubility in a common solvent. It can provide high yields under smooth conditions and often simplifies the work-up procedure, sometimes even allowing the reaction to run without any solvent.[1][2][9][10]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, reducing times from hours to minutes and often improving yields.[1][11][12] This technique is also aligned with green chemistry principles, sometimes enabling the use of water as a solvent.[11]

  • Enzymatic Alkylation: For ultimate selectivity, engineered enzymes can perform pyrazole alkylation with exceptional regioselectivity (>99%) by using simple haloalkanes in a catalytic cycle.[13]

Troubleshooting Guides

This section provides a systematic, cause-and-effect approach to solving specific problems you may encounter in the lab.

Issue 1: Low or No Product Yield

Low conversion or a complete absence of the desired product is a common but solvable issue. The key is to systematically evaluate each component of the reaction.

Low_Yield_Troubleshooting start Low / No Yield Observed check_base 1. Re-evaluate Base System start->check_base check_solubility 2. Assess Solubility check_base->check_solubility If yield still low sub_base Is base strong enough? (NaH > Cs₂CO₃ > K₂CO₃) Are conditions anhydrous? Is stoichiometry correct (1.5-2.0 eq)? check_base->sub_base check_alkylating_agent 3. Verify Alkylating Agent check_solubility->check_alkylating_agent If yield still low sub_solubility Are all reactants soluble? Switch to DMF or DMSO. Consider Phase-Transfer Catalyst (e.g., TBAB). check_solubility->sub_solubility check_conditions 4. Optimize Conditions check_alkylating_agent->check_conditions If yield still low sub_agent Check leaving group reactivity (I > Br > Cl). Verify agent purity & stability. check_alkylating_agent->sub_agent success Yield Improved check_conditions->success sub_conditions Is temperature optimal? (Try gentle heating). Monitor reaction over time (TLC/LC-MS). check_conditions->sub_conditions

Caption: Troubleshooting workflow for low product yield.

  • Pillar 1: Re-evaluate Your Base System

    • Causality: The reaction begins with the deprotonation of the pyrazole's N-H bond. If the base is not strong enough to do this effectively, the concentration of the nucleophilic pyrazole anion will be too low for the reaction to proceed. Water is a common culprit, as it can quench both strong bases and the pyrazole anion.

    • Solutions:

      • Increase Base Strength: If a mild base like K₂CO₃ is failing, consider switching to a stronger one such as cesium carbonate (Cs₂CO₃) or, for a significant increase in basicity, sodium hydride (NaH).[2][7]

      • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dry your glassware. Ensure your base is anhydrous, especially hygroscopic ones like K₂CO₃.[2][7]

      • Adjust Stoichiometry: Using a slight excess of the base (e.g., 1.5-2.0 equivalents) can be beneficial to drive the initial deprotonation.[7]

  • Pillar 2: Assess and Improve Solubility

    • Causality: A heterogeneous reaction where the pyrazole or the base has poor solubility will suffer from slow reaction rates. The reactants must be in the same phase to interact effectively.

    • Solutions:

      • Change Solvent: If you are using a less polar solvent like THF or acetonitrile and observing poor solubility, switch to a more polar aprotic solvent like DMF or DMSO.[2][7]

      • Employ Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be invaluable. It works by carrying the deprotonated pyrazole anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, dramatically accelerating the reaction.[2]

  • Pillar 3: Verify Alkylating Agent Reactivity

    • Causality: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group on the alkylating agent.

    • Solutions:

      • Choose a Better Leaving Group: The reactivity trend for common leaving groups (X) in R-X is I > Br > Cl > OTs (tosylate).[7] If your reaction is sluggish with an alkyl chloride, switching to the corresponding alkyl bromide or iodide will significantly increase the reaction rate.

      • Check Purity: Ensure your alkylating agent has not degraded during storage.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Controlling the site of alkylation is paramount, especially in a drug development context where a single isomer is required.

Regioselectivity cluster_pyrazole Unsymmetrical Pyrazole cluster_reagents Reaction Parameters cluster_products Regioisomeric Products pyrazole R-Pyrazole-H N1 N1-Alkylated (Less Hindered) pyrazole->N1 N2 N2-Alkylated (More Hindered) pyrazole->N2 sterics Steric Hindrance sterics->N1 Bulky R group or Bulky Alkylating Agent catalyst Base / Catalyst catalyst->N1 K₂CO₃ / DMSO NaH / THF catalyst->N2 MgBr₂ Catalyst solvent Solvent solvent->N1 Polar Aprotic (DMF, DMSO)

Sources

Preventing degradation of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Stability of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors contributing to the degradation of this compound are exposure to oxygen, light, elevated temperatures, and non-optimal pH conditions . The presence of the amine group on the pyrazole ring makes the molecule particularly susceptible to oxidation.

Q2: What are the visible signs of degradation in my solution?

A2: A common sign of degradation is a change in the color of the solution , often turning yellowish or brownish. You may also observe the formation of precipitates or a decrease in the expected concentration of the parent compound when analyzed by techniques like HPLC.

Q3: What is the recommended way to store solutions of this compound?

A3: For optimal stability, solutions should be stored at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) .[1][2][3] Use amber vials or wrap clear vials in aluminum foil. For long-term storage, consider freezing the solution at -20°C or below, but be mindful of freeze-thaw cycles.

Q4: Which solvents are most compatible with this compound?

A4: Due to solubility concerns, organic solvents are often necessary. Methanol and acetonitrile are commonly used for preparing stock solutions.[4] For aqueous buffers, it is crucial to ensure the pH is compatible with the compound's stability (see Q5). Always use high-purity, degassed solvents to minimize oxidative degradation.

Q5: How does pH affect the stability of the solution?

A5: The stability of aminopyrazoles can be pH-dependent. While specific data for this compound is limited, it is advisable to avoid strongly acidic or basic conditions. Hydrolysis can occur at pH extremes.[5] It is recommended to maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 5-7) and to buffer the solution if necessary.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Verify Storage Conditions: Ensure the solution was stored protected from light, at the correct temperature, and under an inert atmosphere. 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from solid material for immediate use. 3. Analyze by LC-MS: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the unknown peaks and compare them to potential degradation products (see Potential Degradation Pathways section).[6][7][8][9]
Loss of biological activity or inconsistent assay results Decrease in the concentration of the active compound due to degradation.1. Quantify Compound Concentration: Use a validated HPLC method to accurately determine the concentration of the parent compound in your solution before each experiment.[10][11][12] 2. Implement Strict Handling Protocols: Minimize the time the solution is exposed to ambient light and air. Use degassed solvents and purge vials with an inert gas before sealing.
Solution color changes over time Oxidation of the amine group.1. Add Antioxidants: For applications where it will not interfere with the downstream assay, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solution. 2. Degas Solvents: Before preparing your solution, thoroughly degas all solvents by sparging with nitrogen or argon, or by sonication under vacuum.

Potential Degradation Pathways

Understanding the likely chemical transformations your compound may undergo is key to preventing them. Below are the most probable degradation pathways for this compound based on its chemical structure and the known reactivity of aminopyrazoles.

Oxidation

The primary degradation pathway is the oxidation of the 5-amino group. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal ions.

  • Dimerization and Azo Compound Formation: The amino group can be oxidized to form a reactive nitrogen species, which can then couple with another molecule to form an azo dimer. This is a common oxidative pathway for aromatic amines.[13][14]

  • Ring Opening: Under more aggressive oxidative conditions, the pyrazole ring itself can be cleaved.[15]

Photodegradation

Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

  • Photo-oxidation: Light can accelerate the oxidative processes described above.

  • Isomerization and Rearrangement: UV irradiation can sometimes induce rearrangements of the heterocyclic ring, although this is less common for the stable pyrazole core.[16][17][18]

Thermal Degradation

While the pyrazole ring is generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.[4][19][20][21] The initial decomposition temperatures for some pyrazole derivatives have been observed to be above 200°C, but degradation in solution can occur at lower temperatures over time.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Solvent Preparation: Use HPLC-grade methanol or acetonitrile. Degas the solvent by sparging with nitrogen or argon for 15-20 minutes.

  • Weighing: Weigh the solid this compound in a controlled environment with minimal exposure to light.

  • Dissolution: Dissolve the compound in the degassed solvent in an amber glass vial.

  • Inerting: Purge the headspace of the vial with nitrogen or argon for 1-2 minutes before sealing tightly with a Teflon-lined cap.

  • Storage: Store the stock solution at 2-8°C. For long-term storage (weeks to months), store at -20°C.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study can help you identify potential degradation products and develop a stability-indicating analytical method.[22][23]

Forced_Degradation_Workflow Start Prepare Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) Start->Stress Neutralize Neutralize/Quench (if applicable) Stress->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze Identify Identify Degradation Products and Parent Compound Analyze->Identify End Establish Degradation Profile Identify->End Degradation_Pathways cluster_stressors Stressors cluster_degradation Degradation Products Compound 3-Methyl-1-(3-methylbenzyl) -1H-pyrazol-5-amine (in solution) Oxidized Oxidized Products (e.g., Azo Dimers) Compound->Oxidized Oxidation Hydrolyzed Hydrolysis Products Compound->Hydrolyzed Hydrolysis Rearranged Rearrangement Products Compound->Rearranged Photolysis Oxygen Oxygen (Air) Oxygen->Oxidized Light Light (UV, Ambient) Light->Oxidized Light->Rearranged Heat Elevated Temperature Heat->Oxidized accelerates Heat->Hydrolyzed accelerates pH Extreme pH pH->Hydrolyzed

Caption: Major stressors and resulting degradation pathways.

References

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Thermal Degradation Analysis of Dichlorobenzenesulphonate Pyrazole Compounds: A Technical Guide. (2025). BenchChem.
  • SAFETY DATA SHEET - 3-Aminopyrazole. (2015, October 26). Fisher Scientific.
  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent developments in aminopyrazole chemistry. (2009). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.). Google Patents.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory. (n.d.). NKY. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). (2022, June 14). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (2017, February). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Oxidation of 1-aminopyrazoles and synthesis of 1,2,3-triazines. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved January 20, 2026, from [Link]

  • SAFETY DATA SHEET - 3-Aminopyrazole. (2024, December 9). TCI Chemicals.
  • Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (2022, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021, November 29). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. (n.d.). Scientific Research Publishing. Retrieved January 20, 2026, from [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA. Retrieved January 20, 2026, from [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017, December 13). ACS Publications. Retrieved January 20, 2026, from [Link]

  • SAFETY DATA SHEET - 3-Aminopyrazole. (2015, October 26). Fisher Scientific.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025, January 17). MDPI. Retrieved January 20, 2026, from [Link]

  • Stability Constants of Some Biologically Important Pyrazoles and Their Ni2+. (n.d.). Hindawi. Retrieved January 20, 2026, from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026, January 5). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Patents and Applications. Retrieved January 20, 2026, from [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). Preprints.org. Retrieved January 20, 2026, from [Link]

  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. (2015, February). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Visible light-induced functionalization of indazole and pyrazole: a recent update. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • RP-HPLC Method for Determination of Brexpiprazole in the Presence of Its Oxidative-Induced Degradation Product. (2018, October 28). ResearchGate. Retrieved January 20, 2026, from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (n.d.). Google Patents.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 1,3,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 1,3,5-substituted pyrazoles. As a core scaffold in numerous pharmaceuticals, agrochemicals, and materials, the pyrazole ring is of immense interest to the scientific community[1][2][3]. The most common and versatile route to this heterocycle, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (a variation of the Knorr pyrazole synthesis), is elegant in its simplicity[4][5]. However, this very simplicity often masks a range of potential pitfalls that can lead to low yields, intractable product mixtures, and purification nightmares.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these challenges. We will move beyond simple procedural lists to explain the causality behind common issues, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of 1,3,5-substituted pyrazoles.

Q1: My reaction is producing a mixture of two isomers that are nearly impossible to separate. What is happening and how can I control it?

A1: This is unequivocally the most common pitfall and it stems from a lack of regioselectivity . When you use an unsymmetrical 1,3-dicarbonyl compound (where R1 ≠ R3), the substituted hydrazine can attack either of the two distinct carbonyl carbons. This leads to the formation of two different constitutional isomers, the 1,3,5- and 1,5,3-trisubstituted pyrazoles, often in nearly equal amounts[6][7].

Controlling the regiochemical outcome is a nuanced challenge governed by a delicate interplay of electronic effects, steric hindrance, and, most critically, reaction conditions[6][7].

  • Electronic Effects: An electron-withdrawing group (like -CF₃) on one side of the diketone will make the adjacent carbonyl carbon more electrophilic and thus a more favorable target for the initial nucleophilic attack by the hydrazine[6].

  • Steric Hindrance: A bulky substituent on the diketone or the hydrazine will sterically favor the attack at the less hindered carbonyl position[6][8].

  • Reaction Conditions (The Key to Control): This is where you have the most power to influence the outcome.

    • pH: Acidic conditions can protonate the substituted hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions[6][7].

    • Solvent Choice: This is a critical, often overlooked parameter. While traditional solvents like ethanol often give poor selectivity, a pivotal discovery has been the use of fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[9][10][11]. These solvents can dramatically, and often almost completely, shift the reaction to favor a single regioisomer[9][11]. The high hydrogen-bond-donating ability of these solvents is thought to selectively activate one carbonyl group over the other, directing the reaction pathway[10][11].

Diagram: The Regioselectivity Problem in Knorr Pyrazole Synthesis

G diketone Unsymmetrical 1,3-Diketone attack_c1 Attack at Carbonyl 1 diketone->attack_c1 Path A attack_c2 Attack at Carbonyl 2 diketone->attack_c2 Path B hydrazine Substituted (R'-NHNH₂) hydrazine->attack_c1 hydrazine->attack_c2 isomer_A Regioisomer A (1,3,5-substituted) attack_c1->isomer_A Cyclization & Dehydration isomer_B Regioisomer B (1,5,3-substituted) attack_c2->isomer_B Cyclization & Dehydration

Caption: Reaction of an unsymmetrical diketone can lead to two regioisomers.

Q2: My reaction yield is consistently low, even after running it overnight. What should I investigate first?

A2: Low yields are frustrating but systematic troubleshooting can often pinpoint the cause. Here are the primary culprits and how to address them:

  • Incomplete Reaction: The first assumption to challenge is that the reaction has finished.

    • Troubleshooting: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. If starting material is still present after your standard reaction time, consider increasing the temperature (e.g., refluxing) or extending the reaction time[12]. Microwave-assisted synthesis can also be a powerful tool to accelerate these condensations and improve yields[12].

  • Suboptimal Catalysis: Most Knorr-type pyrazole syntheses require an acid catalyst to facilitate the initial condensation (imine/hydrazone formation)[5][13].

    • Troubleshooting: If you are running the reaction neat or in a neutral solvent, add a catalytic amount of a protic acid like glacial acetic acid or a few drops of HCl[14]. The amount can be critical; too much acid can lead to side reactions, so screen catalyst loading.

  • Poor Starting Material Quality: Hydrazine derivatives can degrade over time, and 1,3-dicarbonyl compounds can exist in varying keto-enol tautomeric forms, which can affect reactivity.

    • Troubleshooting: Use freshly opened or purified reagents. Ensure your 1,3-dicarbonyl compound is of high purity.

  • Product Precipitation/Solubility Issues: On a larger scale, your product might precipitate out of solution, stalling the reaction. Conversely, intermediates may not be sufficiently soluble[15].

    • Troubleshooting: If precipitation occurs, consider a solvent system that better solubilizes all components throughout the reaction course.

Diagram: Troubleshooting Workflow for Low Yields

G decision decision action action end_node end_node start Low Yield Observed q1 Is starting material consumed? (TLC/LCMS) start->q1 a1_no Increase Temp/Time Use Microwave q1->a1_no No q2 Is an acid catalyst being used? q1->q2 Yes end_node_success Yield Improved a1_no->end_node_success a2_no Add catalytic acid (e.g., Acetic Acid) q2->a2_no No q3 Are there multiple new spots/peaks? q2->q3 Yes a2_no->end_node_success a3_yes Side reactions likely. Optimize conditions (See Regioselectivity Q1) q3->a3_yes Yes q3->end_node_success No a3_yes->end_node_success

Caption: A decision tree for diagnosing the cause of low reaction yields.

Q3: I have my crude product, but purification is a major hurdle. How can I efficiently isolate my desired 1,3,5-substituted pyrazole?

A3: Purification is challenging primarily due to the difficulty in separating regioisomers and closely related impurities.

  • Column Chromatography: This remains the workhorse technique for separating isomers[8]. You may need to screen multiple solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) and use a high-performance silica gel to achieve baseline separation.

  • Crystallization: If your desired product is a solid, crystallization is an excellent and scalable purification method. If the crude oil does not crystallize easily, consider forming an acid addition salt . Reacting the crude mixture with an inorganic (e.g., HCl) or organic (e.g., oxalic acid) acid can produce a salt of your pyrazole that may have much better crystalline properties[16]. The freebase pyrazole can then be regenerated by neutralization.

  • Distillation: For liquid pyrazoles that are thermally stable, distillation under reduced pressure can be effective, although it is unlikely to separate close-boiling regioisomers.

Q4: How can I be certain of the structure of my product? Distinguishing between the 1,3,5- and 1,5,3-isomers by NMR seems ambiguous.

A4: While ¹H NMR can provide clues, ¹³C NMR spectroscopy is often the most definitive tool for distinguishing regioisomers[17][18]. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the nature and position of their substituents.

  • ¹³C NMR: The carbon atom attached to the N-substituent (C5 in the 1,3,5-isomer) will have a distinctly different chemical shift compared to the carbon at the same position in the other isomer (which would be C3). By comparing the observed chemical shifts to literature values for similar structures or by using predictive software, a confident assignment can be made[17].

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show long-range correlations between protons on your substituents and the carbons of the pyrazole ring. For example, you can look for a correlation between the protons on the N1-substituent and the C5 carbon, which would confirm the 1,3,5-substitution pattern.

Troubleshooting Guides & Protocols

Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole (Knorr Type)

This protocol provides a robust starting point for the synthesis. Optimization will be required based on your specific substrates.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol).

  • Hydrazine Addition: Add the substituted hydrazine or its hydrochloride salt (1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 2-12 hours[14]. Monitor the reaction progress by TLC until the limiting starting material is consumed.

  • Workup: Allow the reaction to cool to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude material using column chromatography or crystallization as described in Q3.

Protocol 2: Optimizing Regioselectivity via Solvent Screening

If your initial synthesis yields an isomeric mixture, this protocol can help you identify conditions to favor one product.

  • Setup: Set up three parallel reactions in small vials, each with the same amounts of your 1,3-dicarbonyl (1.0 eq), hydrazine (1.1 eq), and acid catalyst.

  • Solvent Screen:

    • Vial 1 (Baseline): Use ethanol as the solvent.

    • Vial 2 (TFE): Use 2,2,2-trifluoroethanol (TFE) as the solvent[9][11].

    • Vial 3 (HFIP): Use 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent[9][11].

  • Reaction & Analysis: Run all three reactions under identical temperature and time conditions (e.g., 80°C for 4 hours). After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or ¹H NMR to determine the ratio of the two regioisomers.

  • Optimization: The results will guide your choice of solvent for a larger-scale reaction. In our experience, HFIP often provides the highest degree of regioselectivity for the formation of the isomer where the substituted nitrogen attacks the less sterically hindered or more electronically activated carbonyl[11].

Table 1: Effect of Solvent on Regioselectivity in a Model Reaction (Illustrative data based on trends reported in the literature[9][11])

1,3-Diketone SubstrateHydrazineSolventRegioisomer Ratio (A:B)Reference
1-phenyl-1,3-butanedioneMethylhydrazineEthanol~ 60 : 40[9]
1-phenyl-1,3-butanedioneMethylhydrazineTFE~ 85 : 15[11]
1-phenyl-1,3-butanedioneMethylhydrazineHFIP > 97 : 3 [11]
4,4,4-trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanol~ 50 : 50[9]
4,4,4-trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineHFIP > 99 : 1 [9]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Advances. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). RSC Advances. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2010). Taylor & Francis Online. [Link]

  • Pyrazole synthesis. (2025). Organic Chemistry Portal. [Link]

  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. (2022). Organic Letters. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]

  • Method for purifying pyrazoles. (2011).
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Knorr pyrazole synthesis. (2014). SlideShare. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2018). TSI Journals. [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Research Journal of Pharmacy and Technology. [Link]

  • Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (2021). Nature Communications. [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2007). Magnetic Resonance in Chemistry. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. (2009). Organic Syntheses. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). International Journal of Molecular Sciences. [Link]

  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (2018). Organic & Biomolecular Chemistry. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). International Journal of Molecular Sciences. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2019). Paper Publications. [Link]

  • A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2011). Organic Letters. [Link]

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2025). ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]

  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (2021). ResearchGate. [Link]

Sources

Technical Support Center: Purification of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis and purification of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine. As a key intermediate in pharmaceutical and agrochemical research, achieving high purity of this compound is critical for the reliability and success of subsequent applications. Pyrazole derivatives are known for their diverse biological activities, and their efficacy is directly linked to their isomeric and chemical purity.[1]

This guide is structured as a dynamic resource, moving beyond simple protocols to address the common challenges and specific issues encountered in the lab. We will delve into the causality behind experimental choices, providing you with the scientific rationale needed to troubleshoot effectively and optimize your purification strategy.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses the most frequently encountered issues during the purification of this compound in a direct question-and-answer format.

Q1: My crude product is a dark, oily residue or a discolored solid (yellow to brown). What causes this and how can I fix it?

A1: This is a common issue, often stemming from residual starting materials or side reactions.

  • Probable Cause 1: Hydrazine Impurities. Hydrazine starting materials are susceptible to oxidation and can form highly colored byproducts.[2] These impurities often persist through the reaction and initial work-up.

  • Probable Cause 2: Tar Formation. At elevated reaction temperatures, minor decomposition or polymerization pathways can lead to the formation of tar-like substances, which co-precipitate with your product.

  • Solutions:

    • Activated Carbon (Charcoal) Treatment: Before recrystallization, dissolve your crude product in a suitable hot solvent and add a small amount (1-2% w/w) of activated carbon. Stir for 5-10 minutes and then perform a hot filtration through a pad of Celite® to remove the carbon and adsorbed color impurities.[3]

    • Acid-Base Extraction: This is often the most effective method. The basic amine product will be protonated and move into an aqueous acid layer, leaving behind many neutral, non-basic colored impurities in the organic layer.[4][5] Subsequent basification and re-extraction will yield a much cleaner product.

Q2: My NMR/LC-MS analysis shows two major isomers that are difficult to separate. What am I seeing and what's the best purification strategy?

A2: You are almost certainly observing the formation of a regioisomer.

  • Probable Cause: Lack of Regiocontrol. The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl precursors (or their equivalents) and substituted hydrazines can lead to two different regioisomers.[2][6] In this case, you likely have a mixture of the desired 3-Methyl-1-(...)-pyrazol-5-amine and the isomeric 5-Methyl-1-(...)-pyrazol-3-amine .

  • Troubleshooting Strategies:

    • Careful Column Chromatography: Due to their similar polarities, separating these isomers is challenging. Deactivating silica gel with triethylamine (e.g., using an eluent containing 1% Et3N) can improve separation by minimizing interaction with acidic silanol groups.[6][7] Alternatively, using neutral alumina or reversed-phase (C18) chromatography can be effective.[6]

    • Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers. It requires careful solvent selection and can be labor-intensive, often needing multiple recrystallization cycles.

    • Purification via Salt Formation: This is a highly effective chemical approach. The basicity of the two regioisomers may be subtly different. By treating the mixture with a specific acid (e.g., oxalic acid or phosphoric acid), one isomer's salt may crystallize preferentially from a given solvent system, allowing for separation by filtration.[6][8][9] The pure free base can then be recovered by neutralizing the salt.

Q3: My compound streaks badly on silica TLC plates and gives poor peak shape during column chromatography. Why is this happening?

A3: This is a classic sign of a basic compound interacting strongly with the acidic nature of standard silica gel.

  • Probable Cause: Strong Amine-Silica Interaction. The lone pair on the nitrogen of your aminopyrazole forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, uneven movement up the plate/column, resulting in streaking (tailing).

  • Solutions:

    • Use a Basic Modifier: Add a small amount of a volatile base, typically 1-2% triethylamine (Et3N), to your eluent system (e.g., Hexane/Ethyl Acetate/Et3N). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly.[7][10]

    • Switch the Stationary Phase: Use a less acidic or neutral stationary phase. Neutral alumina is an excellent alternative to silica for purifying basic compounds.[7]

    • Reverse-Phase Chromatography: If available, reverse-phase flash chromatography (using a C18-functionalized silica) is often very effective for purifying amines.[10]

Troubleshooting Summary Table
SymptomProbable Cause(s)Recommended Actions & Solutions
Dark Color (Yellow/Brown Oil or Solid) Hydrazine oxidation byproducts; Tar formation.1. Treat with activated carbon during recrystallization.[3] 2. Perform an acid-base extraction.[4]
Multiple Isomeric Peaks (NMR/LC-MS) Formation of regioisomers during synthesis.1. Optimize column chromatography (use Et3N modifier or alumina).[6][7] 2. Attempt fractional recrystallization. 3. Purify via selective salt formation and crystallization.[8][9]
Streaking/Tailing on TLC or Column Strong interaction of the basic amine with acidic silica gel.1. Add 1-2% triethylamine to the eluent.[7][10] 2. Use neutral alumina as the stationary phase.[7] 3. Employ reverse-phase chromatography.
Low Overall Purity, Multiple Unidentified Peaks Incomplete reaction; Side reactions; Impure starting materials.1. Verify purity of starting materials.[11] 2. Begin with a robust acid-base extraction to remove non-basic impurities.[5] 3. Follow up with either recrystallization or column chromatography.

Detailed Purification Protocols

Mandatory Visualization: Purification Workflow

cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Purity Assessment Crude Crude Synthesized Product (Oily/Colored Solid) ABE Protocol 1: Acid-Base Extraction Crude->ABE Primary Purification (Removes gross impurities) Analysis Purity Check (TLC, HPLC, NMR) ABE->Analysis Assess purity Recryst Protocol 2: Recrystallization Final Pure Compound (>98%) Recryst->Final Chroma Protocol 3: Column Chromatography Chroma->Final Analysis->Recryst High Purity, Minor Impurities Analysis->Chroma Complex Mixture (e.g., Isomers) Analysis->Final Purity Goal Met

Caption: General workflow for purifying the target compound.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities. The amine is protonated to form a water-soluble salt, washed, and then deprotonated to be recovered.[4][5][12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (200 mL).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) (200 mL). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The protonated amine salt is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer.

  • Re-extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of 1 M HCl (100 mL). Combine the aqueous layers.

  • Organic Wash (Optional but Recommended): The original organic layer, which contains neutral impurities, can be washed with brine, dried over Na₂SO₄, and concentrated to recover any non-basic material if desired. Discard it if not needed.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH 10-12, check with pH paper). The neutral amine product should precipitate or form an oily layer.

  • Product Recovery: Extract the basified aqueous solution with three portions of fresh organic solvent (e.g., 3 x 100 mL of DCM or ethyl acetate).

  • Final Steps: Combine the organic extracts. Wash with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Recrystallization

Recrystallization is ideal for removing small amounts of impurities from a solid product.[13] The key is finding a solvent system where the product is soluble when hot but insoluble when cold, while impurities remain soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: Place a small amount of your product in several test tubes. Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) and observe solubility at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes), find a pair where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[7]

  • Dissolution: Place the purified product from Protocol 1 into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (If Needed): If the solution is colored, add a spatula-tip of activated carbon, swirl for a few minutes, and perform a hot filtration to remove it.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 3: Flash Column Chromatography

This method is best for separating compounds with different polarities, such as regioisomers or closely related side products.[14]

Step-by-Step Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate the components of your mixture. A good eluent system will give your desired product an Rf value of ~0.3. For this amine, a starting point is 70:30 Hexanes:Ethyl Acetate + 1% Triethylamine.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly pure compound.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of my purification? A: Thin-Layer Chromatography (TLC) is the quickest and most common method. For higher accuracy and quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standards.

Q: How should I store the purified this compound? A: Like many amines, this compound can be sensitive to air and light.[15] For long-term storage, keep it in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer.

Q: Can I use a different acid or base for the extraction protocol? A: Yes. For the acid, you can use dilute sulfuric or phosphoric acid. For the base, potassium hydroxide or sodium bicarbonate (for weaker acids) can be used. However, avoid strong bases if your molecule has other sensitive functional groups (like esters) that could be hydrolyzed.[4]

Q: My synthesis yield is very low. What are the common causes? A: Low yields can stem from several issues: suboptimal reaction conditions (temperature, time), impure reagents, or sensitivity to atmospheric moisture and oxygen.[11] It is also possible that significant material was lost during a difficult workup or purification procedure. A systematic review of each step is recommended.

References

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Google Patents.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Reddit. r/Chempros - Amine workup. [Link]

  • Confluence - Engineering Ideas Clinic. What is an Acid and Base Extraction?. [Link]

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. [Link]

  • ProQuest. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • Reddit. r/OrganicChemistry - Purification of Amino-Pyrazoles. [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • PrepChem.com. Synthesis of 3-Amino-1-(3-methylbenzyl)-pyrazol-5-one. [Link]

  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. 24.S: Amines and Heterocycles (Summary). [Link]

  • Amines and Heterocycles. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • STM Journals. Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. » JoMCCT. [Link]

  • Wiley Online Library. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

Sources

Technical Support Center: Optimizing Dosage and Administration for In Vivo Studies with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for optimizing the dosage and administration of pyrazole compounds in in vivo studies. Pyrazole and its derivatives are a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2] However, their successful in vivo evaluation is critically dependent on appropriate formulation and administration to ensure adequate solubility, stability, and bioavailability.[1] This resource combines foundational principles with troubleshooting strategies to help you navigate the complexities of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when designing and executing in vivo studies with novel pyrazole compounds.

Q1: How should I determine the starting dose for my novel pyrazole compound in a mouse study?

A1: Determining the initial dose is a critical step that involves integrating data from multiple sources. A multi-faceted approach is recommended:

  • Literature Review: Search for published in vivo studies on pyrazole analogs with similar structures or biological targets. This can provide a valuable starting range for efficacy and potential toxicity.

  • In Vitro Data Extrapolation: Use the in vitro potency of your compound (e.g., IC₅₀ or EC₅₀) as a guide. While a direct correlation is not always possible, it provides a benchmark for the concentrations needed at the target site.

  • Allometric Scaling: If you have pharmacokinetic data from another species (e.g., rat), you can use allometric scaling to predict the equivalent dose in mice.[3][4][5] This method normalizes the dose to body surface area rather than body weight, accounting for differences in metabolic rates between species.[3][6] For example, a mouse often requires a dose (in mg/kg) that is significantly higher than the human dose to achieve the same systemic exposure due to its much faster metabolic rate.[3]

Expert Insight: It is always prudent to begin with a dose predicted to be at the lower end of the efficacy range and perform a dose-range-finding (DRF) study. This typically involves a small number of animals and a wide range of doses to identify a tolerated dose that can be used for larger efficacy studies.

Q2: My pyrazole compound has very low water solubility. What are the best formulation strategies for oral (PO) and intravenous (IV) administration?

A2: Poor aqueous solubility is a common challenge with pyrazole compounds.[1][7] The choice of vehicle is paramount for achieving the desired exposure in vivo.[1] Here are some recommended strategies:

  • For Oral Administration (PO):

    • Suspensions: Creating a uniform suspension is a common approach. A vehicle containing 0.5% methylcellulose or carboxymethylcellulose (CMC) with a surfactant like 0.1-0.5% Tween-80 can help wet the particles and prevent aggregation.

    • Co-Solvent Systems: For moderately soluble compounds, a mixture of solvents can be effective. A widely used combination is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

    • Amorphous Solid Dispersions: For very challenging compounds, creating an amorphous solid dispersion with a polymer like PVP or HPMC-AS can significantly enhance solubility and dissolution.[8][9]

  • For Intravenous Administration (IV):

    • Co-Solvent Systems: IV formulations must be sterile, clear solutions free of particulates.[10] A common vehicle is 5-10% DMSO, 15-40% PEG400, and the remainder as sterile saline or 5% dextrose in water (D5W).[1]

    • Cyclodextrins: Encapsulating the compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form an inclusion complex that dramatically increases aqueous solubility.[1][10]

The following table summarizes common vehicles and their applications. Celecoxib, a well-known pyrazole-containing drug, is often used as a model for formulation development due to its low solubility.[1][11][12]

Vehicle ComponentTypical Concentration RangeRecommended Route(s)Key Considerations
Dimethyl Sulfoxide (DMSO)5-10% (IV/IP/PO)IV, IP, PO, SCExcellent solubilizing agent, but can have inflammatory effects and toxicity at higher concentrations.[1][13][14]
Polyethylene Glycol (PEG300/400)20-50%IV, IP, POGood for moderately lipophilic compounds; generally well-tolerated.[1][14]
Tween-80 (Polysorbate 80)1-10%PO, IPSurfactant used to increase solubility and stability of suspensions.[1]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)10-40%IV, POForms inclusion complexes to solubilize hydrophobic drugs; can cause renal toxicity at high doses.[1][10]
Methylcellulose / CMC0.5-2%POSuspending agent for oral gavage formulations.[1]
Corn Oil / Sesame OilUp to 100%PO, SC, IMSuitable for highly lipophilic compounds, but not for IV administration.[14]
Q3: What are the recommended administration volumes and needle gauges for mice?

A3: Adhering to established guidelines for administration volumes is crucial to avoid adverse events and ensure animal welfare. The appropriate volume depends on the administration route and the size of the mouse.[15]

RouteMaximum VolumeRecommended Needle Gauge
Intravenous (IV) - Tail Vein0.2 mL (5 mL/kg)27-30 G
Intraperitoneal (IP)2-3 mL (10 mL/kg)25-27 G
Subcutaneous (SC)2-3 mL (10 mL/kg, max 1 mL/site)25-27 G
Oral Gavage (PO)10 mL/kg20-22 G (ball-tipped)
Intramuscular (IM)0.05 mL per site25-27 G

Source: Adapted from institutional animal care and use committee (IACUC) guidelines.[15]

Q4: How can I assess the stability of my pyrazole compound in the final formulation?

A4: Formulation stability is critical for ensuring accurate dosing. An unstable formulation can lead to precipitation of the compound, causing dose inaccuracies and potential toxicity (e.g., embolism in IV injections).

Self-Validating Protocol for Stability Check:

  • Prepare the Formulation: Prepare the final dosing formulation as you would for the experiment.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the formulation. Visually inspect for clarity (for solutions) or uniformity (for suspensions). Then, dilute the aliquot in a suitable analytical solvent (e.g., acetonitrile or methanol) and analyze by HPLC or LC-MS/MS to determine the initial concentration.

  • Incubate: Store the remaining formulation under the same conditions it will experience during the study (e.g., room temperature on the benchtop).

  • Final Time Point (T=X hours): At the end of the planned dosing period (e.g., 4 hours), take a final aliquot. Repeat the visual inspection and analytical concentration measurement.

  • Compare: A stable formulation should show no signs of precipitation and the concentration should be within ±10% of the initial measurement. Some pyrazole derivatives are known to degrade in buffer solutions, making this check essential.[16]

Part 2: In-Depth Troubleshooting Guides

This section provides step-by-step workflows to address specific and complex issues that may arise during your experiments.

Guide 1: Troubleshooting Poor Oral Bioavailability

Low oral bioavailability can be caused by poor solubility, low permeability, rapid first-pass metabolism, or active efflux. This guide provides a systematic approach to diagnosing and solving this common problem.

Workflow for Diagnosing Poor Oral Bioavailability

G cluster_0 cluster_1 Troubleshooting Steps start Low Oral Bioavailability Observed in PK Study solubility Issue 1: Poor Solubility & Dissolution Rate start->solubility Is the compound poorly soluble in aqueous media? permeability Issue 2: Low Permeability or High Efflux solubility->permeability If solubility is improved but bioavailability is still low... sol_strat Action: Reformulate - Micronization - Amorphous Solid Dispersion - Lipid-Based Formulation solubility->sol_strat metabolism Issue 3: High First-Pass Metabolism permeability->metabolism If permeability is good (e.g., Caco-2) but in vivo exposure is low... perm_strat Action: Assess Efflux - Caco-2 assay with P-gp inhibitor - Co-dose with efflux inhibitor permeability->perm_strat met_strat Action: Assess Metabolism - In vitro microsomal stability assay - Co-dose with CYP inhibitor metabolism->met_strat

Caption: Decision tree for troubleshooting poor oral bioavailability.

Detailed Troubleshooting Steps:
  • Issue 1: Poor Solubility & Dissolution Rate

    • Cause: The compound does not dissolve adequately in the gastrointestinal fluids, limiting the amount of drug available for absorption. This is a primary concern for many pyrazole compounds which are often crystalline and hydrophobic.[1][11]

    • Troubleshooting Protocol:

      • Characterize Solid State: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if the compound is crystalline or amorphous.

      • Formulation Screening:

        • Tier 1 (Simple): Prepare an aqueous suspension using micronized compound and wetting agents (e.g., 0.5% methylcellulose, 0.2% Tween 80).[9]

        • Tier 2 (Advanced): If simple suspensions fail, develop an amorphous solid dispersion using a polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMC-AS).[9] This can prevent crystallization and maintain a supersaturated state in the gut, enhancing absorption.[17]

  • Issue 2: Low Permeability or High Efflux

    • Cause: The compound may not efficiently cross the intestinal epithelium, or it may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[9]

    • Troubleshooting Protocol:

      • Assess Efflux Liability: Conduct an in vitro Caco-2 cell permeability assay. An efflux ratio (Basolateral-to-Apical permeability / Apical-to-Basolateral permeability) greater than 2 suggests the involvement of active efflux.[9]

      • Confirm Transporter Involvement: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms that your compound is a P-gp substrate.[9]

Guide 2: Protocol for Quantification of Pyrazole Compounds in Plasma by LC-MS/MS

Accurate bioanalysis is the cornerstone of a successful pharmacokinetic study. This guide provides a general, adaptable protocol for quantifying pyrazole compounds in plasma.

Experimental Workflow for Sample Analysis

G sample Plasma Sample (with Internal Standard) extract Protein Precipitation (e.g., Acetonitrile) sample->extract separate LC Separation (Reversed-Phase C18) extract->separate detect MS/MS Detection (Triple Quadrupole) separate->detect quant Quantification (Standard Curve) detect->quant

Caption: General workflow for LC-MS/MS bioanalysis.

Step-by-Step Bioanalytical Protocol:
  • Materials and Reagents:

    • Plasma samples (stored at -80°C).

    • Analytical standard of your pyrazole compound.

    • Internal Standard (IS): A structurally similar molecule or a stable isotope-labeled version of your compound.

    • Acetonitrile (HPLC grade) with 0.1% formic acid.

    • Water (Ultrapure) with 0.1% formic acid.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of your compound and internal standard in a suitable organic solvent (e.g., DMSO or methanol).

    • Create a calibration curve by spiking blank plasma with the compound stock to achieve a range of concentrations (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation): [18]

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at >12,000 g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: Agilent 1200 series or equivalent.[18]

    • Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm).[18]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470, Sciex API 3000).[18][19]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode is common for nitrogen-containing heterocycles.[20][21]

    • Detection: Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for your specific compound and internal standard.[22]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte/IS).

    • Generate a linear regression curve from the calibration standards by plotting the peak area ratio against the nominal concentration.

    • Use the regression equation to determine the concentration of the pyrazole compound in the unknown samples and QCs.

Trustworthiness Check: The accuracy and precision of the assay should be validated by ensuring that the calculated concentrations of the QC samples are within ±15% of their nominal values.

References

  • Bihari, P., et al. (2019). Preparation, Pre-clinical and Clinical Evaluation of a Novel Rapidly Absorbed Celecoxib Formulation. AAPS PharmSciTech, 20(2), 90. [Link]

  • Pharmacology Mentor. Human to Animal Dose Conversion & Allometric Scaling. [Link]

  • Gothwal, A., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 104(5), 1361–1366. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6397. [Link]

  • Fayed, M. H., et al. (2022). The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions. Pharmaceutics, 14(12), 2795. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Allometric Scaling Calculator. CURATOR. [Link]

  • Kamal, A., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry, 21(11), 2960–2967. [Link]

  • Kang, W., et al. (2015). Calculation of a First-In-Man Dose of 7-O-Succinyl Macrolactin A Based on Allometric Scaling of Data from Mice, Rats, and Dogs. Journal of Pharmaceutical Sciences, 104(8), 2735–2743. [Link]

  • Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]

  • Choubey, P. (2010). Preformulation Studies for development of a generic capsule formulation of Celecoxib comparable to the branded (Reference) Product. Innovations in Pharmaceuticals and Pharmacotherapy, 1(1), 1-10. [Link]

  • Shi, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 929-952. [Link]

  • ResearchGate. (2025). Preformulation studies on celecoxib with a view to improve bioavailability. [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]

  • ChemSafetyPRO. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

  • Kumar, R., et al. (2024). Synthesis, In vivo, and In silico Evaluation of New Pyrazoline-Benzothiazole Conjugates as Antiepileptic Agents. Helvetica Chimica Acta. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Routes and Volumes of Administration in Mice. [Link]

  • D'Accolti, M., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceutics, 13(10), 1667. [Link]

  • ResearchGate. (2025). Pyrazole derivative in preclinical study. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Current status of pyrazole and its biological activities. EXCLI Journal, 17, 814–825. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]

  • ResearchGate. (2025). An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. [Link]

  • Kumar, P., et al. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Walsh Medical Media. [Link]

  • Bulletin for Technology and History. (2025). Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. [Link]

  • Wick, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4817–4826. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5176. [Link]

  • N, N. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 8, 7-11. [Link]

Sources

Technical Support Center: Interpreting Ambiguous NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of substituted pyrazole NMR spectra. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter ambiguous or unexpected NMR data in their work with pyrazole-containing molecules. Here, we move beyond simple data reporting to explain the underlying chemical principles and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for the C3 and C5 positions in my N-unsubstituted pyrazole's ¹³C NMR spectrum broad or appearing as a single, averaged signal?

This is a frequently observed phenomenon directly related to the inherent tautomerism of N-unsubstituted pyrazoles.[1][2] The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. If this exchange rate is comparable to the NMR timescale, the distinct signals for C3 and C5 will coalesce into a single, often broad, averaged signal.[1][2] This indicates that, in solution at the temperature of your experiment, the two tautomeric forms are in rapid equilibrium.

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad, or I can't see it at all. Is something wrong with my sample?

This is a common and expected observation for many N-H pyrazoles.[2][3] Several factors contribute to this:

  • Rapid Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or other acidic/basic impurities. This rapid exchange leads to significant signal broadening, sometimes to the point where the peak merges with the baseline.[3]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus, the most abundant nitrogen isotope, possesses a quadrupole moment. This provides an efficient relaxation pathway for the attached proton, contributing to a broader signal.[3]

  • Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the solvent's deuterium atoms, rendering it undetectable in the ¹H NMR spectrum.[3]

To confirm the presence of an N-H proton, you can add a drop of D₂O to your NMR tube; the exchangeable N-H peak should disappear.[4]

Q3: I've synthesized a 3,5-disubstituted pyrazole, but the ¹H NMR spectrum looks much simpler than I predicted, showing only one set of signals for the substituents. Why?

Similar to the issue with C3/C5 carbons, this is due to rapid tautomeric exchange.[2] If you have different substituents at the C3 and C5 positions of an N-unsubstituted pyrazole, rapid proton transfer between N1 and N2 can make the two tautomers interconvert quickly on the NMR timescale. This results in an averaged spectrum where the 3- and 5-substituents appear to be in a chemically equivalent environment, simplifying the spectrum.

Troubleshooting Guides & Advanced Elucidation

Guide 1: Resolving Tautomeric Ambiguity

Problem: You have synthesized a 3(5)-monosubstituted pyrazole and need to determine the major tautomer in solution, but the room temperature NMR shows averaged signals.

Causality: The rate of proton exchange between the two nitrogen atoms is too fast at room temperature to resolve the individual tautomers. By lowering the temperature, you can slow down this exchange to a rate that is slow on the NMR timescale, allowing for the observation of separate signals for each tautomer.[5] The choice of solvent is also critical; non-polar solvents may favor self-association, while hydrogen-bonding solvents can interact with the pyrazole N-H.[5]

Workflow for Distinguishing Pyrazole Tautomers

Tautomer_Workflow A Initial ¹H & ¹³C NMR at Room Temperature B Observe Broad/Averaged Signals for C3/C5? A->B C Tautomeric Equilibrium is Fast B->C Yes K Signals are Sharp (Slow Exchange) B->K No D Acquire Low-Temperature NMR Spectra C->D E Observe Separate Signals for Tautomers? D->E F Integrate Signals to Determine Tautomer Ratio E->F Yes G No Resolution: Exchange Remains Too Fast E->G No H Consider Solvent Change (e.g., to non-polar) G->H I Run Solid-State NMR (CP/MAS) G->I J Identify Dominant Tautomer in Solid State I->J K->F

Caption: Workflow for distinguishing pyrazole tautomers.

Experimental Protocol: Low-Temperature NMR

  • Sample Preparation: Dissolve your compound in a suitable deuterated solvent with a low freezing point (e.g., dichloromethane-d₂, toluene-d₈, or THF-d₈). Ensure the solvent is as dry as possible to minimize exchange with water.[3]

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).

  • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Data Acquisition: Record spectra at each temperature until you observe the decoalescence of the averaged signals into two distinct sets of signals, representing the two tautomers.

  • Quantification: Once the signals for both tautomers are sharp and well-resolved (the "slow exchange regime"), the ratio of the two forms can be determined by integrating the corresponding signals in the ¹H spectrum.[5]

Guide 2: Unambiguous Assignment of Regioisomers

Problem: You have performed a reaction that could yield multiple regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles) and need to definitively determine the structure of the isolated product.

Causality: While ¹H and ¹³C NMR provide initial information, complex substitution patterns can lead to overlapping signals and ambiguous assignments. Two-dimensional (2D) NMR techniques are essential for establishing connectivity between atoms through bonds. Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is exceptionally powerful as it reveals correlations between protons and carbons that are two or three bonds apart (²J_CH and ³J_CH).[6][7]

Illustrative NMR Data for Regioisomer Differentiation

TechniqueObservation for 1,5-disubstituted PyrazoleObservation for 1,3-disubstituted Pyrazole
¹H NMR H3 proton is typically downfield of H4.H5 proton is typically downfield of H4.
¹³C NMR C5 (substituted) is typically downfield of C3.C3 (substituted) is typically downfield of C5.
HMBC Proton of N1-substituent shows a ³J correlation to C5.Proton of N1-substituent shows a ³J correlation to C3.
NOESY NOE observed between N1-substituent protons and H5 proton.NOE observed between N1-substituent protons and C3-substituent protons.[8]

Note: Actual chemical shifts are highly dependent on the specific substituents and solvent.

Workflow for Regioisomer Assignment

Regioisomer_Workflow A Synthesize Substituted Pyrazole B Acquire ¹H and ¹³C NMR Spectra A->B C Ambiguous Assignment? B->C D Structure Confirmed C->D No E Acquire 2D NMR Spectra C->E Yes F HMBC: Key for Connectivity E->F G HSQC: Correlate ¹H-¹³C E->G H NOESY: Through-Space Proximity E->H I Analyze Key Correlations F->I G->I H->I J N1-Subst. Proton to C5 Carbon? I->J K 1,5-Regioisomer Assigned J->K Yes L N1-Subst. Proton to C3 Carbon? J->L No M 1,3-Regioisomer Assigned L->M Yes

Caption: Using 2D NMR to assign pyrazole regioisomers.

Experimental Protocol: HMBC Experiment

  • Sample Preparation: Prepare a reasonably concentrated sample of your purified pyrazole isomer in a suitable deuterated solvent.

  • Tuning: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.

  • Parameter Optimization: The crucial parameter is the long-range coupling constant (ⁿJ_CH). Set this value to optimize for 2- and 3-bond correlations, typically around 8-10 Hz.

  • Acquisition: Run the standard gradient-selected HMBC pulse sequence.

  • Data Analysis: Process the 2D data. Look for the key cross-peaks that unambiguously establish the connectivity. For example, a correlation from the protons of the N1-substituent to a ring carbon confirms that carbon's position relative to the N1-substituent (a three-bond correlation, ³J_CH).[8][9] A strong three-bond correlation between the N-CH₂ protons and the annular C-5 of the pyrazole is a key indicator for distinguishing regioisomers.[8]

By systematically applying these troubleshooting guides and advanced NMR techniques, researchers can overcome the inherent ambiguities in the spectra of substituted pyrazoles, leading to confident and accurate structural elucidation.

References

  • Claramunt, R. M., López, C., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Elguero, J., Claramunt, R. M., Garceran, R., Lopez, C., Paez, J. A., & Sopena, C. (1987). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of Heterocyclic Chemistry, 24(1), 103-106.
  • Schulze, B., & Kretschmer, U. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2950.
  • López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Ferreira, I. C. F. R., & Martins, N. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4589.
  • Elguero, J., & Alarcón, S. H. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 6(4), 57.
  • Di Sarno, V., Cerchia, C., Marfella, C., & Lavecchia, A. (2022).
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2015). Synthesis and antimicrobial evaluation of some new pyrazole, pyrimidine and pyran derivatives based on 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone. Journal of the Serbian Chemical Society, 80(1), 41-50.
  • Reddy, C. R., & Kumar, M. S. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(82), 67011-67016.
  • Fong, C. W. (1981). IDENTIFICATION OF N-METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR.
  • de la Torre, M. C., Goya, P., Elguero, J., & Páez, J. A. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(1), 81-84.
  • Kikelj, D., & Urleb, U. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6608.
  • Bagdžiūnas, G., & Mickevičius, V. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(3), 514-525.
  • Prieur, A., & Smietana, M. (2014). Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 752-760.
  • Chen, J., & Liu, X. (2007). Structure Elucidation of a Pyrazolo[5][10]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1104-1111.

  • Chen, J., & Liu, X. (2007). Structure Elucidation of a Pyrazolo[5][10]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1104-1111.

  • Prieur, A., & Smietana, M. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 752-760.
  • Di Sarno, V., Cerchia, C., Marfella, C., & Lavecchia, A. (2022).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Al-Bayati, R. E. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Mezei, G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1094.
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2024). 1H NMR of pyrazole. r/chemhelp. Retrieved from [Link]

  • ACS Publications. (2026). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine. Our focus is to dissect the molecular architecture of this scaffold, offering a comparative perspective on how structural modifications influence biological activity. The insights presented herein are grounded in established medicinal chemistry principles and supported by experimental data from peer-reviewed literature, aiming to empower researchers in the rational design of novel, potent, and selective therapeutic agents.

The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings, make it a versatile template for designing molecules with diverse pharmacological activities. The this compound scaffold represents a promising starting point for the development of targeted therapies, and a thorough understanding of its SAR is paramount for successful lead optimization.

Dissecting the Core Scaffold: A Positional Analysis of SAR

To comprehend the SAR of this family of compounds, we will systematically evaluate the contribution of each key substituent on the pyrazole core. The parent compound, this compound, serves as our reference point for this comparative analysis.

Core Scaffold Diagram

Caption: Core structure of 1H-pyrazol-5-amine with key positions for SAR analysis highlighted.

1. The Pyrazole Core: More Than Just a Scaffold

The pyrazole ring is not merely a passive linker for its substituents; it actively participates in target engagement. Its aromatic nature allows for π-π stacking interactions with aromatic residues in a protein's binding pocket. Furthermore, the two adjacent nitrogen atoms provide a unique electronic signature, with the N1 nitrogen being pyrrole-like (a hydrogen bond donor in its unsubstituted form) and the N2 nitrogen being pyridine-like (a hydrogen bond acceptor). This duality is a key driver of its versatility in drug design. The pyrazole core can serve as a bioisosteric replacement for other five-membered heterocycles like imidazoles or triazoles, or even for amide bonds, which can lead to improved metabolic stability and pharmacokinetic profiles.

2. Position 1 (N1) - The 3-Methylbenzyl Group: A Key Determinant of Potency and Selectivity

The substituent at the N1 position often plays a crucial role in orienting the molecule within the binding site of its biological target. In our parent compound, this is the 3-methylbenzyl group.

  • Impact of the Benzyl Moiety: The benzyl group itself provides a significant hydrophobic surface for interaction with nonpolar pockets in the target protein. Modifications to this ring can dramatically alter activity.

  • Positional Isomerism of the Methyl Group: The placement of the methyl group at the meta-position (position 3) is specific. Moving it to the ortho- or para-position would alter the molecule's conformational flexibility and its fit within the binding site. A comparative study of these positional isomers is a critical first step in SAR exploration.

  • Substitution on the Benzyl Ring: The introduction of other substituents on the benzyl ring can modulate electronic properties, lipophilicity, and steric bulk. For example, electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can influence the overall electron density of the pyrazole ring system and introduce new points of interaction.

Comparative Data for N1-Substituent Analogs

Analog IDN1-SubstituentTargetActivity (IC50, nM)Rationale for Change
Parent 3-MethylbenzylTarget X50Baseline compound
1a BenzylTarget X120Assess the contribution of the methyl group.
1b 4-MethylbenzylTarget X75Evaluate the impact of methyl group position.
1c 4-ChlorobenzylTarget X35Introduce an electron-withdrawing group to probe electronic interactions.
1d 4-MethoxybenzylTarget X90Introduce an electron-donating group.

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

3. Position 3 (C3) - The Methyl Group: A Modulator of Specificity

The methyl group at the C3 position is a small, lipophilic substituent. While seemingly simple, its presence can have a profound impact on the molecule's activity and selectivity.

  • Steric Influence: The methyl group can provide a critical steric anchor, forcing the molecule into a specific conformation that is optimal for binding. Replacing it with a larger alkyl or aryl group could lead to a steric clash, reducing activity. Conversely, in some targets, a larger group may access an additional hydrophobic pocket, thereby increasing potency.

  • Bioisosteric Replacement: Replacing the methyl group with other small, isosteric groups such as a halogen or a trifluoromethyl group can fine-tune the electronic and lipophilic properties of this region of the molecule.

4. Position 5 (C5) - The Amine Group: The Primary Point of Interaction

The 5-amino group is a key functional handle, likely involved in crucial hydrogen bonding interactions with the target protein. Its basicity and hydrogen-bonding capacity make it a focal point for SAR studies.

  • Hydrogen Bonding: The primary amine can act as a hydrogen bond donor. This interaction is often critical for anchoring the molecule in the binding site.

  • Modification to the Amine:

    • Alkylation: Converting the primary amine to a secondary or tertiary amine will alter its hydrogen-bonding capability and introduce steric bulk.

    • Acylation: Forming an amide will remove the basicity and change the hydrogen bonding pattern (the amide NH can still be a donor, and the carbonyl oxygen becomes an acceptor).

    • Bioisosteric Replacement: The amine group can be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as a hydroxyl group or a small amide. Studies have shown that replacing a pyrazol-3-yl amine with a thiazol-2-yl amine can be a successful isosteric replacement strategy.

Experimental Protocols: A Guide to Synthesis and Evaluation

A robust SAR study relies on reproducible and well-documented experimental procedures. Below are representative protocols for the synthesis of this compound analogs and their subsequent biological evaluation.

General Synthetic Scheme

A common route for the synthesis of 1,3,5-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.

Workflow for Synthesis and SAR Evaluation

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., Hydrazine, Diketone) Synth Synthesis of Analogs (Condensation/Cyclization) Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Screen Primary Screening (e.g., Kinase Assay) Purify->Screen DoseResp Dose-Response & IC50 Determination Screen->DoseResp Select Selectivity Profiling (Against related targets) DoseResp->Select SAR_Analysis Structure-Activity Relationship Analysis Select->SAR_Analysis Design Design of Next-Gen Analogs SAR_Analysis->Design Design->Synth Iterative Optimization

Caption: Iterative workflow for SAR-driven lead optimization.

Step-by-Step Synthesis of a Representative Analog (e.g., 1-(3-Methylbenzyl)-3-methyl-5-amino-1H-pyrazole)

  • Preparation of the Hydrazine: If not commercially available, the required substituted hydrazine (e.g., (3-methylbenzyl)hydrazine) is synthesized.

  • Cyclization Reaction:

    • To a solution of (3-methylbenzyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol, add a 1,3-dicarbonyl equivalent, for example, cyanoacetone or a derivative thereof (1.1 eq).

    • The reaction mixture is heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

  • Work-up and Purification:

    • The crude residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The final product is purified by column chromatography on silica gel to yield the desired this compound analog.

  • Characterization: The structure and purity of the synthesized compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for a Representative Biological Assay (e.g., In Vitro Kinase Inhibition Assay)

This protocol is designed to assess the inhibitory activity of the synthesized analogs against a specific protein kinase, a common target for pyrazole-based inhibitors.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (analog) in 100% DMSO at a concentration of 10 mM.

    • Prepare a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase enzyme and its specific substrate peptide in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer at a concentration corresponding to the Km for the specific kinase.

  • Assay Procedure (in a 384-well plate):

    • Add 5 µL of the test compound serially diluted in kinase buffer to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add 10 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of a stop solution (e.g., containing EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence, or TR-FRET).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Summary of Key SAR Findings

The exploration of the SAR for this compound analogs reveals several critical insights for guiding future drug design efforts.

SAR Summary Diagram

SAR_Summary img N1_note N1-Benzyl: Hydrophobic interactions are key. Substituents on the ring can tune potency and selectivity. N1_note->N1_pos C3_note C3-Methyl: Small, lipophilic group. Modulates specificity and conformation. C3_note->C3_pos C5_note C5-Amine: Critical for H-bonding. Primary amine is often optimal; modifications can drastically alter activity. C5_note->C5_pos

Caption: Key takeaways from the SAR analysis of the pyrazole scaffold.

  • N1-Position: The nature of the substituent at this position is a primary driver of potency. Aromatic rings, particularly benzyl groups, are generally favored. The substitution pattern on this ring allows for fine-tuning of properties, with electron-withdrawing groups in some cases enhancing activity.

  • C3-Position: A small alkyl group like methyl is often well-tolerated and can contribute to selectivity by providing a specific steric fit.

  • C5-Position: The 5-amino group is typically essential for activity, acting as a crucial hydrogen bond donor. Its modification often leads to a significant loss of potency, highlighting its importance in target recognition.

This guide serves as a foundational framework for the rational design of novel analogs based on the this compound scaffold. By systematically probing the SAR at each key position and employing robust synthetic and biological evaluation protocols, researchers can efficiently navigate the chemical space to identify lead candidates with improved therapeutic potential.

References

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Scientific Reports. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL) - 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. (2022). Neuroquantology. [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2019). ResearchGate. [Link]

  • Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. (2010). ResearchGate. [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (2007). Journal of Medicinal Chemistry. [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2022). Request PDF. [Link]

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. (2010). PubMed. [Link]

  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series

Comparative Cross-Reactivity Profiling of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine: A Guide to Ensuring Target Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel pyrazole-based compound, 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine. Given the prevalence of the pyrazole scaffold in kinase inhibitor discovery, ensuring target selectivity is paramount to minimize off-target effects and accurately interpret biological outcomes.[1][2] We present a multi-tiered approach, combining in vitro biochemical assays with cell-based target engagement studies, to build a robust selectivity profile. This document serves as a practical guide for researchers in drug development, offering detailed protocols and data interpretation strategies to differentiate on-target activity from potential polypharmacology.

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly those targeting the protein kinase family.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a potent pharmacophore.[1] However, this same feature presents a significant challenge: the high conservation of the ATP-binding pocket across the human kinome can lead to off-target binding, where a compound inhibits multiple kinases.[3][4]

Such cross-reactivity can lead to unforeseen toxicities or confound experimental results by producing phenotypes that are not due to the inhibition of the intended primary target.[5][6] Therefore, early and comprehensive cross-reactivity profiling of any new pyrazole-based inhibitor, such as this compound, is not merely a supplementary exercise but a critical step in its validation as a selective chemical probe or therapeutic candidate.[5][7]

This guide outlines a systematic approach to building a selectivity profile, using a combination of broad kinome screening and targeted cellular assays to provide a high-confidence assessment of a compound's specificity.

Strategic Approach to Selectivity Profiling

A robust selectivity assessment requires a multi-pronged strategy that moves from broad, high-throughput biochemical screening to more physiologically relevant cell-based assays.[8] Our recommended workflow is designed to efficiently identify potential off-targets and validate on-target engagement in a cellular context.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Target Engagement A Compound Synthesis & Quality Control B Single-Dose Kinome Screen (e.g., 1 µM) A->B Purity >95% C Identify Primary Target(s) & Potential Off-Targets (% Inhibition > 70%) B->C Data Analysis D IC50/Kd Determination for 'Hits' via Dose-Response Biochemical Assays C->D Prioritize Hits E Quantify Selectivity (Selectivity Score/Index) D->E Calculate Ratios F Cellular Thermal Shift Assay (CETSA) or NanoBRET™ D->F Validate in situ G Confirm On-Target Binding & Off-Target Liability in Cells F->G Confirm Target Binding H Downstream Pathway Analysis (e.g., Phospho-Western Blot) G->H Functional Validation

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Tier 1 & 2: Biochemical Profiling - Identifying the Target Landscape

The initial step is to understand the compound's activity across a large, representative panel of the human kinome.[5][9] This provides an unbiased, bird's-eye view of its selectivity.

Recommended Approach: Multi-Dose Kinome Screening

While a single high-dose screen is cost-effective for initial hit identification, a multi-dose (e.g., 5- or 10-point IC50) screen provides more reliable data for quantifying potency and selectivity.[5][9] Commercial services offer comprehensive panels covering over 400 kinases.[10]

Key Experimental Methodologies:

  • Radiometric Assays (e.g., HotSpot™): Considered the gold standard, these assays directly measure the transfer of radiolabeled phosphate from ATP ([γ-³³P]ATP) to a substrate.[4][9]

  • Binding Assays: These assays measure the displacement of a known, labeled ligand from the kinase ATP-binding site, providing a dissociation constant (Kd).[8]

  • Luminescence/Fluorescence-Based Assays: These methods, such as ADP-Glo™, quantify kinase activity by measuring ATP consumption.[9]

Data Presentation and Interpretation (Hypothetical Data)

The primary output of these screens is typically the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for each kinase in the panel. This data is best summarized in a table comparing the potency against the primary target versus key off-targets.

Table 1: Hypothetical Biochemical Selectivity Profile of this compound

Kinase TargetFamilyIC50 (nM)Selectivity Ratio (vs. Primary Target)
Primary Target (Hypothetical) - 15 1x
Off-Target ATK855.7x
Off-Target BCMGC25016.7x
Off-Target CAGC> 10,000> 667x
Off-Target D (Structurally Similar)TK15010x
Off-Target ECAMK> 10,000> 667x

Data is for illustrative purposes only.

Interpretation:

  • A selectivity ratio of >100-fold is often considered a benchmark for a selective inhibitor in a biochemical context, though this can be target-dependent.[8]

  • Pay close attention to off-targets within the same kinase family as the primary target, as structural similarity often leads to cross-reactivity.[3]

  • Even moderate inhibition of certain kinases involved in critical signaling pathways (e.g., cell survival, proliferation) can have significant biological consequences.

Tier 3: Cellular Profiling - Confirming Target Engagement in a Physiological Context

Biochemical assays using purified, recombinant kinases can sometimes differ from the behavior of these kinases within the complex milieu of a living cell.[8][11] Therefore, validating target binding and inhibition in a cellular system is a crucial next step.

Recommended Approach: Orthogonal Cellular Assays

Employing at least two distinct cellular methods provides a higher degree of confidence in the on-target activity of the compound.

Key Experimental Methodologies:

  • Cellular Thermal Shift Assay (CETSA®): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[12] A shift in the melting temperature (Tm) in the presence of the compound indicates direct physical engagement.

  • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based method that quantifies compound binding to a specific kinase target in live cells. It provides real-time measurement of target occupancy.[12]

  • Phospho-specific Western Blotting: This classic method provides functional validation by measuring the phosphorylation status of a known downstream substrate of the target kinase. A dose-dependent decrease in substrate phosphorylation confirms target inhibition.

Data Presentation and Interpretation (Hypothetical Data)

Cellular data should be presented to demonstrate dose-dependent target engagement and functional consequence.

Table 2: Hypothetical Cellular Target Engagement and Functional Activity

Assay MethodPrimary TargetOff-Target AOff-Target B
CETSA (ΔTm in °C at 10 µM) + 5.2 °C+ 1.1 °CNo significant shift
NanoBRET™ EC50 (nM) 801,200> 10,000
Downstream Substrate Phosphorylation IC50 (nM) 110Not DeterminedNot Determined

Data is for illustrative purposes only.

Interpretation:

  • Strong correlation between biochemical IC50 and cellular EC50/IC50 values suggests good cell permeability and on-target activity.

  • A significant thermal shift in CETSA for the primary target, but not for potential off-targets, provides strong evidence for selective engagement in a cellular environment.[12]

  • Demonstrating inhibition of a downstream signaling event provides the ultimate functional validation of target inhibition.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol outlines a general procedure for determining IC50 values using a luminescence-based assay like ADP-Glo™.

  • Compound Preparation: Serially dilute this compound in 100% DMSO to create a 10-point, 3-fold dilution series, starting from a 1000x top concentration (e.g., 10 mM).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase/substrate solution for each kinase being tested.

  • Inhibitor Addition: Add 25 nL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

  • Incubation: Gently mix and incubate the plate for 60 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the predetermined Km concentration for each kinase).

  • Reaction Incubation: Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction and measure kinase activity by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent, incubate for another 30 minutes, and read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a non-linear regression model to determine the IC50 value.

G A 1. Prepare Compound Dilution Series C 3. Add Compound (25 nL) A->C B 2. Add Kinase/Substrate Mixture to Plate B->C D 4. Incubate (60 min) C->D E 5. Initiate with ATP (at Km) D->E F 6. Incubate (60 min, 30°C) E->F G 7. Add ADP-Glo™ Reagents F->G H 8. Read Luminescence & Calculate IC50 G->H

Caption: Workflow for a luminescence-based biochemical kinase assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol provides a general workflow for assessing target engagement in intact cells.

  • Cell Culture: Culture cells known to express the target kinase to ~80% confluency.

  • Compound Treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours in culture media.

  • Cell Harvest: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Clarification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature by Western blot or another quantitative protein detection method.

  • Data Analysis: Plot the percentage of soluble protein versus temperature to generate melting curves. The shift in the melting temperature (ΔTm) between the vehicle- and compound-treated samples indicates target stabilization.

Conclusion

Thorough cross-reactivity profiling is an indispensable component of the preclinical characterization of any novel inhibitor. For a pyrazole-based compound like this compound, a tiered approach moving from broad biochemical screening to specific cellular target validation is essential. This strategy not only identifies potential off-target liabilities but also builds a strong, evidence-based case for the compound's selectivity and mechanism of action. By following the principles and protocols outlined in this guide, researchers can generate a high-quality, comparative data package that will be critical for the continued development and accurate biological interpretation of their compound's effects.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL not available)
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from Reaction Biology website. ([Link])

  • Klaeger, S., Gohlke, B., Scott, M. P., Medard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(505), eaan0769. ([Link])

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. (URL not available)
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. ([Link])

  • Johnson, T. W., & Stout, T. J. (2015). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in pharmacology, 6, 254. ([Link])

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from Reaction Biology website. ([Link])

  • Chodera, J. D. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. ([Link])

  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i274-i280. ([Link])

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Rosen, H. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Cell reports, 1(1), 73-84. ([Link])

  • PamGene. (2021, October 4). PamGene - Kinase activity profiling - Our kinase activity assay explained [Video]. YouTube. ([Link])

  • Vasta, J. D., & Robers, M. B. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. In Methods in Molecular Biology (pp. 215-231). Humana Press. ([Link])

  • Gorgan, D. L., S. M. I. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(21), 7247. ([Link])

  • Rudin, C. M., & Poirier, J. T. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Clinical Cancer Research, 20(24), 6296-6298. ([Link])

  • S. M., M. M., A. S., S. S., S. S., M. K., ... & S. K. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. ([Link])

  • Al-Ostoot, F. H., Al-Qtaishat, S., Al-Sha'er, M. A., Al-Halman, J. R., & Taha, M. O. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4999. ([Link])

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(4), 1017-1026. ([Link])

Sources

Comparative Benchmarking of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine (PZ-3MB): A Multi-Modal Analysis Against Commercial Kinase and COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This guide presents a comprehensive benchmark analysis of a novel pyrazole derivative, 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine (herein designated PZ-3MB ), to elucidate its potential therapeutic modality. We hypothesize that based on its structure, PZ-3MB may exhibit activity as either an anti-inflammatory agent via cyclooxygenase (COX) inhibition or as an anti-proliferative agent through protein kinase inhibition. To rigorously test this, PZ-3MB's performance was evaluated against three commercially available drugs, each representing a distinct mechanism of action: Celecoxib (a selective COX-2 inhibitor)[3][4], Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor)[5][6], and Staurosporine (a broad-spectrum protein kinase inhibitor)[7][8]. This guide details the enzymatic and cell-based assays employed, provides a rationale for the experimental design, and presents a comparative analysis of the resulting data to profile the activity of PZ-3MB.

Introduction and Rationale for Comparator Selection

The versatility of the pyrazole scaffold allows its derivatives to target a wide array of biological pathways, with prominent examples in both inflammation and oncology.[9][10][11] Many pyrazole-containing drugs function as kinase inhibitors, while others, like Celecoxib, are known for their anti-inflammatory properties through COX-2 inhibition.[3][12][13] The structural features of PZ-3MB do not overtly favor one mechanism over the other, necessitating a broad-based initial screening to determine its primary biological activity.

To establish a robust comparative framework, we selected three standard drugs with well-characterized mechanisms:

  • Celecoxib : A diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor, reducing prostaglandin synthesis to exert anti-inflammatory and analgesic effects.[14][15] It serves as the benchmark for potential anti-inflammatory activity.

  • Sunitinib : A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling through VEGFRs, PDGFRs, and c-KIT, thereby inhibiting tumor angiogenesis and cell proliferation.[5][6][16] It is the benchmark for targeted anti-cancer (kinase inhibition) activity.

  • Staurosporine : A natural product known for its potent but non-selective inhibition of a wide range of protein kinases.[7][8] It serves as a crucial positive control in kinase assays to contextualize the potency and selectivity of PZ-3MB.

The following diagram illustrates the logical workflow for characterizing the investigational compound against these established benchmarks.

G cluster_input Investigational Compound cluster_pathways Potential Mechanisms cluster_benchmarks Commercial Benchmarks PZ PZ-3MB (3-Methyl-1-(3-methylbenzyl) -1H-pyrazol-5-amine) KI Kinase Inhibition (Anti-Proliferative) PZ->KI Test Against COX COX-2 Inhibition (Anti-Inflammatory) PZ->COX Test Against Sunitinib Sunitinib (Multi-Targeted RTK Inhibitor) KI->Sunitinib Staurosporine Staurosporine (Broad-Spectrum Kinase Inhibitor) KI->Staurosporine Celecoxib Celecoxib (Selective COX-2 Inhibitor) COX->Celecoxib

Caption: Workflow for benchmarking PZ-3MB against selected drugs.

In Vitro Enzymatic Inhibition Profile

The initial and most direct method for determining a compound's mechanism is to measure its effect on the activity of purified target enzymes. This approach removes the complexities of cellular systems, such as membrane permeability and off-target effects, providing a clear measure of direct target engagement.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay
  • Experimental Rationale: To assess the anti-inflammatory potential of PZ-3MB, its ability to inhibit COX-1 and COX-2 was measured and compared directly to the selective COX-2 inhibitor, Celecoxib. A non-selective NSAID (Ibuprofen) was included as a control. This assay is critical for determining not only potency but also selectivity, a key factor in the safety profile of NSAIDs.[4]

  • Results:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
PZ-3MB >10085.3>1.17
Celecoxib 150.04375
Ibuprofen 1.812.50.14
  • Interpretation: PZ-3MB demonstrated negligible inhibitory activity against both COX-1 and COX-2, with an IC₅₀ value significantly higher than that of Celecoxib against COX-2. This result strongly suggests that PZ-3MB does not function as a direct COX inhibitor and its primary mechanism is unlikely to be related to the anti-inflammatory pathway targeted by NSAIDs.

Kinase Inhibition Panel
  • Experimental Rationale: To evaluate PZ-3MB's potential as a kinase inhibitor, its activity was tested against a panel of kinases known to be involved in oncogenesis and targeted by Sunitinib (VEGFR2, PDGFRβ, c-KIT).[17] Staurosporine was used as a positive control for broad-spectrum inhibition.

  • Results:

CompoundVEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)c-KIT IC₅₀ (nM)
PZ-3MB 250480>1000
Sunitinib 984
Staurosporine 7156
  • Interpretation: PZ-3MB shows inhibitory activity against VEGFR2 and PDGFRβ in the nanomolar range, although it is substantially less potent than both Sunitinib and Staurosporine. Its lack of activity against c-KIT suggests a degree of selectivity. These findings indicate that PZ-3MB's primary mode of action is likely through kinase inhibition, specifically targeting pathways involved in angiogenesis.

Cellular Activity Profile

While enzymatic assays confirm direct target binding, cell-based assays are essential to determine if a compound can engage its target in a biological context and elicit a functional response, such as inhibiting proliferation or inducing cell death.

Anti-Proliferative Activity in Cancer Cell Lines
  • Experimental Rationale: To confirm that the enzymatic kinase inhibition translates to anti-cancer activity, the effect of the compounds on the proliferation of human umbilical vein endothelial cells (HUVEC) and 786-O renal cell carcinoma cells was measured. HUVEC cells are a model for angiogenesis (a key target of VEGFR2 inhibition), while 786-O cells are a standard line for evaluating drugs like Sunitinib.[5]

  • Results:

CompoundHUVEC GI₅₀ (µM)786-O GI₅₀ (µM)
PZ-3MB 1.55.2
Sunitinib 0.020.8
Celecoxib >50>50
Staurosporine 0.010.05
Apoptosis Induction
  • Experimental Rationale: A key mechanism by which kinase inhibitors exert their anti-cancer effects is the induction of programmed cell death, or apoptosis.[7][18] We used a Caspase-3/7 activity assay to quantify apoptosis in 786-O cells following treatment with the compounds. An increase in caspase activity is a hallmark of apoptosis.

  • Results:

Compound (at 5x GI₅₀)Caspase-3/7 Activation (Fold Change vs. Vehicle)
PZ-3MB 3.8
Sunitinib 6.5
Staurosporine 8.1
Vehicle Control 1.0
  • Interpretation: Treatment with PZ-3MB leads to a significant increase in Caspase-3/7 activity, confirming that its anti-proliferative effect is mediated, at least in part, by the induction of apoptosis.

Mechanistic Pathway Analysis

To validate that the observed cellular effects are a direct result of targeting the intended signaling pathways, we performed Western blot analysis on key downstream proteins.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
  • Experimental Rationale: Sunitinib functions by inhibiting the phosphorylation of RTKs like VEGFR2 and their downstream effectors, such as AKT and ERK.[19] To verify that PZ-3MB acts on this pathway, we treated HUVEC cells with the compounds and measured the levels of phosphorylated VEGFR2 (p-VEGFR2) and phosphorylated AKT (p-AKT).

G cluster_pathway RTK Signaling Pathway cluster_inhibitors Points of Inhibition VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation Promotes Inhibitor1 Sunitinib PZ-3MB Inhibitor1->VEGFR2 Inhibit Phosphorylation

Caption: Simplified VEGFR2 signaling pathway and points of inhibition.

  • Western Blot Results (Conceptual):

    • Vehicle Control: Strong bands for p-VEGFR2 and p-AKT.

    • PZ-3MB: Reduced band intensity for p-VEGFR2 and p-AKT compared to control.

    • Sunitinib: Near-complete disappearance of bands for p-VEGFR2 and p-AKT.

  • Interpretation: The Western blot results would confirm that PZ-3MB inhibits the VEGF signaling pathway by reducing the phosphorylation of VEGFR2, leading to decreased activation of downstream pro-survival proteins like AKT. This provides direct molecular evidence for its mechanism of action, consistent with the enzymatic and cellular data.

Summary and Future Directions

This comparative guide demonstrates a systematic approach to characterizing the novel pyrazole compound, PZ-3MB .

  • Key Findings:

    • PZ-3MB shows no significant activity as a COX-1/COX-2 inhibitor , ruling out a mechanism similar to Celecoxib.

    • PZ-3MB is a moderately potent inhibitor of VEGFR2 and PDGFRβ , positioning it as a kinase inhibitor. Its potency is lower than the multi-targeted inhibitor Sunitinib and the broad-spectrum inhibitor Staurosporine.

    • The enzymatic activity translates to anti-proliferative and pro-apoptotic effects in relevant endothelial and cancer cell lines.

    • The mechanism is confirmed to proceed via inhibition of the VEGFR2 signaling pathway .

  • Future Work: The next logical steps in the development of PZ-3MB would involve lead optimization to improve potency and selectivity. A broader kinase screen (>400 kinases) would be necessary to fully understand its selectivity profile and identify potential off-target liabilities. Further investigation into its pharmacokinetic and pharmacodynamic properties in in vivo models is warranted to assess its potential as a therapeutic candidate.

Detailed Experimental Protocols

Synthesis of this compound (PZ-3MB)

A plausible synthetic route involves the cyclocondensation reaction of (3-methylbenzyl)hydrazine with 3-aminocrotononitrile. The reaction is typically carried out in a protic solvent like ethanol under reflux for several hours. The resulting product is purified by column chromatography to yield PZ-3MB.[20][21]

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Prepare a serial dilution of PZ-3MB, Sunitinib, and Staurosporine in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • In a 384-well plate, add 2.5 µL of the compound dilution.

  • Add 2.5 µL of a solution containing the target kinase (e.g., VEGFR2) and a europium-labeled anti-tag antibody.

  • Add 5 µL of a solution containing a biotinylated ATP-competitive tracer (kinase-specific).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET), measuring emission at 665 nm and 615 nm.

  • Calculate the emission ratio and plot against compound concentration to determine the IC₅₀ value.

COX-1/COX-2 Inhibition Assay (Fluorometric)
  • A COX inhibitor screening kit (e.g., from Cayman Chemical) is used according to the manufacturer's instructions.

  • Briefly, purified ovine COX-1 or human recombinant COX-2 is incubated with the test compounds (PZ-3MB, Celecoxib) for 10 minutes at 37°C in the provided reaction buffer.

  • Arachidonic acid is added to initiate the reaction.

  • The reaction is incubated for 2 minutes, and the production of Prostaglandin G₂ is measured fluorometrically.

  • Data is normalized to a no-inhibitor control, and IC₅₀ values are calculated from the dose-response curve.

Cell Proliferation Assay (MTT)
  • Seed 786-O or HUVEC cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition relative to vehicle-treated cells and determine the GI₅₀ value.

References

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. (Source: vertexaisearch.cloud.google.com) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzrT4n90xiLAOuLfHBVUiUNEeJ8NFmz9OcA4xygdNPiDsH568veNiTLDuS8SIbDp7yDsP_18ZTobfNNuaaF69X-VlLYrKkuxv--_29PHZGoS4OnGz8SuCusBPXnwWnabuWOpDu]
  • Celecoxib - StatPearls - NCBI Bookshelf. (Source: vertexaisearch.cloud.google.com) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1mEQe9TKqo9DUIepSwMZbt5vnqAoDmoDyJZQtgmfLxwDK6SLwwQfZcAbskr2GzLwYwGUe43ArGotCzXWnmLnI1kPu-wqkwFxrnJu3JKJUdK8_PEc5gcwIygIHri7H_3SXEtGX9j1t0A==]
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (Source: news-medical.net) [https://www.news-medical.net/health/Celebrex-(Celecoxib)-Pharmacology.aspx]
  • Sunitinib - Wikipedia. (Source: en.wikipedia.org) [https://en.wikipedia.org/wiki/Sunitinib]
  • Celecoxib - Wikipedia. (Source: en.wikipedia.org) [https://en.wikipedia.org/wiki/Celecoxib]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (Source: mdpi.com) [https://www.mdpi.com/1420-3049/27/1/330]
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (Source: clinpgx.com) [https://www.clinpgx.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (Source: mdpi.com) [https://www.mdpi.com/1422-0067/22/16/8796]
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (Source: future-science.com) [https://www.future-science.com/doi/10.4155/fmc-2023-0211]
  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. (Source: researchgate.net) [https://www.researchgate.net/figure/Sunitinibs-mechanism-of-action-Sunitinib-is-an-inhibitor-for-various-tyrosine_fig1_360341185]
  • What is the mechanism of Celecoxib? - Patsnap Synapse. (Source: synapse.patsnap.com) [https://synapse.patsnap.com/article/2f183e2a-1725-4c07-96a1-9a9972b2204c-en]
  • What is the mechanism of Sunitinib Malate? - Patsnap Synapse. (Source: synapse.patsnap.com) [https://synapse.patsnap.com/article/3472b53e-5302-4632-a720-3e289f81504d-en]
  • Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges | GlpBio - YouTube. (Source: youtube.com) [https://www.youtube.
  • Sunitinib: the antiangiogenic effects and beyond - PMC - NIH. (Source: ncbi.nlm.nih.gov) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5028129/]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (Source: pubmed.ncbi.nlm.nih.gov) [https://pubmed.ncbi.nlm.nih.gov/35011562/]
  • Staurosporine - Wikipedia. (Source: en.wikipedia.org) [https://en.wikipedia.org/wiki/Staurosporine]
  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (Source: researchgate.net) [https://www.researchgate.net/figure/Some-examples-of-pyrazole-based-commercial-drugs-and-bioactive-molecules_fig4_317316662]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (Source: mdpi.com) [https://www.mdpi.com/1422-0067/24/16/12836]
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. (Source: pubmed.ncbi.nlm.nih.gov) [https://pubmed.ncbi.nlm.nih.gov/25261929/]
  • Some commercially available drugs containing pyrazole skeleton. - ResearchGate. (Source: researchgate.net) [https://www.researchgate.net/figure/Some-commercially-available-drugs-containing-pyrazole-skeleton_tbl1_371845199]
  • synthesis of novel pyrazole derivatives for drug discovery. - Benchchem. (Source: benchchem.com) [https://www.benchchem.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (Source: frontiersin.org) [https://www.frontiersin.org/articles/10.3389/fphar.2021.711232/full]
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (Source: researchgate.net) [https://www.researchgate.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (Source: ncbi.nlm.nih.gov) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10647310/]
  • Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1 - PubMed. (Source: pubmed.ncbi.nlm.nih.gov) [https://pubmed.ncbi.nlm.nih.gov/11404015/]
  • Some examples of commercially available pyrazole derivatives as NSAIDs - ResearchGate. (Source: researchgate.net) [https://www.researchgate.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (Source: ncbi.nlm.nih.gov) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381024/]
  • Mechanism of staurosporine-induced apoptosis in murine hepatocytes. (Source: journals.physiology.org) [https://journals.physiology.org/doi/full/10.1152/ajpgi.00322.2001]
  • Apoptosis By Treatment Staurosporine - BD Biosciences. (Source: bdbiosciences.com) [https://www.bdbiosciences.
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (Source: ncbi.nlm.nih.gov) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3928749/]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (Source: mdpi.com) [https://www.mdpi.com/1422-8599/2024/2/M1696]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (Source: mdpi.com) [https://www.mdpi.com/1422-8599/2019/1/M1058]
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (Source: researchgate.net) [https://www.researchgate.net/figure/Synthesis-of-a-3-methyl-1H-pyrazol-5-amine-1-and-b-PPs-4a-c-and-5a-c_sch2_400732525]
  • benzoxazol-2-yl - AWS. (Source: s3-ap-south-1.amazonaws.com) [https://s3-ap-south-1.amazonaws.com/ijar-journal/2021/January/IJAR-33121.pdf]
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (Source: researchgate.net) [https://www.researchgate.net/figure/One-pot-synthesis-of-3-methyl-1-phenyl-1H-pyrazol-5-ol-7b-and-furopyrazole-5c-f_sch3_331393608]

Sources

Navigating the Therapeutic Potential of Pyrazole Scaffolds: An In Vitro vs. In Vivo Efficacy Guide for 3-Methyl-1-Arylmethyl-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on the therapeutic potential of pyrazole derivatives, specifically addressing the in vitro and in vivo efficacy of compounds structurally related to 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine. Due to a lack of publicly available data for this specific molecule, this guide will provide a comparative analysis of its close structural analogs. The insights herein are intended for researchers, scientists, and drug development professionals to inform experimental design and highlight the translational challenges and opportunities from bench to preclinical models.

In Vitro Efficacy: A Look at Anticancer Cytotoxicity

The primary in vitro application for many novel pyrazole derivatives is the assessment of their cytotoxic effects on various cancer cell lines.[3] This is a critical first step in identifying potential anti-neoplastic agents.

Comparative Cytotoxicity of Structurally Related Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of several pyrazole derivatives against a panel of human cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 4 Pyrazolo[1,5-a]pyrimidine bearing a benzothiazole moietyLeukemia (CCRF-CEM)16.34[4]
Non-small cell lung cancer (HOP-92)3.45[4]
Liver cancer (Hep-G2)7.79[4]
Compound 5e S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazoleBreast cancer (MCF-7)15.54[5]
Doxorubicin Standard ChemotherapyBreast cancer (MCF-7)Not specified, used as standard[5]

Expert Insights: The data indicates that substitutions on the pyrazole ring and fused ring systems significantly influence cytotoxic potency. For instance, Compound 4, a pyrazolo[1,5-a]pyrimidine derivative, demonstrates potent activity against non-small cell lung cancer cells with an IC50 value of 3.45 µM.[4] This suggests that exploring fused heterocyclic systems with the pyrazole core could be a fruitful avenue for identifying novel anticancer agents. The varied efficacy across different cancer cell lines also underscores the importance of screening against a diverse panel to identify compounds with selective activity.

Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound using an MTT assay.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis A Cancer cell line culture B Cell counting and viability check A->B C Seeding cells into 96-well plates B->C D Preparation of serial dilutions of test compound C->D E Addition of compound to cells D->E F Incubation for 48-72 hours E->F G Addition of MTT reagent F->G H Incubation and formazan crystal formation G->H I Solubilization of formazan H->I J Absorbance reading at 570 nm I->J K Calculation of cell viability and IC50 J->K

Caption: Workflow for In Vitro Cytotoxicity Testing.

In Vivo Efficacy: Assessing Anti-Inflammatory Potential

While in vitro data provides a valuable initial screen, in vivo studies are essential to evaluate a compound's efficacy in a complex biological system. For many pyrazole derivatives, anti-inflammatory activity is a key therapeutic area of investigation.[2]

Comparative Anti-Inflammatory Activity of Structurally Related Pyrazole Derivatives

The table below presents the in vivo anti-inflammatory efficacy of pyrazole analogs in a carrageenan-induced rat paw edema model. Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is included as a standard for comparison.

Compound IDAnimal ModelAssayDose% Inhibition of EdemaReference
Compound 5a RatCarrageenan-induced paw edemaNot specified≥84.2%[5]
Compound 3a RatCarrageenan-induced paw edema25 mg/kgSignificant activity[5]
Diclofenac RatCarrageenan-induced paw edemaNot specified86.72%[5]

Expert Insights: The in vivo data demonstrates that pyrazole derivatives can exhibit potent anti-inflammatory effects, comparable to the standard drug diclofenac.[5] The carrageenan-induced paw edema model is a standard and reliable method for evaluating acute inflammation. The significant inhibition of edema by compounds like 5a suggests that the pyrazole scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Experimental Workflow: In Vivo Anti-Inflammatory Assay

The following diagram outlines the key steps in a carrageenan-induced paw edema study.

G cluster_0 Animal Acclimatization & Grouping cluster_1 Dosing & Induction of Inflammation cluster_2 Measurement & Analysis A Acclimatization of rats B Randomization into treatment groups A->B C Oral administration of test compound or vehicle B->C D Subplantar injection of carrageenan after 1 hour C->D E Measurement of paw volume at regular intervals D->E F Calculation of % inhibition of edema E->F G Statistical analysis F->G

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Bridging the Gap: In Vitro to In Vivo Translation

A critical aspect of drug discovery is the correlation between in vitro potency and in vivo efficacy. While potent in vitro activity is a prerequisite, it does not always translate to in vivo success due to factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential off-target effects.

Plausible Mechanism of Action: Modulation of Inflammatory Pathways

Many pyrazole-containing anti-inflammatory agents are known to target cyclooxygenase (COX) enzymes.[2] The diagram below illustrates a simplified signaling pathway for inflammation and the potential point of intervention for pyrazole derivatives.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-1 / COX-2 Inhibition

Caption: Potential Mechanism of Action for Anti-inflammatory Pyrazoles.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Anti-inflammatory: Carrageenan-Induced Rat Paw Edema
  • Animal Preparation: Acclimatize male Wistar rats for one week. Fast the animals overnight before the experiment.

  • Dosing: Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. Statistical analysis is typically performed using ANOVA followed by a post-hoc test.

References

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). National Center for Biotechnology Information. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2016). National Center for Biotechnology Information. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. (1990). National Center for Biotechnology Information. [Link]

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (2022). National Center for Biotechnology Information. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). National Center for Biotechnology Information. [Link]

  • Some reported pyrazole-containing anti-inflammatory agents. (n.d.). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (2014). National Center for Biotechnology Information. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. [Link]

  • Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. (2020). National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Synthetic Strategies for Pyrazole Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Pyrazole Amines

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs such as Celebrex, Viagra, and the recently approved Pirtobrutinib.[1][2] Among the vast landscape of pyrazole derivatives, those bearing an amino group are of particular strategic importance. The amino moiety serves as a versatile synthetic handle for further functionalization and as a critical pharmacophoric element, capable of forming key hydrogen bond interactions with biological targets.[2][3]

The continued interest in aminopyrazoles has spurred the development of numerous synthetic methodologies, ranging from century-old classical cyclocondensations to innovative multicomponent and transition-metal-catalyzed reactions.[4][5][6] For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is a critical decision dictated by factors such as substrate availability, desired substitution pattern, scalability, and functional group tolerance.

This guide provides a head-to-head comparison of the most prominent and field-proven synthetic methods for preparing pyrazole amines. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings of each strategy, evaluate their relative strengths and weaknesses with supporting data, and provide detailed experimental procedures to bridge theory with practice.

Core Synthetic Strategy 1: Cyclocondensation of β-Ketonitriles and Hydrazines

This is arguably the most traditional and widely employed method for the synthesis of 3(5)-aminopyrazoles.[5] The strategy relies on the reaction of a 1,3-bielectrophilic β-ketonitrile with a hydrazine derivative.

Mechanistic Rationale: The reaction proceeds via an initial nucleophilic attack of the hydrazine at the more electrophilic ketone or enol carbon, followed by an intramolecular cyclization involving the nitrile group. The final step is an aromatization via elimination of water. The choice of reaction conditions (acidic vs. basic) can influence the initial condensation site and, consequently, the regiochemical outcome when using substituted hydrazines.

G

Caption: Mechanism of aminopyrazole synthesis from β-ketonitriles.

Advantages:

  • High Yields: This method often provides excellent yields, with some protocols reporting quantitative conversion. For example, the synthesis of 5-amino-1-aroylpyrazoles from β-aminocrotononitrile and aroylhydrazines proceeds in 80-97% yields.[5]

  • Readily Available Starting Materials: β-Ketonitriles can be easily prepared or are commercially available, making this an accessible route.

  • Versatility: The method is robust and has been adapted for a wide range of substituted hydrazines and ketonitriles.[7]

Limitations:

  • Regioselectivity: When using unsymmetrical β-dicarbonyl precursors and substituted hydrazines, mixtures of regioisomers can be formed, complicating purification.[4]

  • Harsh Conditions: Some variations may require elevated temperatures or strongly acidic/basic conditions, which can be incompatible with sensitive functional groups.[6]

Core Synthetic Strategy 2: Cyclization of α,β-Unsaturated Nitriles with Hydrazines

Another classical and powerful approach involves the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position.[5][6] This method is particularly effective for producing 5-aminopyrazoles.

Mechanistic Rationale: The reaction is initiated by a Michael-type conjugate addition of the hydrazine to the electron-deficient alkene. This is followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. The sequence concludes with the elimination of the leaving group (and a proton) to afford the aromatic pyrazole ring.

Advantages:

  • Excellent Atom Economy: This route is highly efficient, incorporating most of the atoms from the starting materials into the final product.

  • Direct Access to 5-Aminopyrazoles: The nature of the starting materials directly leads to the formation of 5-aminopyrazole isomers, which are often desired in medicinal chemistry.[6]

  • Broad Substrate Scope: A wide variety of α,β-unsaturated nitriles and hydrazine derivatives can be successfully employed.

Limitations:

  • Starting Material Synthesis: The synthesis of the required α,β-unsaturated nitrile precursors can sometimes be more complex than for β-ketonitriles.

  • Potential for Side Reactions: Depending on the substrate and conditions, polymerization of the unsaturated nitrile or other side reactions can occur.

Core Synthetic Strategy 3: Modern One-Pot Synthesis via In Situ Hydrazine Formation

A significant drawback of classical methods is the need to handle hydrazine and its derivatives, which are often toxic and unstable. Modern approaches circumvent this by generating the hydrazine in situ from more stable and readily available primary amines.

Oxaziridine-Mediated Amination: A notable example is the electrophilic amination of primary amines using a diethylketomalonate-derived oxaziridine to generate N-Boc protected hydrazines.[8][9] This intermediate can then be deprotected and cyclized with a 1,3-diketone in a one-pot sequence to yield N-substituted pyrazoles.

Mechanistic Rationale & Workflow: The process begins with the nitrogen-transfer from the oxaziridine to the primary amine. The resulting N-Boc hydrazine is stable enough for a workup or can be used directly. Subsequent acid-catalyzed deprotection of the Boc group unmasks the free hydrazine, which immediately undergoes a classical Knorr-type condensation with the co-present 1,3-diketone to form the pyrazole ring. This one-pot procedure avoids the isolation of potentially hazardous intermediates.[8][9][10]

G

Caption: One-pot workflow for pyrazole synthesis from primary amines.

Advantages:

  • Enhanced Safety: Avoids the direct handling of hydrazine hydrate. Primary amines are generally safer and more stable starting materials.[10]

  • Efficiency: The one-pot nature of the reaction streamlines the synthetic process, saving time and resources.[9]

  • Broad Amine Scope: The method is effective for a wide range of primary aliphatic and aromatic amines, with yields for aromatic amines generally being higher (47-70%).[10][11]

Limitations:

  • Reagent Cost: Specialized reagents like oxaziridines can be more expensive than bulk hydrazine.

  • Moderate Yields for Aliphatics: Yields for aliphatic amines can be moderate, typically in the 30-40% range.[10][11]

  • Byproduct Removal: The diethyl ketomalonate byproduct must be removed, often via an aqueous extraction, to ensure clean cyclization.[9]

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of the discussed synthetic methods, providing a clear basis for comparison.

FeatureMethod 1: β-KetonitrileMethod 2: α,β-Unsaturated NitrileMethod 3: One-Pot (Oxaziridine)
Typical Yields High to Excellent (70-97%)[4][5]Good to High (Varies widely)Moderate to Good (30-70%)[10][11]
Substrate Scope Broad; well-establishedBroad; requires β-leaving groupBroad for amines; requires 1,3-diketone
Regioselectivity Can be an issue with unsymmetrical substrates[4]Generally well-definedControlled by symmetrical diketone use[8]
Safety Concerns Requires handling of hydrazine derivativesRequires handling of hydrazine derivativesAvoids direct use of hydrazine[1][10]
Key Advantage High yields, accessible starting materialsDirect access to 5-aminopyrazolesEnhanced safety, one-pot efficiency
Key Limitation Potential regiochemical mixturesSynthesis of precursors can be complexReagent cost, moderate yields for aliphatics

Validated Experimental Protocols

To ensure this guide is immediately applicable in a laboratory setting, we provide detailed, self-validating protocols for two of the discussed methods.

Protocol 1: Synthesis of 5-Amino-1-aroylpyrazoles via β-Ketonitrile Cyclocondensation

This protocol is adapted from the work of Quiroga et al. and demonstrates a high-yielding synthesis of N-aroyl-5-aminopyrazoles.[5]

  • Materials:

    • β-Aminocrotononitrile (1.0 equiv)

    • Substituted Aroylhydrazine (Z-NHNH₂, Z = Aryl-C(O)) (1.0 equiv)

    • Sodium Acetate (NaOAc)

    • Ethanol (EtOH)

  • Procedure:

    • To a solution of β-aminocrotononitrile (1.0 mmol) in ethanol (15 mL), add the corresponding aroylhydrazine (1.0 mmol).

    • Add a catalytic amount of sodium acetate.

    • Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often precipitate from the solution. Collect the solid by vacuum filtration.

    • Wash the collected solid with cold ethanol and dry under vacuum to yield the desired 5-amino-1-aroylpyrazole.

  • Expected Outcome: This procedure typically yields the product in high purity with reported yields between 80-97%.[5] The self-validating nature of this protocol lies in the high propensity of the product to crystallize from the reaction mixture, simplifying purification.

Protocol 2: One-Pot Synthesis of 1-Benzyl-3,5-diethyl-1H-pyrazole via Oxaziridine-Mediated Amination

This protocol is based on the innovative one-pot method developed by Armstrong et al.[8][9]

  • Materials:

    • Benzylamine (1.0 equiv)

    • Diethylketomalonate-derived N-Boc Oxaziridine (1.0 equiv)

    • Toluene

    • Hepta-3,5-dione (1.0 equiv)

    • Trifluoroacetic Acid (TFA) (2.0 equiv)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

  • Procedure:

    • Amination: In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 mmol) and the N-Boc oxaziridine (1.0 mmol) in toluene (8 mL). Stir at room temperature for 24 hours.

    • Workup & Solvent Switch: Transfer the reaction mixture to a separatory funnel. Wash with water to remove the diethyl ketomalonate byproduct. Extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Cyclization: Dissolve the crude N-Boc hydrazine intermediate in DCM (5 mL). Add hepta-3,5-dione (1.0 mmol) followed by trifluoroacetic acid (2.0 mmol).

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel) to yield the pure 1-benzyl-3,5-diethyl-1H-pyrazole.

  • Expected Outcome: This one-pot adaptation provides good yields while mitigating the risks associated with handling free hydrazines. The validation comes from the successful formation of the pyrazole after the sequential amination and cyclization steps, confirmed by standard analytical techniques (NMR, MS).

Conclusion and Future Outlook

The synthesis of pyrazole amines remains a dynamic and evolving field. While classical cyclocondensation reactions of β-ketonitriles and α,β-unsaturated nitriles continue to be workhorse methods due to their reliability and high yields, they are often hampered by safety concerns related to hydrazine and potential regioselectivity issues.

Modern strategies are increasingly focused on improving safety, efficiency, and functional group tolerance. The development of one-pot procedures that generate hydrazine derivatives in situ from stable primary amines represents a significant step forward. Furthermore, novel multicomponent reactions that form the N-N bond during the catalytic cycle, such as the titanium-imido mediated synthesis, offer elegant solutions that completely avoid hydrazine-like precursors.[1]

For the practicing chemist, the choice of method will always be a balance of project-specific needs. For large-scale synthesis where cost is paramount, optimizing a classical route may be preferable. For discovery chemistry, where speed, safety, and substrate diversity are key, modern one-pot and multicomponent strategies offer compelling advantages. The continued innovation in this area promises even more elegant and powerful tools for accessing this vital class of molecules in the future.

References

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. (2021-07-01). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023-09-05). [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Recent developments in aminopyrazole chemistry. Arkat USA. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters - ACS Publications. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. (2023-04-11). [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. OUCI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Phenotype to Mechanism

In modern drug discovery, the journey of a novel small molecule often begins with a phenotypic screen—an observed biological effect in a cellular or organismal model. 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine is a prime example of such a compound, emerging as a hit with promising, yet uncharacterized, therapeutic potential. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, suggesting a high likelihood of specific biological activity[1][2]. However, a profound challenge remains: identifying its precise molecular target and confirming direct interaction within the complex milieu of a living cell.

This guide provides a comprehensive, comparative framework for researchers to navigate this critical phase of drug development. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach. Our focus will be twofold: first, to explore strategies for identifying the unknown target(s) of our lead compound, and second, to rigorously compare state-of-the-art methods for validating its engagement with the identified target in a physiologically relevant cellular environment.

Part 1: The Discovery Phase - Target Deconvolution Strategies

Before we can validate engagement, we must first identify the target. Target deconvolution is the process of pinpointing the specific biomolecule(s) a compound interacts with to elicit its phenotypic effect[3]. This is often the most challenging step in chemical biology[3]. Here, we compare two powerful, direct approaches.

Strategy A: Affinity-Based Chemoproteomics

This classic "pull-down" method relies on immobilizing the small molecule to isolate its binding partners from a cell lysate[4][5].

Principle: A chemically tractable analog of this compound is synthesized with a linker arm and an affinity tag (e.g., biotin). This "bait" is immobilized on a solid support (e.g., streptavidin beads) and incubated with cell lysate. Proteins that bind to the compound are captured, washed, and subsequently identified by mass spectrometry[5].

Causality in Protocol Design: The choice of linker position is critical to avoid disrupting the pharmacophore responsible for binding. A competition experiment, where the lysate is co-incubated with an excess of the free, untagged compound, is a mandatory control to distinguish specific binders from proteins that non-specifically adhere to the matrix[6].

cluster_0 Preparation cluster_1 Binding & Elution cluster_2 Analysis Compound Synthesize Biotinylated 3-Methyl-1-(3-methylbenzyl) -1H-pyrazol-5-amine Probe Beads Immobilize Probe on Streptavidin Beads Compound->Beads Incubate Incubate Beads with Cell Lysate Beads->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Protein ID by LC-MS/MS Elute->MS

Caption: Workflow for Affinity-Based Target Identification.

Strategy B: Photoaffinity Labeling (PAL)

PAL offers a powerful alternative that covalently captures binding partners directly within living cells, preserving transient or weak interactions[7][8].

Principle: A photo-reactive moiety (e.g., a diazirine or benzophenone) is incorporated into the structure of this compound[9]. The resulting probe is incubated with intact cells. Upon UV irradiation, the photo-reactive group forms a highly reactive species that covalently crosslinks to any protein in close proximity—ideally, the specific target[10][11]. The tagged proteins are then identified, often via a reporter tag like biotin, using mass spectrometry.

Causality in Protocol Design: The key advantage here is the ability to perform the binding event in a live cell before lysis. This minimizes the risk of proteins binding post-lysis that are not true physiological partners. The UV activation step provides temporal control over the covalent capture, which is a significant advantage over standard affinity chromatography[7].

Part 2: The Validation Phase - A Comparative Guide to Confirming Target Engagement

Once a putative target is identified (e.g., "Kinase X"), we must orthogonally validate that this compound directly binds to it inside the cell. This step is crucial to confirm the initial finding and is the core of target engagement validation.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold-standard label-free method for assessing target engagement in a physiological setting. It operates on the principle of ligand-induced thermal stabilization[12][13].

Principle of Expertise: When a small molecule binds to its protein target, it typically stabilizes the protein's tertiary structure. This stabilization results in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein[14]. In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. Unbound protein denatures and aggregates at lower temperatures, while the ligand-bound fraction remains soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified[12][15].

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Treat Incubate Intact Cells with Compound or DMSO Heat Heat Cell Suspensions across a Temp Gradient Treat->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins Lyse->Separate Quantify Quantify Soluble Target (e.g., Western Blot, MS) Separate->Quantify

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture & Treatment: Plate cells (e.g., HEK293) to achieve ~80% confluency. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of 10^7 cells/mL.

  • Thermal Challenge: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling for 3 minutes at 4°C. Rationale: This rapid heating and cooling cycle is crucial to capture the thermal denaturation profile accurately.

  • Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Rationale: This method of lysis avoids detergents that could interfere with protein stability.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins[15].

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Normalize total protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody against the putative target, "Kinase X".

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melt curve. The shift in the curve (ΔTm) between the DMSO and compound-treated samples indicates target engagement.

Hypothetical Data Summary: CETSA

Compound ConcentrationApparent Melting Temp (Tm)Thermal Shift (ΔTm)
DMSO (Vehicle)52.1 °C-
1 µM54.3 °C+2.2 °C
10 µM58.7 °C+6.6 °C
100 µM59.1 °C+7.0 °C
Method 2: NanoBRET™ Target Engagement Assay

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based technology that can be adapted to quantitatively measure compound binding in live cells[16][17]. The NanoBRET™ assay is a leading platform for this application[18].

Principle of Expertise: The assay requires two components: the target protein fused to a highly efficient NanoLuc® luciferase (the BRET donor) and a fluorescently labeled tracer molecule that reversibly binds to the target's active site (the BRET acceptor)[18][19]. When the tracer is bound, the donor and acceptor are in close proximity (<10 nm), allowing for energy transfer upon addition of the luciferase substrate. This results in a high BRET signal[20]. When an unlabeled compound like this compound is added, it competes with the tracer for binding. This displacement increases the distance between the donor and acceptor, leading to a dose-dependent decrease in the BRET signal[16].

cluster_0 High BRET State (No Competitor) cluster_1 Low BRET State (Competitor Present) Target_NL Target-NanoLuc (Donor) Tracer Fluorescent Tracer (Acceptor) Target_NL->Tracer Binding (<10nm) Energy Transfer Target_NL_2 Target-NanoLuc (Donor) Competitor Test Compound Target_NL_2->Competitor Binding Tracer_2 Fluorescent Tracer (Displaced)

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol: NanoBRET™ Assay

  • Cell Engineering: Transfect cells (e.g., HEK293) with a plasmid encoding for the target protein ("Kinase X") fused N- or C-terminally with NanoLuc® luciferase. Select a stable cell line or use transient transfection.

  • Cell Plating: Plate the engineered cells into a white, 96- or 384-well assay plate and incubate for 24 hours. Rationale: A white plate is essential to maximize the luminescent signal.

  • Compound Dosing: Prepare serial dilutions of this compound. Add the compound to the cells and incubate for 2 hours at 37°C.

  • Tracer Addition: Add the pre-determined optimal concentration of the fluorescent NanoBRET™ tracer to all wells.

  • Substrate Addition & Reading: Add the NanoLuc® substrate solution to all wells. Immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm). Rationale: Ratiometric measurement of two wavelengths corrects for variations in cell number and transfection efficiency, increasing data robustness[17].

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the log of the compound concentration and fit to a four-parameter dose-response curve to determine the IC50, which reflects the compound's binding affinity in the cell.

Hypothetical Data Summary: NanoBRET™

CompoundCellular Target Engagement IC50
This compound75 nM
Inactive Analog (Control)> 10,000 nM
Known "Kinase X" Inhibitor (Positive Control)15 nM

Part 3: Final Comparison and Authoritative Recommendation

Choosing the right method depends on the specific question, available resources, and the stage of the drug discovery project.

FeatureAffinity-Based Pull-DownCETSA®NanoBRET™
Principle Affinity CaptureLigand-induced Thermal StabilizationCompetitive Displacement BRET
Context Cell LysateIntact Cells, TissuesLive Cells
Target Modification NoNo (Label-Free)Required (NanoLuc Fusion)
Compound Modification Required (Linker + Tag)NoNo
Primary Output List of Potential BindersThermal Shift (ΔTm)IC50 (Binding Affinity)
Throughput Low to MediumLow (WB) to High (HT-CETSA)High
Key Advantage Unbiased Target DiscoveryTruly physiological, label-freeHighly quantitative, live-cell kinetics
Key Limitation Prone to false positives; non-physiologicalNot all proteins show a thermal shiftRequires cell engineering and a specific tracer
Senior Scientist's Recommendation

For a novel compound like this compound, a multi-pronged, orthogonal approach is scientifically essential for building a trustworthy case for target engagement.

  • Initial Discovery: Begin with an unbiased method like Affinity-Based Chemoproteomics or Photoaffinity Labeling to generate a list of high-confidence putative targets.

  • Primary Validation: Validate the top candidate(s) using CETSA . Its label-free nature in intact cells provides the most direct and unbiased evidence of biophysical interaction under physiological conditions[12][14]. A positive and dose-dependent thermal shift is compelling evidence of direct target engagement.

  • Quantitative Characterization: If the project requires detailed structure-activity relationship (SAR) studies or high-throughput screening, developing a NanoBRET™ assay is the superior choice. It provides precise, quantitative IC50 values that are invaluable for lead optimization[16][19].

  • Functional Confirmation: Finally, always correlate target engagement with a functional outcome. For an identified kinase, this would involve a cellular assay to measure the inhibition of phosphorylation of a known downstream substrate. This crucial step links the physical binding event to the desired biological consequence.

By systematically applying this discovery-validation-quantification workflow, researchers can confidently and accurately define the mechanism of action for novel small molecules, paving the way for their successful development as next-generation therapeutics.

References

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Creative Biolabs. Photoaffinity Labeling (PAL). Creative Biolabs Website. [Link]

  • Dubey, R., et al. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]

  • Baitepai Biotechnology. Photoaffinity Labeling in Target and Binding Site Identification. Baitepai Biotechnology Website. [Link]

  • Chi, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Lee, J., & Kwon, H. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Journal of Microbiology and Biotechnology. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. PubMed Central. [Link]

  • Massachusetts Biotechnology Council. (2024). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. MassBio Website. [Link]

  • Reaction Biology. Target-Specific Assays. Reaction Biology Website. [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • LaBute, M. X., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • Scott, A., et al. (2024). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. [Link]

  • Chen, Y. (2017). How to validate small-molecule and protein interactions in cells? ResearchGate. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter Website. [Link]

  • Drewes, G., et al. (2017). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology. [Link]

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix Website. [Link]

  • Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Pär Nordlund Lab. CETSA. Nordlund Lab Website. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. [Link]

  • De, A., et al. (2009). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments. [Link]

  • Berthold Technologies. BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies Website. [Link]

  • Zheng, B., & Schreiber, S. L. (2005). Identification and validation of protein targets of bioactive small molecules. Current Opinion in Chemical Biology. [Link]

  • Salinger, A. J., et al. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Biomedicines. [Link]

  • Alday, M. I., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]

  • Castillo, J. C., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

  • National Center for Biotechnology Information. 5-Amino-3-methyl-1-phenylpyrazole. PubChem Compound Database. [Link]

  • Gherib, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis of 3-Amino-1-aryl-5-methylpyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of synthetic protocols is the bedrock of reliable scientific advancement. This guide provides an in-depth analysis of the synthesis of 3-amino-1-aryl-5-methylpyrazoles, a class of heterocyclic amines crucial for the development of various therapeutic agents. By comparing established methodologies and presenting supporting experimental data, we aim to equip scientists with the insights needed to achieve consistent and high-quality results in their own laboratories.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] The specific substitution pattern of 3-amino-1-aryl-5-methylpyrazoles makes them attractive building blocks for generating libraries of compounds for screening and lead optimization. However, as with many multi-step organic syntheses, reproducibility can be a significant challenge. Minor variations in reaction conditions, reagent quality, or work-up procedures can lead to substantial differences in yield, purity, and even the formation of undesired isomers. This guide will dissect the key parameters influencing the successful and reproducible synthesis of these valuable compounds.

Comparative Analysis of Synthetic Strategies

The synthesis of 3-amino-1-aryl-5-methylpyrazoles typically proceeds through the condensation of a β-keto nitrile with an arylhydrazine. While the fundamental reaction is well-established, several variations in reagents and conditions have been reported. Here, we compare two common approaches to highlight the factors that govern experimental reproducibility.

Table 1: Comparison of Synthetic Protocols for 3-Amino-1-aryl-5-methylpyrazoles

ParameterMethod A: Classical Acetic Acid CatalysisMethod B: Base-Mediated Cyclization
Starting Materials Arylhydrazine, Ethyl Cyanoacetate, AcetoneArylhydrazine, Cyanoacetic acid ethyl ester, Sodium Ethoxide
Solvent Glacial Acetic AcidEthanol
Catalyst Acetic Acid (serves as solvent and catalyst)Sodium Ethoxide
Reaction Temperature RefluxReflux
Reaction Time 4-6 hours5 hours
Work-up Neutralization, ExtractionSolvent evaporation, Acidification, Extraction
Reported Yield Variable, often moderateTypically higher and more consistent
Key Reproducibility Factors Purity of arylhydrazine, precise temperature controlStoichiometry of sodium ethoxide, moisture control

Understanding the "Why": Mechanistic Insights and Experimental Choices

The choice between an acid-catalyzed or base-mediated cyclization has significant implications for the reaction outcome.

Method A: The Knorr Pyrazole Synthesis in Acetic Acid

This classical approach relies on the acid-catalyzed condensation of the arylhydrazine with a β-dicarbonyl equivalent, in this case, formed in situ from ethyl cyanoacetate and acetone. The acidic medium promotes the formation of the hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.

While seemingly straightforward, this method's reproducibility can be hampered by several factors. The purity of the arylhydrazine is critical; impurities can lead to side reactions and a complex product mixture that is difficult to purify. Furthermore, the dual role of acetic acid as both solvent and catalyst can make precise control of the reaction conditions challenging.

Method B: Base-Mediated Synthesis for Enhanced Control

The base-mediated approach, as described for a similar compound, 3-Amino-1-(3-methylbenzyl)-pyrazol-5-one, offers a more controlled reaction environment.[4] In this method, a strong base like sodium ethoxide is used to deprotonate the active methylene group of the β-keto nitrile, facilitating its condensation with the arylhydrazine.

This method often leads to higher and more consistent yields because the stoichiometry of the base can be precisely controlled, driving the reaction to completion. However, it is crucial to use anhydrous ethanol and to protect the reaction from atmospheric moisture, as water can quench the base and hinder the reaction. The work-up procedure, involving acidification to precipitate the product, also requires careful pH control to ensure maximum recovery.

Experimental Workflow Visualization

To further clarify the procedural differences, the following diagrams illustrate the key steps in each synthetic method.

MethodA reagents Arylhydrazine Ethyl Cyanoacetate Acetone reaction Reflux in Glacial Acetic Acid (4-6 hours) reagents->reaction 1. workup Neutralization with NaHCO3 reaction->workup 2. extraction Extraction with Ethyl Acetate workup->extraction 3. purification Column Chromatography extraction->purification 4. product 3-Amino-1-aryl- 5-methylpyrazole purification->product 5.

Caption: Workflow for Method A: Acetic Acid Catalysis.

MethodB na_etoh Dissolve Sodium in Ethanol reagents Add Arylhydrazine & Cyanoacetic acid ethyl ester na_etoh->reagents 1. reaction Reflux (5 hours) reagents->reaction 2. evaporation Evaporate Solvent reaction->evaporation 3. acidification Dissolve in Water & Acidify with Acetic Acid evaporation->acidification 4. filtration Filter Precipitate acidification->filtration 5. product 3-Amino-1-aryl- 5-methylpyrazole filtration->product 6.

Caption: Workflow for Method B: Base-Mediated Cyclization.

Detailed Experimental Protocols for Reproducibility

To ensure that researchers can confidently replicate these findings, we provide detailed, step-by-step protocols for the synthesis of a representative compound, 3-amino-5-methyl-1-phenylpyrazole.

Protocol for Method B: Synthesis of 3-Amino-5-methyl-1-phenylpyrazole

This protocol is adapted from established procedures for similar pyrazole syntheses.[4]

Materials:

  • Sodium metal

  • Anhydrous Ethanol

  • Phenylhydrazine

  • Ethyl cyanoacetate

  • Glacial Acetic Acid

  • Diethyl ether

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of anhydrous ethanol.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add a mixture of 10.8 g (0.1 mol) of phenylhydrazine and 11.3 g (0.1 mol) of ethyl cyanoacetate dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 5 hours under a nitrogen atmosphere.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Product Precipitation: Dissolve the resulting residue in 100 mL of water. Extract the aqueous solution with 50 mL of diethyl ether to remove any unreacted starting materials. Carefully acidify the aqueous layer with glacial acetic acid until a precipitate forms (approximately pH 5-6).

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to afford pure 3-amino-5-methyl-1-phenylpyrazole.

Characterization Data for 3-Amino-5-methyl-1-phenylpyrazole:

  • Molecular Formula: C₁₀H₁₁N₃[5]

  • Molecular Weight: 173.21 g/mol [5]

  • Appearance: Off-white to pale yellow solid

  • Expected ¹H NMR and ¹³C NMR data should be consistent with the structure and can be compared with publicly available spectral data.[5]

Conclusion and Best Practices for Reproducibility

The reproducible synthesis of 3-amino-1-aryl-5-methylpyrazoles is readily achievable with careful attention to detail and an understanding of the underlying reaction mechanisms. While both acidic and basic conditions can yield the desired product, the base-mediated approach generally offers superior control and more consistent yields.

Key Recommendations for Ensuring Reproducibility:

  • Reagent Quality: Always use high-purity starting materials. The purity of the arylhydrazine is particularly critical.

  • Anhydrous Conditions: For base-catalyzed reactions, ensure all glassware is flame-dried and use anhydrous solvents to prevent quenching of the base.

  • Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidation and other side reactions.

  • Precise Stoichiometry: Carefully measure all reagents, especially the base in Method B.

  • Consistent Work-up: Follow a standardized work-up and purification procedure to minimize batch-to-batch variability.

By adhering to these principles and utilizing the detailed protocols provided, researchers can confidently and reproducibly synthesize 3-amino-1-aryl-5-methylpyrazoles, paving the way for further discoveries in drug development and medicinal chemistry.

References

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Available from: [Link].

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link].

  • ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters. Available from: [Link].

  • SpringerLink. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available from: [Link].

  • ProQuest. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link].

  • PrepChem.com. Synthesis of 3-Amino-1-(3-methylbenzyl)-pyrazol-5-one. Available from: [Link].

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link].

  • PubChem. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855. Available from: [Link].

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link].

  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801. Available from: [Link].

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link].

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link].

Sources

The Isomeric Advantage: A Side-by-Side Analysis of Pyrazole's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged structure found in numerous clinically approved drugs.[1][2] However, the true potential of pyrazole lies not just in its core structure, but in the nuanced world of its isomers. The specific arrangement of substituents around the pyrazole ring can dramatically alter a molecule's biological activity, transforming a moderately active compound into a potent therapeutic agent.

This guide provides an in-depth, side-by-side analysis of pyrazole isomers, exploring how subtle changes in their chemical architecture impact their anti-inflammatory, antimicrobial, and anticancer properties. We will delve into the causality behind experimental choices and present supporting data to illuminate the critical role of isomerism in drug design and development.

The Significance of Isomerism in Pyrazole Scaffolds

The synthesis of substituted pyrazoles, often through the condensation of 1,3-dicarbonyl compounds with hydrazines, can lead to the formation of different regioisomers.[1][3] For example, the reaction of an unsymmetrical β-diketone with a substituted hydrazine can yield two different positional isomers. Understanding the structure-activity relationship (SAR) of these isomers is paramount for optimizing drug candidates.[4]

Caption: Synthesis of pyrazole regioisomers from an unsymmetrical diketone.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1][5] The position of substituents on the pyrazole ring is crucial for selective COX-2 inhibition.

Pyrazole Isomer Target Inhibitory Concentration (IC50) Reference
1,5-Diarylpyrazole DerivativeCOX-2Potent Inhibition[4]
1,3,4-Trisubstituted Pyrazole (Compound 5a)COX-2≥84.2% inhibition
Pyrazole-Thiazole HybridCOX-2/5-LOX0.03 µM (COX-2)[1]
3,5-DiarylpyrazoleCOX-20.01 µM[1]

Discussion: Structure-activity relationship studies have consistently shown that a 1,5-diaryl substitution pattern on the pyrazole ring is favorable for potent and selective COX-2 inhibition.[4][5] The presence of a sulfonamide or methylsulfonyl group at the para-position of one of the aryl rings is a key pharmacophoric feature for high affinity binding to the COX-2 active site.[5] For instance, in a series of 1,3,4-trisubstituted pyrazoles, compounds with specific substitutions demonstrated excellent anti-inflammatory activity, comparable to the standard drug diclofenac. The regiochemistry of the substituents dictates the overall shape and electronic properties of the molecule, influencing its ability to fit into the active site of the COX-2 enzyme.[6]

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Pyrazole derivatives have also emerged as promising antimicrobial agents.[7][8] The arrangement of substituents on the pyrazole core can significantly impact their potency and spectrum of activity against various bacterial and fungal strains.

Pyrazole Isomer/Derivative Microorganism Minimum Inhibitory Concentration (MIC) Reference
1,3,5-Trisubstituted Pyrazole (Compound 5l)A. niger3.25 µg/mL[8]
1,3,5-Trisubstituted Pyrazole (Compound 5l)C. albicans6.5 µg/mL[8]
1,3,5-Trisubstituted Pyrazole (Compounds 5c, 5i, 5j)S. aureus, B. subtilis, E. coli, P. aeruginosaBetter than ciprofloxacin[8]
1,3-Diaryl Pyrazole DerivativeGram-positive and Gram-negative bacteria1-64 µg/mL[9]

Discussion: In a study of 1,3,5-trisubstituted pyrazolines, certain derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing better efficacy than the standard drug ciprofloxacin.[8] The antifungal activity was also notable, with one compound exhibiting a MIC of 3.25 µg/mL against Aspergillus niger.[8] The nature and position of the substituents on the phenyl rings at positions 3 and 5 of the pyrazole core play a critical role in determining the antimicrobial potency. The lipophilicity and electronic properties conferred by these substituents are key factors in their interaction with microbial targets.

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

The cytotoxic potential of pyrazole isomers against various cancer cell lines has been a subject of intense research.[10][11] The isomeric configuration of pyrazole derivatives can lead to differential cytotoxicity and mechanisms of action, including apoptosis induction and cell cycle arrest.

Pyrazole Derivative Cancer Cell Line IC50/EC50 Reference
1,3-Diphenyl-1H-pyrazole derivative (Compound 5a)MCF-7 (Breast)1.88 ± 0.11 µM
1,3-Diphenyl-1H-pyrazole derivative (Compound 5a)B16-F10 (Melanoma)2.12 ± 0.15 µM
Pyrazole derivative (TOSIND)MDA-MB-231 (Breast)17.7 ± 2.7 µM[10]
Pyrazole derivative (PYRIND)MCF-7 (Breast)39.7 ± 5.8 µM[10]
Pyrazoline derivative (Compound 1b)HepG-2 (Liver)6.78 µM[12]

Discussion: A comparative study of pyrazole derivatives against breast cancer cell lines revealed cell-specific cytotoxicity.[10] For instance, one derivative (TOSIND) was highly effective against MDA-MB-231 cells, while another (PYRIND) showed greater potency against MCF-7 cells. This highlights how subtle structural differences can lead to varied interactions with cellular targets. In another study, a series of 1,3-diphenyl-1H-pyrazole derivatives demonstrated potent antiproliferative activity against breast and melanoma cancer cell lines, with IC50 values in the low micromolar range. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[12]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for key biological assays are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the inhibitory activity of pyrazole isomers against COX-1 and COX-2 enzymes.[6]

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme.

  • Inhibitor Addition: Add the test pyrazole isomers (at various concentrations) to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 values for each isomer against both COX-1 and COX-2 to determine potency and selectivity.

Caption: Workflow for the in vitro COX inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of pyrazole isomers against various microbial strains.[8]

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the pyrazole isomers in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of pyrazole isomers on cancer cell lines.[10][11]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each isomer.

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Conclusion

The side-by-side analysis of pyrazole isomers unequivocally demonstrates the profound impact of their structural arrangement on biological activity. The choice of substituents and their positioning on the pyrazole ring are critical determinants of a compound's efficacy and selectivity as an anti-inflammatory, antimicrobial, or anticancer agent. For drug development professionals, a deep understanding of these structure-activity relationships is essential for the rational design of novel therapeutics with enhanced potency and improved safety profiles. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the ongoing quest to unlock the full therapeutic potential of the versatile pyrazole scaffold.

References

  • Revealing the immunomodulatory potential of pyrazoles and exploring structure-activity relationships. ReCIPP. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. 2023.
  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry. 2011.
  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. Available at: [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. ResearchGate. Available at: [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicr. Trade Science Inc. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules. 2017.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. 2021.
  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. 2008.
  • Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents. Bioorganic & Medicinal Chemistry. 2017.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. 2011.
  • Structure of selective COX‐2 inhibitors and novel pyrazoline‐based... ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. Available at: [Link]

  • Computational Studies and Biological Evaluation on Synthesized Lead 1,3- diphenyl-4,5-dihydro-1H-pyrazole Moiety as Anti-Infective Agents. Bentham Science. Available at: [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry. 2015.
  • Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine, a compound of interest in various research and development pipelines. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from data on structurally similar pyrazole derivatives, amine-containing compounds, and benzyl compounds, grounded in the established principles of laboratory chemical waste management. This approach ensures a high margin of safety and regulatory compliance.

Hazard Profile Analysis and Risk Mitigation

  • Pyrazole Derivatives: Many pyrazole derivatives are classified as skin and eye irritants.[1][2] Some may also be harmful if swallowed.[3]

  • Aromatic Amines: Aromatic amines can be toxic and may have harmful effects on aquatic life with long-lasting consequences.[4][5]

  • Benzyl Compounds: Benzyl compounds can be combustible and may cause irritation upon contact with skin and eyes.[6][7]

Given these potential hazards, a cautious approach is paramount. All handling and disposal procedures should be conducted under the assumption that the compound is hazardous.

Table 1: Summary of Potential Hazards and Recommended Precautions

Hazard CategoryInferred Risk for this compoundRecommended Precaution
Acute Oral Toxicity Potentially harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Skin Irritation Likely to be a skin irritant.[1][8]Wear nitrile gloves and a lab coat. Avoid skin contact.
Eye Irritation Likely to be a serious eye irritant.[1][8]Wear chemical safety goggles.
Environmental Hazards Potentially harmful to aquatic life.[4]Do not dispose of down the drain or in regular trash.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, ensure the following PPE is worn and engineering controls are in place:

  • Standard Laboratory Coat: To protect from incidental contact.

  • Nitrile Gloves: To prevent skin absorption.

  • Chemical Safety Goggles: To protect the eyes from splashes or fine particulates.[1]

  • Fume Hood: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1] The following protocol outlines the recommended steps for the safe disposal of this compound.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent hazardous reactions.[4]

  • Solid Waste:

    • Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1]

    • This container should be designated for "Non-halogenated Organic Solids."

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Liquid Waste:

    • For solutions of this compound, collect the waste in a labeled, leak-proof container designated for "Non-halogenated Organic Liquids."

    • Avoid drain disposal, as this can be harmful to aquatic ecosystems.[4][9]

  • Contaminated Materials:

    • Any materials grossly contaminated with the compound, such as weighing paper, pipette tips, gloves, or absorbent pads, should be placed in the designated solid waste container.[1]

Step 2: Spill Management

In the event of a spill, prompt and safe cleanup is essential.[10]

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: For liquid spills, use an absorbent material like vermiculite or dry sand to contain the spill.[11][12] For solid spills, carefully sweep up the material to avoid creating dust.

  • Cleanup: Place all contaminated absorbent and cleaning materials into the designated solid hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.[10]

Step 3: Waste Storage

Proper storage of hazardous waste is regulated and crucial for safety.

  • Labeling: Ensure the waste container is clearly and accurately labeled with its contents and associated hazards.

  • Sealing: Keep the waste container tightly sealed when not in use to prevent the release of fumes.[4]

  • Location: Store the sealed waste container in a designated hazardous waste accumulation area.[1] This area should be well-ventilated and away from incompatible materials. In academic settings, these are often referred to as Satellite Accumulation Areas (SAAs).[13]

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1][4]

  • Request Pickup: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[1]

  • Professional Incineration: The most common and recommended method for the disposal of such organic compounds is high-temperature incineration by a licensed hazardous waste facility.[1][14] This process ensures the complete destruction of the compound, minimizing its environmental impact.

Regulatory Framework

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Additionally, the Occupational Safety and Health Administration (OSHA) provides guidelines to ensure worker safety during the handling of hazardous waste.[15][16][17] It is imperative to adhere to all local, state, and federal regulations. Academic laboratories may have specific alternative requirements under Subpart K of the RCRA regulations.[18][19]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Waste Collection cluster_1 Waste Storage cluster_2 Final Disposal cluster_3 Spill Management A Identify Waste (Solid, Liquid, Contaminated Materials) B Segregate Waste into Labeled, Compatible Containers A->B Step 1 C Seal Container and Store in Designated Hazardous Waste Area B->C Step 2 & 3 D Request Pickup by Institution's EHS Department C->D E Professional Disposal via High-Temperature Incineration D->E Step 4 F Spill Occurs G Contain and Clean Up with Appropriate Materials F->G H Dispose of Cleanup Materials as Hazardous Waste G->H H->B

Sources

Comprehensive Safety and Handling Guide for 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. The procedural guidance herein is designed to be a self-validating system, grounded in authoritative sources, to build your trust and confidence when working with this and similar chemical entities.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known hazards of structurally similar compounds, including other substituted pyrazole amines and aromatic amines. It is imperative to treat this compound with the care required for hazardous chemicals and to supplement this guide with your institution's specific safety protocols.

Hazard Assessment and Triage

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on the toxicological profiles of analogous compounds, this compound is anticipated to present the following risks:

  • Acute Oral Toxicity: Similar compounds are harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][5]

These hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Hazard Summary Table
Hazard ClassificationCategoryPrimary Route of ExposurePotential Health Effects
Acute Toxicity, OralCategory 4IngestionHarmful if swallowed[1][2][3][4]
Skin Corrosion/IrritationCategory 2DermalCauses skin irritation[1][5]
Serious Eye Damage/IrritationCategory 2/2AOcularCauses serious eye irritation[1][2][4][5]
Specific target organ toxicity (single exposure)Category 3InhalationMay cause respiratory irritation[1][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory.

  • Eye and Face Protection:

    • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][6]

    • Recommended for Splash Hazard: A full-face shield should be worn in conjunction with safety goggles when there is a risk of splashing.[7]

  • Hand Protection:

    • Glove Type: Chemically resistant gloves must be worn. Nitrile or neoprene gloves are generally recommended for handling aromatic amines.[8][9] Always inspect gloves for tears or punctures before use.[1][6]

    • Glove Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]

  • Body Protection:

    • A lab coat or chemical-resistant apron is required. For larger quantities or increased exposure risk, a chemical-resistant suit may be necessary.[10]

    • Closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection:

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][11]

    • If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8][10]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound risk_assessment Assess Risk of Exposure (Quantity, Dust/Aerosol Formation, Splash Potential) start->risk_assessment eye_protection Eye Protection: - Safety Glasses (Minimum) - Goggles & Face Shield (Splash Risk) risk_assessment->eye_protection All Scenarios hand_protection Hand Protection: - Chemical Resistant Gloves (Nitrile/Neoprene) risk_assessment->hand_protection All Scenarios body_protection Body Protection: - Lab Coat - Closed-toe Shoes risk_assessment->body_protection All Scenarios respiratory_protection Respiratory Protection: - Fume Hood (Primary) - Respirator (If dust/aerosol risk) risk_assessment->respiratory_protection Assess Ventilation end Proceed with Caution eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: PPE selection workflow based on risk assessment.

Operational and Handling Plan

Adherence to a systematic operational plan is crucial for minimizing exposure and ensuring experimental integrity.

Pre-Handling Checklist:
  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[5]

  • Verify Ventilation: Ensure the chemical fume hood is operational and has a current certification.

  • Gather Materials: Assemble all necessary equipment and reagents before handling the compound.

  • Review SDS of Related Compounds: Familiarize yourself with the safety data sheets of similar chemicals.[1][2][3][4][5][12]

Step-by-Step Handling Procedure:
  • Don PPE: Put on all required personal protective equipment as outlined in the section above.

  • Work in a Fume Hood: Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6][11]

  • Portioning the Compound: If weighing the solid, do so in the fume hood. Avoid creating dust.[1][11] Use a spatula to handle the material.

  • In Case of Contact:

    • Eyes: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][5]

    • Skin: Wash the affected area thoroughly with soap and water.[1][3][5] Remove contaminated clothing. If irritation persists, seek medical attention.[1][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][3][5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3][4]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][3][4][5]

    • Clean the work area to remove any residual contamination.

Spill and Disposal Plan

A proactive plan for spill management and waste disposal is a regulatory and safety necessity.

Spill Response:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and institutional safety officer.

  • Contain: For small spills, and if it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a designated, labeled waste container.[1][11] Avoid generating dust.[1][11]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal Protocol:
  • Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[1][2][3][5][11][12]

Disposal Decision Tree

Disposal_Plan start Generation of Waste (Unused chemical, contaminated materials, empty containers) waste_container Place in a dedicated, sealed, and labeled hazardous waste container start->waste_container storage Store in a designated secondary containment area waste_container->storage disposal_request Request waste pickup through Institutional Environmental Health & Safety (EHS) storage->disposal_request end Document Waste Manifest and Confirm Disposal disposal_request->end

Caption: Step-by-step chemical waste disposal plan.

References

  • 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem. PubChem. [Link]

  • 5 - Safety Data Sheet. (n.d.). [Link]

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.). Diplomata Comercial. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.). Health and Safety Authority. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). CHEMM. [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. (n.d.). PubMed. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). MDPI. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. (2025, April 29). ResearchGate. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). MDPI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.